3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one
Description
Properties
IUPAC Name |
3-(chloromethyl)-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-5-12-8(13)6-3-1-2-4-7(6)10-11-12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBUQPIFKGWZDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027830 | |
| Record name | 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24310-41-6 | |
| Record name | 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24310-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloromethyl-1,2,3-benzotriaz-4-one | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024310416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Benzotriazin-4(3H)-one, 3-(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROMETHYL-1,2,3-BENZOTRIAZ-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YY9H76V34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one chemical properties
An In-Depth Technical Guide to 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one
Introduction: Unveiling a Versatile Heterocyclic Reagent
This compound is a heterocyclic compound of significant interest in the realms of organic synthesis and medicinal chemistry. As a derivative of the 1,2,3-benzotriazin-4(3H)-one scaffold, it serves as a potent and versatile electrophilic reagent. The benzotriazinone core itself is a privileged structure, found in molecules with a wide array of biological activities, including applications as anesthetics, antidepressants, and agrochemicals.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of this compound, positioning it as a key building block for the synthesis of novel chemical entities.
PART 1: Core Physicochemical and Structural Properties
A foundational understanding of a chemical reagent begins with its fundamental properties. This compound is an achiral molecule whose identity is well-defined by several key descriptors.[2]
Key Property Summary
| Property | Value | Source(s) |
| IUPAC Name | 3-(chloromethyl)-1,2,3-benzotriazin-4-one | [3] |
| CAS Number | 24310-41-6 | [3][4] |
| Molecular Formula | C₈H₆ClN₃O | [3][4] |
| Molecular Weight | 195.60 g/mol | [3] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(N=N2)CCl | [3][5] |
| InChI | InChI=1S/C8H6ClN3O/c9-5-12-8(13)6-3-1-2-4-7(6)10-11-12/h1-4H,5H2 | [3][5] |
| InChIKey | DIBUQPIFKGWZDT-UHFFFAOYSA-N | [3][5] |
| Synonyms | 3-Chloromethyl-1,2,3-benzotriaz-4-one, 3-Chloromethyl-4-keto-1,2,3-benzotriazine | [3][6] |
| XLogP3 | 1.5 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
PART 2: Synthesis and Mechanistic Insight
The synthesis of this compound is predicated on the initial formation of the parent benzotriazinone ring system, followed by functionalization at the N-3 position.
Formation of the Benzotriazinone Scaffold
The traditional and most common route to the 1,2,3-benzotriazin-4(3H)-one core involves the diazotization of readily available precursors like 2-aminobenzamide or methyl anthranilate.[1] This method, however, necessitates the use of strong acids and sodium nitrite (NaNO₂), which can limit its substrate scope and pose environmental concerns.[1] Recognizing these limitations, the scientific community has developed milder and more robust alternatives:
-
Palladium-Catalyzed Annulation: Conversion of 1,3-diaryltriazenes in the presence of carbon monoxide.[1]
-
Oxidative Rearrangement: Utilizing 3-aminoindazoles as the starting material.[1]
-
Photochemical Cyclization: A modern, green approach using acyclic aryl triazine precursors that cyclize upon exposure to visible light, offering excellent yields in short reaction times without catalysts.[1]
N-Chloromethylation: A Self-Validating Protocol
The introduction of the chloromethyl group at the N-3 position is a critical step that transforms the stable scaffold into a reactive electrophile. While a specific protocol for this exact molecule is not widely published, a reliable synthesis can be extrapolated from the well-documented preparation of the analogous compound, 1-(chloromethyl)benzotriazole.[7][8] The process is a two-step sequence involving hydroxymethylation followed by chlorination.
Causality of Experimental Choices:
-
Step 1 (Hydroxymethylation): The reaction of the benzotriazinone with formaldehyde creates the N-hydroxymethyl intermediate. The nitrogen at the 3-position acts as a nucleophile, attacking the electrophilic carbon of formaldehyde.
-
Step 2 (Chlorination): Thionyl chloride (SOCl₂) is an excellent reagent for converting alcohols to alkyl chlorides. The hydroxyl group is converted into a good leaving group (chlorosulfite), which is then displaced by a chloride ion in an SN2 reaction, yielding the final product and gaseous byproducts (SO₂ and HCl), driving the reaction to completion.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for analogous N-chloromethylation reactions.[7][8]
Step 1: Synthesis of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one
-
In a round-bottom flask, suspend 1,2,3-benzotriazin-4(3H)-one (1 equivalent) in water.
-
Add an aqueous solution of formaldehyde (37%, 1.2 equivalents).
-
Add a catalytic amount of a base, such as sodium carbonate, to facilitate the reaction.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one.
Step 2: Synthesis of this compound
-
Place the dried 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one (1 equivalent) in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution).
-
Cool the flask in an ice bath and add thionyl chloride (SOCl₂) (3-4 equivalents) dropwise. The mixture will likely become a slurry.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60-65°C for 1-2 hours. Gas evolution (SO₂ and HCl) will be observed as the solid dissolves.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Add a dry, inert solvent like toluene or dichloromethane and distill again to azeotropically remove the last traces of SOCl₂.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., benzene or an ethanol/water mixture) to yield the final product.
Synthetic Workflow Diagram
Caption: A two-step synthesis of the title compound.
PART 3: Reactivity Profile and Core Mechanism
The synthetic utility of this compound stems directly from the reactivity of the chloromethyl group. This functional group renders the molecule a potent electrophile, capable of alkylating a wide range of nucleophiles.
Mechanism of Action: SN2 Displacement
The primary reaction pathway is a bimolecular nucleophilic substitution (SN2). The carbon atom of the chloromethyl group is electron-deficient due to the inductive effect of the adjacent nitrogen and the chlorine atom. A nucleophile (Nu⁻) attacks this electrophilic carbon, leading to the displacement of the chloride ion (a good leaving group) in a single, concerted step.
This reactivity makes the compound an excellent reagent for introducing the -(CH₂)-[1,2,3-benzotriazin-4(3H)-one] moiety onto other molecules, a common strategy in the synthesis of complex drug candidates.
General Reactivity Diagram
Caption: SN2 reaction of the title compound with a nucleophile.
PART 4: Safety, Handling, and Analytical Methods
As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety.
Hazard Profile and Precautionary Measures
-
Hazards: The compound is classified as harmful if swallowed (Acute oral toxicity, Category 4) and causes serious eye irritation (Category 2).[9] It may also cause skin and respiratory tract irritation.[9] As a fine powder, it can form combustible dust concentrations in the air.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[9][10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11] Avoid dust formation.[11] Wash hands and any exposed skin thoroughly after handling.[9]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[9] Keep away from incompatible materials such as strong oxidizing agents and metals.[9]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for several minutes. If irritation persists, seek medical attention.[9]
-
Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[10][11]
-
Skin: Wash off with soap and plenty of water.[10]
-
Analytical Characterization
The identity and purity of this compound can be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) is suitable for analysis and purification.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the molecular structure, showing characteristic peaks for the aromatic protons and the unique chloromethyl group.
-
Mass Spectrometry (MS): Provides the exact mass and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Can identify key functional groups, such as the carbonyl (C=O) stretch of the lactam ring.
Conclusion
This compound is a valuable and highly reactive synthetic intermediate. Its utility is defined by the electrophilic nature of the chloromethyl group, which allows for the straightforward introduction of the biologically relevant benzotriazinone scaffold into a diverse range of molecules. While its reactivity demands careful handling and adherence to safety protocols, its potential as a building block in drug discovery and organic synthesis is significant. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to effectively and safely leverage this potent reagent in the pursuit of novel chemical innovation.
References
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3-Chloromethyl-1,2,3-benzotriaz-4-one | C8H6ClN3O | CID 90462 . PubChem. [Link]
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SAFETY DATA SHEET - SysKem TT 1000 . SysKem Chemie GmbH. [Link]
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SAFETY DATA SHEET - OWATROL OLEOFLOOR NATURAL . DURIEU S.A. [Link]
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MATERIAL SAFETY DATA SHEET - PREVENTOL CI 7-50 . Tri-iso. [Link]
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Safety Data Sheet - 3-Bromo-4-(trifluoromethyl)benzaldehyde . Angene Chemical. [Link]
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This compound . Hazy Fly Fishing. [Link]
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3-CHLOROMETHYL-1,2,3-BENZOTRIAZ-4-ONE . Global Substance Registration System (GSRS). [Link]
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This compound Separation . SIELC Technologies. [Link]
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Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction . National Institutes of Health (NIH). [Link]
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1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives . Journal of Organic Chemistry. [Link]
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1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives . Organic Chemistry Portal. [Link]
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Synthesis of 1-Chloromethyl benzotriazole . PrepChem.com. [Link]
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1-Chloromethyl-1H-1,2,3-benzotriazole . National Institutes of Health (NIH). [Link]
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Introduction: The Significance of the Benzotriazinone Scaffold
An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one
The 1,2,3-benzotriazine core represents a privileged scaffold in medicinal and agricultural chemistry. Derivatives of 1,2,3-benzotriazin-4(3H)-one are noted for a wide spectrum of biological activities, finding applications as anesthetics, antidepressants, and agrochemicals.[1][2] Furthermore, they serve as versatile synthetic intermediates for the construction of more complex heterocyclic systems.[1] The target molecule of this guide, this compound, is a reactive intermediate, primed for nucleophilic substitution at the chloromethyl group, making it a valuable building block for introducing the benzotriazinone moiety into larger molecules. This guide provides a detailed examination of its synthesis, grounded in established chemical principles and methodologies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-(chloromethyl)-1,2,3-benzotriazin-4-one | [3] |
| Molecular Formula | C₈H₆ClN₃O | [3][4] |
| Molecular Weight | 195.61 g/mol | [3][4][5] |
| CAS Number | 24310-41-6 | [3][6] |
| SMILES | C1=CC=C2C(=C1)C(=O)N(N=N2)CCl |[3][4] |
Strategic Approach to Synthesis
The synthesis of this compound is most logically achieved through a two-step sequence starting from the parent heterocycle, 1,2,3-benzotriazin-4(3H)-one. This strategy hinges on two fundamental and robust transformations in organic chemistry: N-hydroxymethylation followed by chlorination of the resulting alcohol.
-
Formation of the Benzotriazinone Core: The foundational step is the synthesis of 1,2,3-benzotriazin-4(3H)-one. The most common and well-established method involves the diazotization of 2-aminobenzamide.[1] This reaction uses nitrous acid (generated in situ from sodium nitrite and a strong acid) to convert the primary aromatic amine into a diazonium salt, which then undergoes intramolecular cyclization to form the triazinone ring.
-
N-Hydroxymethylation: The introduction of the required CH₂OH group at the N-3 position is achieved by reacting the parent benzotriazinone with formaldehyde. This electrophilic substitution on the nitrogen atom forms the key intermediate, 3-Hydroxymethyl-1,2,3-benzotriazin-4(3H)-one.
-
Chlorination: The final step is the conversion of the primary alcohol of the hydroxymethyl group into a chloride. A superior reagent for this transformation is thionyl chloride (SOCl₂). This choice is strategic; the reaction proceeds efficiently, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion and simplifies the purification process.[7]
The overall synthetic workflow is visualized below.
Caption: Two-step synthetic pathway to the target molecule.
Detailed Experimental Protocols
The following protocols are based on established chemical transformations. Researchers should conduct their own risk assessments and optimization studies.
Part A: Synthesis of 3-Hydroxymethyl-1,2,3-benzotriazin-4(3H)-one (Intermediate)
This procedure outlines the N-hydroxymethylation of the pre-synthesized 1,2,3-benzotriazin-4(3H)-one.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 1,2,3-benzotriazin-4(3H)-one (1.0 eq) in water.
-
Reaction Initiation: Add an aqueous solution of formaldehyde (37%, ~1.2 eq) to the suspension. A catalytic amount of a mild base, such as sodium carbonate, may be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to a gentle reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath. The product, 3-Hydroxymethyl-1,2,3-benzotriazin-4(3H)-one, should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate product. Further purification can be achieved by recrystallization if necessary.
Part B: Synthesis of this compound (Final Product)
This protocol is adapted from a similar, robust procedure for the chlorination of N-hydroxymethyl heterocycles.[7]
Causality Behind Reagent Choice: Thionyl chloride (SOCl₂) is the reagent of choice for converting primary alcohols to alkyl chlorides. The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion. This Sₙi (internal nucleophilic substitution) mechanism often proceeds with retention of configuration, though in this acyclic case, it simply ensures efficient conversion. The key advantage is that the byproducts (SO₂ and HCl) are gaseous, which drives the equilibrium towards the product according to Le Châtelier's principle.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing dilute sodium hydroxide solution to neutralize evolved HCl and SO₂), place the dried 3-Hydroxymethyl-1,2,3-benzotriazin-4(3H)-one (1.0 eq). The entire apparatus must be under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture.
-
Reagent Addition: Immerse the flask in an ice bath to cool the contents. Add thionyl chloride (SOCl₂, ~2.5-3.0 eq) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10°C. The solid starting material will likely form a thick slurry.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature. Gas evolution (HCl, SO₂) will become more vigorous. Once the initial effervescence subsides, heat the mixture to 40-50°C.[7] The solid should dissolve, resulting in a clear solution.
-
Completion and Quenching: Maintain the temperature for approximately 60-90 minutes to ensure the reaction goes to completion.[7] Cool the mixture and slowly distill off the excess thionyl chloride under reduced pressure.
-
Workup and Isolation: After distillation, cool the residue and cautiously add a small amount of a dry solvent like methanol to quench any remaining thionyl chloride.[7] The desired product, this compound, is expected to precipitate.
-
Purification: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.[7]
Table 2: Summary of Chlorination Protocol Parameters
| Parameter | Description | Rationale |
|---|---|---|
| Starting Material | 3-Hydroxymethyl-1,2,3-benzotriazin-4(3H)-one | Precursor containing the alcohol to be chlorinated. |
| Reagent | Thionyl Chloride (SOCl₂) | Efficient chlorinating agent with gaseous byproducts. |
| Stoichiometry | ~2.5-3.0 eq SOCl₂ | An excess ensures complete conversion of the alcohol. |
| Solvent | None (neat SOCl₂) | Thionyl chloride can act as both reagent and solvent. |
| Temperature | 0-10°C (addition), then 40-50°C | Initial cooling controls the exothermic reaction; heating ensures completion. |
| Reaction Time | 60-90 minutes at 40-50°C | Sufficient time for the reaction to proceed to completion. |
| Workup | Distillation, Methanol Quench, Filtration | Removes excess reagent and isolates the solid product. |
Safety and Handling Considerations
-
Thionyl Chloride: This compound is highly corrosive, toxic, and lachrymatory. It reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.
-
Gas Evolution: The reaction produces significant quantities of HCl and SO₂ gas. The reaction apparatus must be equipped with a gas outlet leading to a scrubber containing a basic solution (e.g., NaOH) to neutralize these toxic and corrosive gases.
-
Anhydrous Conditions: Thionyl chloride reacts with water. Therefore, all glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere to prevent reagent decomposition and side reactions.
References
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A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Gstöttner, C., et al. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Maqueda-Zelaya, F., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(20), 14131-14139. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloromethyl-1,2,3-benzotriaz-4-one. PubChem. Retrieved January 18, 2026, from [Link]
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SIELC Technologies. (2018, February 16). This compound. Retrieved January 18, 2026, from [Link]
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Maqueda-Zelaya, F., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Synthesis Workshop. Retrieved January 18, 2026, from [Link]
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PrepChem. (n.d.). Synthesis of 1-Chloromethyl benzotriazole. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 3-hydroxy-1,2,3-benzotriazin-4(3H)-one. PubChem. Retrieved January 18, 2026, from [Link]
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Global Substance Registration System. (n.d.). 3-CHLOROMETHYL-1,2,3-BENZOTRIAZ-4-ONE. Retrieved January 18, 2026, from [Link]
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Sharma, S., et al. (2018). Chemistry and Biological Activity of[1][8][9]-Benzotriazine Derivatives. ResearchGate. Retrieved January 18, 2026, from [Link]
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Xu, X., et al. (2020). Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing benzo[d][1][8][9]thiadiazole against Meloidogyne incognita. Bioorganic & Medicinal Chemistry Letters, 30(17), 127369. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). 1-Chloromethyl-1H-1,2,3-benzotriazole. Retrieved January 18, 2026, from [Link]
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The Mechanism of Action of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one: A Hypothesis-Driven Guide to a Potent Bio-alkylating Agent
An In-depth Technical Guide
Abstract: The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2] This guide focuses on a specific, highly reactive derivative, 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one. The presence of a chloromethyl group, a potent electrophilic moiety, strongly suggests a mechanism of action centered on the alkylation of biological macromolecules. This document will deconstruct the chemical basis for this reactivity, propose a detailed molecular mechanism of action, and outline a comprehensive, self-validating experimental workflow for researchers to confirm this hypothesis. Our analysis is grounded in the established principles of bio-organic chemistry and draws parallels with well-characterized alkylating agents used in chemotherapy.
Introduction: The Benzotriazinone Scaffold and the Reactive Handle
The 1,2,3-benzotriazin-4(3H)-one core is a heterocyclic system that has garnered significant interest for its pharmacological potential.[3] Derivatives have been investigated for applications ranging from herbicides to anticancer agents.[2] The specific compound of interest, this compound, is distinguished by the N-3 substitution with a chloromethyl group. This feature transforms the otherwise stable benzotriazinone core into a highly reactive molecule, positioning it as a candidate for covalent drug development.
Chemical & Physical Properties
A foundational understanding begins with the compound's basic properties, which are crucial for designing experimental protocols such as solubility, dosage, and analytical detection.
| Property | Value | Source |
| IUPAC Name | 3-(chloromethyl)-1,2,3-benzotriazin-4-one | [4] |
| CAS Number | 24310-41-6 | [4][5] |
| Molecular Formula | C₈H₆ClN₃O | [4][6] |
| Molecular Weight | 195.60 g/mol | [4] |
| SMILES | C1=CC=C2C(=C1)C(=O)N(N=N2)CCl | [4] |
The Core Mechanistic Driver: An Electrophilic Alkylating Agent
The central thesis of this guide is that this compound functions as a biological alkylating agent. This class of compounds exerts its effects by forming covalent bonds with nucleophilic sites on essential biological molecules, most notably DNA.[7][8]
The reactivity of this molecule is conferred by the chloromethyl group (-CH₂Cl). The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the adjacent benzotriazinone ring system. This creates a highly electrophilic carbon center, primed to react with biological nucleophiles. This mechanism is analogous to that of nitrogen mustards, a cornerstone class of chemotherapy drugs, which form reactive aziridinium ions to alkylate DNA.[7][9][10]
Caption: Key structural features of the molecule.
Proposed Molecular Mechanism: Covalent Modification of DNA
We propose that the primary mechanism of action involves the alkylation of DNA, leading to cytotoxicity. The most nucleophilic site in DNA is the N7 position of guanine residues.[9][11] The reaction likely proceeds via a direct S_N2 nucleophilic attack from the guanine N7 on the electrophilic carbon of the chloromethyl group, displacing the chloride ion.
This covalent modification of a DNA base is a form of DNA damage.[12] The resulting DNA adduct can disrupt the helical structure and interfere with critical cellular processes like DNA replication and transcription.[8] If the cell's DNA repair machinery cannot correct this damage, it can trigger signaling pathways that lead to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[9]
Caption: A four-phase experimental workflow for MoA validation.
Detailed Protocol: Phase 3 - γH2AX Immunofluorescence Assay
This protocol provides an authoritative method to visualize DNA damage within treated cells, a key piece of evidence for the proposed mechanism.
Objective: To determine if treatment with this compound induces DNA double-strand breaks, a hallmark of genotoxic stress from alkylating agents.
Methodology:
-
Cell Culture: Seed a human cancer cell line (e.g., MCF-7 or A549) onto glass coverslips in a 12-well plate at a density that will result in 50-70% confluency after 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 6, 12, or 24 hours). Include a positive control such as Doxorubicin (1 µM).
-
Fixation & Permeabilization:
-
Aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against phospho-Histone H2A.X (Ser139), known as γH2AX, in the blocking buffer according to the manufacturer's recommendation.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST.
-
Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining & Mounting:
-
Wash three times with PBST.
-
Counterstain the nuclei by incubating with DAPI (4′,6-diamidino-2-phenylindole) solution (1 µg/mL) for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging & Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels.
-
Quantify the results by counting the number of distinct green foci (γH2AX) per nucleus. A significant, dose-dependent increase in γH2AX foci compared to the vehicle control indicates the induction of DNA double-strand breaks.
-
Therapeutic Potential and Future Directions
The classification of this compound as a DNA alkylating agent places it within a class of compounds with proven, albeit challenging, therapeutic value in oncology. [11]Its efficacy would likely be most pronounced in cancers with deficiencies in DNA damage repair pathways.
Future research should focus on:
-
Selectivity: Investigating its differential cytotoxicity between cancerous and non-cancerous cell lines.
-
Structure-Activity Relationship (SAR): Synthesizing analogues by modifying the benzotriazinone ring to optimize potency and reduce off-target toxicity. [13][14]* Combination Therapies: Exploring synergies with inhibitors of DNA repair enzymes (e.g., PARP inhibitors) to enhance therapeutic efficacy.
By rigorously applying the principles and protocols outlined in this guide, researchers can elucidate the precise mechanism of this intriguing molecule and evaluate its potential as a next-generation therapeutic agent.
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Gates, K. S., et al. (2014). Toward hypoxia-selective DNA-alkylating agents built by grafting nitrogen mustards onto the bioreductively activated, hypoxia-selective DNA-oxidizing agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine). Journal of Medicinal Chemistry, 57(23), 9988–9998. [Link]
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Anderson, R. F., et al. (2003). Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction. Journal of the American Chemical Society, 125(3), 852–861. [Link]
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Hossan, S., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2110–2123. [Link]
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Molecules. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. [Link]
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Szymańska, E., et al. (2021). The activity of pyrazolo[4,3-e]t[3][4][15]riazine and pyrazolo[4,3-e]tetrazolo[1,5-b]t[3][4][15]riazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports, 11(1), 18451. [Link]
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Sosič, I., et al. (2011). Discovery and Kinetic Evaluation of 6-substituted 4-benzylthio-1,3,5-triazin-2(1H)-ones as Inhibitors of Cathepsin B. European Journal of Medicinal Chemistry, 46(9), 4648–4656. [Link]
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Hassan, M., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules, 26(16), 4967. [Link]
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An Interpretive Guide to the Spectroscopic Characterization of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one (CAS No: 24310-41-6).[1][2] As a member of the benzotriazinone class of heterocycles, this compound and its derivatives are of significant interest in medicinal chemistry and materials science for their diverse biological activities and utility as synthetic building blocks.[3] This document serves as a predictive and interpretive resource for researchers, scientists, and drug development professionals. It outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's molecular structure and by drawing parallels with structurally related analogues. Standardized protocols for data acquisition are also detailed to ensure experimental reproducibility and integrity.
Molecular Structure and Physicochemical Properties
This compound is a fused heterocyclic compound featuring a benzene ring fused to a triazinone ring, with a chloromethyl substituent on the N-3 position. Understanding this structure is fundamental to interpreting its spectroscopic output.
-
IUPAC Name: 3-(chloromethyl)-1,2,3-benzotriazin-4-one[1]
-
Key Functional Groups:
-
Aromatic benzene ring
-
Amide carbonyl group (C=O) within the triazinone ring
-
Azo-like linkage (N=N)
-
Aliphatic chloromethyl group (-CH₂Cl)
-
These features give rise to a unique spectroscopic fingerprint, which is critical for structural confirmation and purity assessment.
Spectroscopic Data Interpretation
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the compound's molecular weight and elemental composition.
Expected Data:
-
Molecular Ion (M⁺): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will prominently feature the molecular ion peak. Due to the presence of chlorine, this will appear as a characteristic isotopic cluster:
-
[M]⁺ at m/z ≈ 195 , corresponding to the ³⁵Cl isotope.
-
[M+2]⁺ at m/z ≈ 197 , corresponding to the ³⁷Cl isotope.
-
The intensity ratio of these peaks is expected to be approximately 3:1, a definitive indicator of a single chlorine atom.
-
-
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₈H₆³⁵ClN₃O is 195.01994 Da.[1] An experimental HRMS measurement within a narrow tolerance (e.g., ±5 ppm) of this value provides unambiguous confirmation of the elemental formula.
Predicted Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under EI conditions:
-
Loss of Chlorine: A peak at m/z ≈ 160, corresponding to the [M-Cl]⁺ fragment.
-
Loss of Chloromethyl Radical: A peak at m/z ≈ 146, corresponding to the [M-CH₂Cl]⁺ fragment.
-
Loss of Dinitrogen: A common fragmentation for triazines is the neutral loss of N₂ (28 Da), which could lead to subsequent fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale & Notes |
| 3100 - 3000 | C-H Stretch | Aromatic | Typical for sp² C-H bonds on the benzene ring. |
| 2960 - 2850 | C-H Stretch | Aliphatic | Symmetric and asymmetric stretching of the -CH₂- group. |
| 1700 - 1670 | C=O Stretch | Amide (Lactam) | This is expected to be a very strong and sharp absorption band, characteristic of the carbonyl in the triazinone ring. A related benzotriazinone derivative showed a strong band at 1686 cm⁻¹.[5] |
| 1610 - 1580 | C=C Stretch | Aromatic | Skeletal vibrations of the benzene ring. |
| 1480 - 1440 | N=N Stretch | Azo Group | Often weak to medium in intensity and can be difficult to assign definitively. |
| 800 - 600 | C-Cl Stretch | Alkyl Halide | A strong absorption band characteristic of the chloromethyl group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy The proton NMR spectrum is expected to show two distinct regions:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |
| 8.5 - 7.5 | Multiplet (m) | 4H | Ar-H | The four protons on the benzene ring will form a complex, overlapping multiplet pattern due to ortho, meta, and para coupling. The proton ortho to the carbonyl group is expected to be the most deshielded (furthest downfield). |
| 6.0 - 5.5 | Singlet (s) | 2H | -CH₂Cl | This singlet corresponds to the two equivalent protons of the chloromethyl group. The significant downfield shift is caused by the strong deshielding effects of the adjacent nitrogen atom of the triazinone ring and the electronegative chlorine atom. |
¹³C NMR Spectroscopy The carbon NMR spectrum will provide a count of the unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |
| 165 - 155 | C =O | The carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield. A related structure shows this peak at 156.6 ppm.[5] |
| 145 - 120 | Ar-C | Four signals are expected for the CH carbons of the benzene ring, and two signals for the quaternary carbons at the ring fusion. |
| 55 - 45 | -CH₂ Cl | This aliphatic carbon is significantly deshielded by the attached nitrogen and chlorine atoms. |
Experimental Protocols & Workflow
To ensure the acquisition of high-quality, reliable spectroscopic data, adherence to standardized experimental protocols is paramount.
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a novel chemical entity like this compound.
Caption: A streamlined workflow for obtaining and analyzing key spectroscopic data.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Solvent Reference: Use the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm; DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS) for chemical shift calibration.
-
¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz (or higher) spectrometer. A standard pulse sequence with 8-16 scans is typically sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.
Protocol 2: Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Infuse the sample solution into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Determine the exact mass of the molecular ion [M+H]⁺ or [M+Na]⁺ and compare it to the theoretical mass calculated from the molecular formula. Use software to confirm the isotopic distribution pattern for the chlorine-containing ion.
Protocol 3: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small, solid amount of the compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the principal absorption bands and assign them to the corresponding functional group vibrations.
Conclusion
The structural elucidation of this compound is straightforward through a combination of modern spectroscopic techniques. The key identifying features are:
-
An MS isotopic cluster at m/z 195/197 in a 3:1 ratio.
-
A strong IR absorption for the amide carbonyl group around 1680 cm⁻¹.
-
A characteristic ¹H NMR singlet for the -CH₂Cl protons between 5.5 and 6.0 ppm, along with a complex aromatic pattern.
-
A ¹³C NMR signal for the carbonyl carbon above 155 ppm.
This guide provides a robust predictive framework for researchers to confirm the identity, purity, and structure of this important heterocyclic compound, thereby facilitating its application in pharmaceutical and chemical research.
References
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PubChem. this compound. National Center for Biotechnology Information. [Link]
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Global Substance Registration System (GSRS). 3-CHLOROMETHYL-1,2,3-BENZOTRIAZ-4-ONE. U.S. Food and Drug Administration. [Link]
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Reissert, A. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. National Institutes of Health. [Link]
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Gomez, L. et al. 3-[(R)-1-Hydroxybutan-2-yl]-1,2,3-benzotriazin-4(3H)-one. National Institutes of Health. [Link]
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An In-depth Technical Guide to 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one is a reactive chemical intermediate of significant interest in medicinal chemistry and drug development. Its unique structural motif, combining a benzotriazinone core with a reactive chloromethyl group, makes it a valuable building block for the synthesis of a diverse range of substituted derivatives. This technical guide provides a comprehensive literature review of this compound, covering its synthesis, chemical properties, reactivity as an alkylating agent, and its potential applications in the development of novel therapeutic agents and agrochemicals.
Introduction: The Benzotriazinone Scaffold
The 1,2,3-benzotriazin-4(3H)-one scaffold is a prominent heterocyclic system that has garnered considerable attention in the fields of medicinal and agricultural chemistry.[1] Derivatives of this core structure have been reported to exhibit a wide spectrum of biological activities, including anesthetic, antidepressant, and agrochemical properties.[2] The versatility of the benzotriazinone ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.
This guide focuses specifically on this compound, a key derivative that serves as a potent electrophile for the introduction of the benzotriazinone moiety into various molecules.
Physicochemical Properties and Identification
A clear understanding of the fundamental properties of this compound is crucial for its handling, characterization, and application in synthesis.
| Property | Value | Source |
| CAS Number | 24310-41-6 | [3][4] |
| Molecular Formula | C₈H₆ClN₃O | [3][5] |
| Molecular Weight | 195.61 g/mol | [5] |
| IUPAC Name | 3-(chloromethyl)-1,2,3-benzotriazin-4-one | [3] |
| Synonyms | 3-Chloromethyl-4-keto-1,2,3-benzotriazine, 3-Chloromethyl-3H-benzo[d][2][6][7]triazin-4-one | [4] |
Synthesis of this compound
The synthesis of this compound is not explicitly detailed in a single, dedicated publication. However, by combining established methods for the synthesis of the benzotriazinone core and N-alkylation, a logical and experimentally sound synthetic pathway can be proposed. The most common and versatile approach to the 1,2,3-benzotriazin-4(3H)-one core involves the diazotization of 2-aminobenzamides.[2] The synthesis of the title compound is logically achieved through a two-step process starting from the formation of its hydroxymethyl precursor.
Step 1: Synthesis of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one
The initial step involves the reaction of a suitable 2-aminobenzamide derivative with formaldehyde, followed by diazotization and cyclization.
Experimental Protocol (Proposed):
-
N-Hydroxymethylation: To a solution of 2-aminobenzamide in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like ethanol), an aqueous solution of formaldehyde is added. The reaction is typically carried out at room temperature with stirring.
-
Diazotization and Cyclization: The resulting N-(hydroxymethyl)-2-aminobenzamide intermediate is then subjected to diazotization. This is achieved by the dropwise addition of an aqueous solution of sodium nitrite to an acidic solution of the intermediate, typically using hydrochloric or sulfuric acid, at a low temperature (0-5 °C). The diazonium salt formed in situ undergoes spontaneous cyclization to yield 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one.
-
Isolation and Purification: The product can be isolated by filtration and purified by recrystallization from a suitable solvent.
Caption: Proposed synthesis of the hydroxymethyl precursor.
Step 2: Chlorination of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one
The conversion of the hydroxymethyl group to a chloromethyl group is a standard transformation in organic synthesis, typically achieved using a chlorinating agent such as thionyl chloride or oxalyl chloride.
Experimental Protocol (Proposed):
-
Reaction Setup: 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one is suspended in an inert solvent like dichloromethane or chloroform.
-
Chlorination: Thionyl chloride is added dropwise to the suspension at room temperature or with gentle cooling. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.
-
Work-up and Purification: After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure. The crude product can then be purified by recrystallization.
Caption: Chlorination of the hydroxymethyl precursor.
Reactivity and Synthetic Applications
The primary utility of this compound in synthetic chemistry stems from its nature as a potent alkylating agent. The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity allows for the facile introduction of the "3-(methyl)-1,2,3-benzotriazin-4(3H)-one" moiety onto various molecular scaffolds.
Reactions with N-Nucleophiles
Amines, anilines, and other nitrogen-containing heterocycles are expected to react readily with this compound to form the corresponding N-alkylated products. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Caption: General reaction with N-nucleophiles.
Reactions with S-Nucleophiles
Thiols and thiophenols are also excellent nucleophiles for reaction with this compound, leading to the formation of thioether linkages.
Caption: General reaction with S-nucleophiles.
Applications in Drug Development and Agrochemicals
While specific applications of this compound are not extensively documented in publicly available literature, its potential as a key intermediate can be inferred from the known biological activities of the broader benzotriazinone class.
-
Anticancer Agents: The benzotriazine core is a feature of some compounds investigated for their antitumor properties. The ability to use this compound to append this scaffold to various pharmacophores makes it a valuable tool in the design of new anticancer drug candidates.
-
Agrochemicals: Several 1,2,3-benzotriazin-4-one derivatives have been synthesized and evaluated for their nematicidal activities against root-knot nematodes like Meloidogyne incognita.[8][9] This suggests that derivatives synthesized from this compound could be explored for the development of new and effective nematicides.
Analytical Characterization
High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of this compound. A reverse-phase (RP) HPLC method with a simple mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric or formic acid can be employed for its separation and quantification.[4] This method is also applicable for monitoring reaction progress and assessing the purity of the synthesized compound.
Conclusion and Future Perspectives
This compound is a reactive and versatile chemical intermediate with significant potential in the synthesis of novel bioactive compounds. While detailed synthetic protocols and specific applications are not yet widely published, its logical synthesis from readily available starting materials and its inherent reactivity as an alkylating agent make it an attractive building block for medicinal and agrochemical research.
Future research in this area should focus on:
-
The development and optimization of a robust and scalable synthesis for this compound.
-
A thorough investigation of its reactivity with a diverse range of nucleophiles to expand its synthetic utility.
-
The design and synthesis of libraries of novel benzotriazinone derivatives using this key intermediate for screening against various biological targets.
By further exploring the chemistry and applications of this compound, researchers can unlock new avenues for the discovery of innovative pharmaceuticals and agrochemicals.
References
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- 2. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chloromethyl-1,2,3-benzotriaz-4-one | C8H6ClN3O | CID 90462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | SIELC Technologies [sielc.com]
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- 6. researchgate.net [researchgate.net]
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- 8. Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing thiourea and acylthiourea against Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Derivatives and Analogs of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one: Synthesis, Reactivity, and Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science. Among its various functionalized forms, 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one stands out as a pivotal synthetic intermediate. Its unique chemical architecture, featuring a reactive chloromethyl group appended to the benzotriazinone core, renders it an exceptionally versatile building block for the synthesis of a diverse array of derivatives and analogs. This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and biological applications of compounds derived from this core structure. We will delve into the mechanistic underpinnings of its synthesis and its utility as an alkylating agent, explore the preparation of key derivatives, and summarize their therapeutic potential, with a particular focus on anticancer applications. Detailed experimental protocols and data are presented to empower researchers in their pursuit of novel chemical entities based on this promising scaffold.
Introduction: The Significance of the 1,2,3-Benzotriazin-4(3H)-one Core
The 1,2,3-benzotriazine ring system is a cornerstone in the development of pharmacologically active agents. Derivatives of 1,2,3-benzotriazin-4(3H)-one have demonstrated a wide spectrum of biological activities, including roles as anesthetics, antidepressants, and agrochemicals.[1] Notably, this scaffold is a key component in a number of compounds with potent antitumor properties.[2][3] The versatility of the benzotriazinone core lies in its amenability to substitution at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.
The introduction of a chloromethyl group at the 3-position creates a highly valuable synthon, This compound . This molecule serves as a potent electrophile, enabling the covalent attachment of the benzotriazinone moiety to a wide range of nucleophilic substrates. This reactivity is the gateway to a vast chemical space of novel derivatives with potential therapeutic applications.
Synthesis of the Core Intermediate: this compound
The synthesis of this compound is typically achieved through a two-step process, starting from readily available precursors. The key is the initial formation of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one, which is subsequently chlorinated.
Synthesis of the Precursor: 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one
The precursor, 3-hydroxy-1,2,3-benzotriazin-4(3H)-one, is synthesized from o-aminobenzhydroxamic acid via diazotization.[4] A detailed protocol is as follows:
Experimental Protocol: Synthesis of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one
-
Dissolution: Dissolve 15.2 g of (2-amino)-benzoylhydroxylamine in a mixture of 15 ml of concentrated hydrochloric acid and 300 ml of water. Stir until a clear solution is obtained.
-
Cooling: Cool the solution to approximately 15°C in an ice bath.
-
Diazotization: While maintaining the temperature, stir the solution for approximately 3 hours.
-
Isolation: The product precipitates out of the solution. Collect the solid by filtration and wash thoroughly with cold water to yield 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one.[5]
Chlorination to Yield this compound
The conversion of the hydroxyl group to a chloromethyl group is a critical step. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride gas to furnish the desired product.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-hydroxy-1,2,3-benzotriazin-4(3H)-one in an excess of thionyl chloride. The reaction should be performed in a well-ventilated fume hood.
-
Reaction Conditions: Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Work-up: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent.
Note: This protocol is based on established chemical principles for the conversion of N-hydroxy compounds to their corresponding N-chloromethyl derivatives. Researchers should exercise caution when working with thionyl chloride.
Chemical Reactivity: A Versatile Alkylating Agent
The synthetic utility of this compound stems from the reactivity of the C-Cl bond. The electron-withdrawing nature of the adjacent benzotriazinone ring system makes the methylene carbon highly electrophilic and susceptible to nucleophilic attack. This allows for the facile introduction of the benzotriazinone pharmacophore onto a variety of molecular scaffolds.
This reactivity enables the synthesis of a wide range of derivatives, including ethers, esters, amines, and thioethers, by reacting the chloromethyl compound with the corresponding nucleophiles.
Key Derivatives and Analogs: Synthesis and Applications
The versatility of this compound as a synthetic precursor has led to the development of a multitude of derivatives with significant biological activities.
N-Substituted Derivatives: Potent Anticancer Agents
A significant focus of research has been the synthesis of N-substituted derivatives, particularly amides and related compounds, which have shown promising anticancer activity.
General Synthetic Workflow for N-Substituted Derivatives
Experimental Protocol: Synthesis of 3-((Dialkylamino)methyl)-1,2,3-benzotriazin-4(3H)-one Derivatives
-
Dissolution: Dissolve this compound in a suitable aprotic solvent such as acetonitrile or DMF.
-
Addition of Amine: To this solution, add a stoichiometric equivalent of the desired primary or secondary amine.
-
Base Addition: Add an equivalent of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HCl generated during the reaction.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is then worked up by extraction and purified by column chromatography or recrystallization to afford the desired N-substituted derivative.
A variety of N-substituted derivatives have been synthesized and evaluated for their anticancer properties. For example, a series of N-alkyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanamides have been prepared and characterized.[3]
| Compound Class | R Group | Biological Activity | Reference |
| N-Alkyl Amides | Piperidin-1-yl, Morpholino | Anticancer (e.g., against HepG2 liver carcinoma) | [3] |
| Dipeptides | Amino acid esters | Anticancer | [3] |
O- and S-Substituted Derivatives: Expanding the Chemical Space
The reaction of this compound with O- and S-nucleophiles provides access to ether and thioether derivatives, respectively. These modifications can significantly alter the lipophilicity and metabolic stability of the parent compound, potentially leading to improved pharmacokinetic profiles.
Experimental Protocol: Synthesis of O- and S-Substituted Derivatives
The synthesis of these derivatives follows a similar procedure to that of the N-substituted analogs, with the amine being replaced by an alcohol, phenol, or thiol. The use of a base, such as sodium hydride or potassium carbonate, is often necessary to deprotonate the nucleophile and enhance its reactivity.
Biological Significance and Therapeutic Potential
The derivatives of this compound have emerged as a promising class of compounds in drug discovery, particularly in the field of oncology.
Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative activity of 1,2,3-benzotriazin-4(3H)-one derivatives against various cancer cell lines.[2] For instance, certain 3-substituted derivatives have shown strong antitumor activity against liver, colorectal, and breast cancer cell lines, with IC₅₀ values in the low micromolar range.[2] The mechanism of action is often attributed to the ability of these planar heterocyclic systems to intercalate with DNA or to inhibit key enzymes involved in cancer cell proliferation.
Nematicidal Activity
Beyond their anticancer potential, derivatives of 1,2,3-benzotriazin-4(3H)-one have also been investigated for their nematicidal properties. This highlights the broad biological activity profile of this chemical scaffold and its potential for applications in agriculture.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile synthetic intermediate that provides a gateway to a rich and diverse chemical space. Its facile synthesis and predictable reactivity make it an ideal starting point for the development of novel derivatives with a wide range of biological activities. The demonstrated anticancer and nematicidal properties of its analogs underscore the therapeutic and agrochemical potential of this scaffold.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships will be crucial for the rational design of more potent and selective compounds.[2]
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and mechanisms of action will facilitate the optimization of lead compounds and the identification of potential biomarkers for patient stratification.
-
Pharmacokinetic Profiling: The evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives will be essential for their translation into clinical candidates.
The continued exploration of the chemistry and biology of this compound and its derivatives holds great promise for the discovery of new and effective therapeutic agents and other valuable chemical entities.
References
-
Synthesis and Docking Studies of Some 1,2,3‐Benzotriazine‐4‐one Derivatives as Potential Anticancer Agents. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Omega. Available at: [Link]
-
Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. Available at: [Link]
-
1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of 1-Chloromethyl benzotriazole. PrepChem.com. Available at: [Link]
-
A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives. Canadian Journal of Chemistry. Available at: [Link]
-
1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Synfacts. Available at: [Link]
-
2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. RSC Advances. Available at: [Link]
-
3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. ResearchGate. Available at: [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]
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- 3. Catalytic asymmetric dearomatization of phenols via divergent intermolecular (3 + 2) and alkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
The Versatile Reagent: Application Notes on 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one in Organic Synthesis
Introduction: Unveiling a Powerful Synthetic Tool
In the landscape of modern organic synthesis, the strategic introduction of specific molecular motifs is paramount for the construction of complex molecules with desired functionalities. 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one emerges as a highly valuable and versatile electrophilic reagent. Its unique structure, featuring a reactive chloromethyl group attached to the N-3 position of the benzotriazinone core, renders it an excellent building block for the facile installation of the 4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl moiety onto a variety of nucleophilic substrates. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this powerful synthetic intermediate. The benzotriazinone scaffold itself is a privileged structure in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities, including nematicidal and antitumor properties.[1] This guide will delve into the causality behind experimental choices, ensuring scientifically sound and reproducible protocols.
Core Principles of Reactivity: An Electrophile Primed for Action
The synthetic utility of this compound lies in the electrophilic nature of the benzylic-like carbon of the chloromethyl group. This carbon is susceptible to nucleophilic attack by a wide range of nucleophiles, proceeding through a classical SN2 mechanism. The benzotriazinone ring system acts as an effective electron-withdrawing group, further activating the C-Cl bond towards substitution.
The general reaction scheme involves the displacement of the chloride leaving group by a nucleophile (Nu:), as depicted below. This reaction is typically facilitated by a base to either deprotonate the nucleophile, thereby increasing its nucleophilicity, or to act as an acid scavenger for the HCl generated during the reaction.
Caption: General Nucleophilic Substitution Workflow.
Key Applications and Detailed Protocols
N-Alkylation of Amines: Synthesis of Novel Amine Derivatives
The reaction of this compound with primary and secondary amines provides a straightforward route to a diverse range of N-substituted derivatives. This transformation is fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.
Causality of Experimental Choices:
-
Solvent: Aprotic polar solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are preferred to dissolve the reactants and facilitate the SN2 reaction.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial. Its role is to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.
-
Temperature: The reaction is often performed at room temperature to moderate heating (e.g., 50-80 °C) to achieve a reasonable reaction rate without promoting side reactions.
Detailed Protocol: N-alkylation of a Primary Amine (Adapted from similar alkylation procedures)
-
Preparation: To a solution of the primary amine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol, 1.5 eq).
-
Reagent Addition: Add this compound (1.1 mmol, 1.1 eq) to the suspension.
-
Reaction: Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-((4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl)amine derivative.
O-Alkylation of Alcohols and Phenols: Accessing Ether-Linked Conjugates
The synthesis of ether derivatives through the reaction with alcohols and phenols is another significant application. This allows for the incorporation of the benzotriazinone moiety into molecules containing hydroxyl groups, such as natural products or other pharmacologically active agents.
Causality of Experimental Choices:
-
Strong Base: For less acidic alcohols, a strong base like sodium hydride (NaH) is often necessary to generate the corresponding alkoxide, which is a much more potent nucleophile. For more acidic phenols, a weaker base like potassium carbonate may suffice.
-
Anhydrous Conditions: Reactions involving strong bases like NaH must be conducted under anhydrous conditions to prevent quenching of the base by water. Anhydrous solvents like tetrahydrofuran (THF) or DMF are suitable.
-
Temperature: The deprotonation step is typically performed at 0 °C to control the exothermic reaction, followed by warming to room temperature or gentle heating after the addition of the electrophile.
Detailed Protocol: O-alkylation of a Phenol
-
Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 eq) in anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of the phenol (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reagent Addition: Cool the mixture back to 0 °C and add a solution of this compound (1.1 mmol, 1.1 eq) in anhydrous THF (5 mL).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
S-Alkylation of Thiols: Formation of Thioether Linkages
Thiols are excellent nucleophiles and react readily with this compound to form thioethers. This reaction is valuable for linking the benzotriazinone core to cysteine-containing peptides or other thiol-functionalized molecules.
Causality of Experimental Choices:
-
Base: A moderately strong base, such as potassium carbonate or cesium carbonate, is usually sufficient to deprotonate the thiol to the more nucleophilic thiolate.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are suitable for this transformation.
-
Temperature: These reactions typically proceed smoothly at room temperature.
Detailed Protocol: S-alkylation of a Thiol
-
Preparation: To a solution of the thiol (1.0 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol, 1.5 eq).
-
Reagent Addition: Add this compound (1.1 mmol, 1.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired thioether product.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the alkylation of various nucleophiles with this compound, based on analogous reactions.
| Nucleophile Class | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary/Secondary Amines | K₂CO₃ or Et₃N | MeCN or DMF | 25 - 80 | 70 - 90 |
| Alcohols/Phenols | NaH or K₂CO₃ | THF or DMF | 0 - 60 | 65 - 85 |
| Thiols | K₂CO₃ or Cs₂CO₃ | DMF or MeCN | 25 | 80 - 95 |
Experimental Workflows and Mechanistic Diagrams
Caption: General Experimental Workflow for Alkylation Reactions.
Caption: Simplified SN2 Reaction Mechanism.
Safety and Handling
This compound is a reactive alkylating agent and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. As a general guideline:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and moisture.
Conclusion: A Gateway to Novel Derivatives
This compound is a valuable and efficient reagent for the introduction of the benzotriazinone scaffold into a wide array of molecules. The protocols outlined in this application note provide a solid foundation for its use in the synthesis of novel amine, ether, and thioether derivatives. The straightforward nature of these nucleophilic substitution reactions, coupled with the biological significance of the benzotriazinone core, makes this reagent a powerful tool for researchers in organic synthesis, medicinal chemistry, and drug discovery. The provided protocols, along with the rationale behind the experimental choices, are designed to empower scientists to confidently and successfully utilize this versatile building block in their research endeavors.
References
-
Mohammadi Ziarani, G., et al. (2018). Chemistry and Biological Activity of[2][3][4]-Benzotriazine Derivatives. Current Organic Chemistry, 22.
-
PubChem. (n.d.). 3-Chloromethyl-1,2,3-benzotriaz-4-one. Retrieved from [Link]
- Fisher Scientific. (2010). Safety Data Sheet for 1,2,3-Benzotriazole.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives as α-glucosidase inhibitor and their in-silico study. (2022). Medicinal Chemistry Research, 31(5).
- Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. (2015). Journal of Agricultural and Food Chemistry, 63(28), 6347-6352.
- De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF. Organic Letters, 4(4), 553–555.
- Application Notes and Protocols for the Synthesis of Amino Acid Derivatives Using Dichlorotriazine. (2025). BenchChem.
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Application Note: 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one as a Versatile Reagent for the N-Alkylation of Amines in Drug Discovery
Introduction: The Strategic Value of the Benzotriazinone Scaffold
The 1,2,3-benzotriazin-4(3H)-one core is a privileged heterocyclic scaffold that features prominently in medicinal chemistry and agrochemistry.[1] Derivatives of this structure have demonstrated a remarkable breadth of biological activities, including applications as antitumor, anesthetic, and anti-inflammatory agents.[2][3] Furthermore, their utility extends to agriculture, where they have been developed as effective nematicides.[4] The ability to strategically introduce this pharmacologically relevant moiety onto new molecular frameworks is therefore of significant interest to researchers in drug development.
3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one (CBT) serves as a highly efficient and practical electrophilic building block for this purpose. Its reactive chloromethyl group provides a direct handle for the alkylation of various nucleophiles, most notably primary and secondary amines. This reaction offers a straightforward and reliable method for covalently linking the benzotriazinone scaffold to amine-containing molecules of interest, such as novel pharmacophores or existing drug candidates, to explore new structure-activity relationships (SAR).
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of CBT as an N-alkylating agent. It covers the underlying reaction mechanism, a detailed and robust experimental protocol, critical safety considerations, and expert insights into reaction optimization and troubleshooting.
Reagent Profile: Physicochemical Properties and Critical Safety Information
A thorough understanding of the reagent's properties and hazards is fundamental to its safe and effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 24310-41-6 | [5][6] |
| Molecular Formula | C₈H₆ClN₃O | [7][8] |
| Molecular Weight | 195.61 g/mol | [7] |
| Appearance | Typically an off-white to yellow solid | N/A |
| IUPAC Name | 3-(chloromethyl)-1,2,3-benzotriazin-4-one | [6] |
| SMILES | C1=CC=C2C(=C1)C(=O)N(N=N2)CCl | [8] |
Critical Safety Information
This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.[9]
-
Hazard Statements:
-
Mandatory Precautions:
-
P280: Wear protective gloves, protective clothing, and mandatory eye/face protection (safety goggles or face shield).
-
P264: Wash skin thoroughly after handling.
-
P273: Avoid release to the environment. All waste must be collected and disposed of as hazardous chemical waste.
-
P301 + P312: IF SWALLOWED, call a POISON CENTER or doctor if you feel unwell.
-
P305 + P351 + P338: IF IN EYES, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling & Storage:
Mechanism of Action: Nucleophilic Substitution
The utility of CBT as an alkylating agent stems from a classic bimolecular nucleophilic substitution (Sɴ2) reaction. The amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile. The chloromethyl group of CBT is the electrophilic center, as the electron-withdrawing chlorine atom creates a partial positive charge on the adjacent carbon and also serves as an excellent leaving group.
The reaction proceeds as follows:
-
The nucleophilic nitrogen of the primary or secondary amine attacks the electrophilic methylene carbon (-CH₂-) of CBT.
-
Concurrently, the carbon-chlorine (C-Cl) bond breaks, and the chloride ion is displaced as the leaving group.
-
A new carbon-nitrogen (C-N) bond is formed, resulting in a protonated amine product (an ammonium salt).
-
A non-nucleophilic base is typically included in the reaction to neutralize the generated hydrogen chloride (HCl) or to deprotonate the resulting ammonium salt, driving the reaction to completion and yielding the final neutral N-alkylated product.
Figure 1: SN2 mechanism for the N-alkylation of an amine with CBT.
Experimental Protocol: General Procedure for Amine Alkylation
This protocol provides a reliable starting point for the N-alkylation of a generic primary or secondary amine with CBT. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine substrate.
Materials and Reagents
-
This compound (CBT) (1.0 eq)
-
Amine substrate (1.0 - 1.2 eq)
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (ACN))
-
Reaction vessel (round-bottom flask) with magnetic stirrer
-
Inert atmosphere supply (Nitrogen or Argon)
-
TLC plates (e.g., silica gel 60 F₂₅₄) for reaction monitoring
-
Workup reagents: Ethyl acetate, deionized water, brine (saturated NaCl solution)
-
Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Purification system: Flash column chromatography apparatus with silica gel
Step-by-Step Methodology
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq).
-
Dissolve the amine in the chosen anhydrous solvent (e.g., ACN) to a concentration of approximately 0.1-0.5 M.
-
Add the non-nucleophilic base (e.g., DIPEA, 1.5 eq) to the solution.
-
In a separate vial, dissolve this compound (CBT, 1.0 eq) in a minimum amount of the same anhydrous solvent.
-
-
Reaction Execution:
-
While stirring the amine solution at room temperature (20-25 °C), add the solution of CBT dropwise over 5-10 minutes.
-
If the amine is poorly reactive, the reaction mixture can be gently heated to 40-60 °C to increase the rate.
-
Allow the reaction to stir under an inert atmosphere.
-
-
Reaction Monitoring:
-
Monitor the consumption of the limiting reagent (typically CBT) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A typical TLC mobile phase for this type of reaction is a mixture of hexane and ethyl acetate. The product should have an Rf value intermediate between the starting materials.
-
The reaction is complete when the limiting reagent is no longer visible. Typical reaction times can range from 2 to 24 hours.
-
-
Aqueous Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If DMF was used as the solvent, dilute the reaction mixture with a significant volume of ethyl acetate and wash extensively with water and then brine to remove the DMF.
-
If ACN was used, concentrate the mixture under reduced pressure to remove the solvent. Re-dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x). This removes the base hydrochloride salt and any remaining water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (or another suitable solvent system determined during TLC analysis) to isolate the pure N-alkylated benzotriazinone product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final product. Characterize by appropriate analytical methods (¹H NMR, ¹³C NMR, HRMS).
-
Figure 2: General experimental workflow for the N-alkylation of amines using CBT.
Expert Insights: Optimization and Troubleshooting
The success of the alkylation reaction often depends on the careful selection of reaction parameters tailored to the specific amine substrate.
-
Choice of Base: The base is critical for neutralizing the HCl byproduct. Tertiary amines like TEA and DIPEA are standard choices as they are non-nucleophilic and easily removed during workup. For sensitive substrates or weaker nucleophiles, a stronger, non-nucleophilic organic base may be required. Inorganic bases like potassium carbonate (K₂CO₃) can also be used, particularly in solvents like DMF or ACN, but may lead to heterogeneous mixtures.
-
Solvent Selection: Polar aprotic solvents like ACN, DMF, and DMSO are ideal as they effectively solvate the reactants and intermediates without interfering with the nucleophilicity of the amine. ACN is often preferred due to its lower boiling point and ease of removal. DMF is an excellent solvent for less soluble substrates but requires a more rigorous aqueous workup.
-
Managing Substrate Reactivity:
-
Electron-rich amines (e.g., aliphatic amines) are highly nucleophilic and typically react quickly at room temperature.
-
Electron-poor amines (e.g., anilines with electron-withdrawing groups) are weaker nucleophiles and may require elevated temperatures and longer reaction times.
-
Steric hindrance around the nitrogen atom will significantly slow the reaction rate. For highly hindered amines, increasing the temperature and reaction time is a primary strategy.
-
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Poorly reactive (electron-deficient or sterically hindered) amine. 2. Insufficiently active base. 3. Low temperature. | 1. Increase reaction temperature to 50-80 °C. 2. Switch to a stronger non-nucleophilic base. 3. Increase reaction time and continue monitoring. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during aqueous workup (if product has some water solubility). 3. Decomposition of starting material or product. | 1. Ensure the reaction has gone to completion via TLC/LC-MS before workup. 2. Minimize water washes or perform back-extraction of the aqueous layers. 3. Run the reaction at a lower temperature for a longer period. |
| Multiple Products Observed | 1. Dialkylation of a primary amine (R-NH₂). 2. Side reactions due to excessive heat. 3. Impure starting materials. | 1. Use the primary amine as the limiting reagent or add the CBT solution very slowly at a lower temperature. 2. Reduce the reaction temperature. 3. Verify the purity of the amine and CBT before starting the reaction. |
Conclusion
This compound is a potent and highly effective reagent for the N-alkylation of primary and secondary amines. It provides a direct and reliable route to conjugate the biologically significant benzotriazinone scaffold onto diverse molecular frameworks. By following the detailed protocols and considering the optimization strategies outlined in this guide, researchers in organic synthesis and drug discovery can confidently employ this versatile building block to accelerate the development of novel chemical entities with potential therapeutic applications.
References
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The Versatile Reagent: Protocols for 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one
In the landscape of modern synthetic chemistry and drug discovery, the strategic deployment of versatile building blocks is paramount. Among these, 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one emerges as a potent electrophilic agent, enabling the facile introduction of a benzotriazinone moiety onto a diverse range of nucleophilic scaffolds. This guide provides an in-depth exploration of the synthesis and application of this valuable reagent, designed for researchers, scientists, and professionals in drug development. Our focus is on delivering not just procedural steps, but a deeper understanding of the underlying chemical principles and practical considerations that ensure successful and reproducible outcomes.
Introduction to a Privileged Scaffold
The 1,2,3-benzotriazin-4(3H)-one core is a recognized privileged structure in medicinal chemistry, featuring in compounds with a wide array of biological activities, including anesthetic and antidepressant properties. The utility of this scaffold is significantly expanded by the introduction of a reactive chloromethyl group at the N-3 position. This functionalization transforms the otherwise stable heterocycle into a potent alkylating agent, primed for reaction with a variety of nucleophiles. The chloromethyl group serves as a handle to covalently link the benzotriazinone pharmacophore to other molecules of interest, a strategy frequently employed in the design of novel therapeutic agents and chemical probes.
Synthesis of this compound: A Two-Step Approach
The preparation of this compound is most effectively achieved through a two-step synthetic sequence commencing with the parent 1,2,3-benzotriazin-4(3H)-one. This pathway involves an initial hydroxymethylation followed by a chlorination step.
Step 1: Synthesis of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one
The first step involves the N-hydroxymethylation of 1,2,3-benzotriazin-4(3H)-one using formaldehyde. This reaction proceeds via the nucleophilic attack of the nitrogen atom of the benzotriazinone on the electrophilic carbonyl carbon of formaldehyde.
Protocol 1: Synthesis of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one
-
Materials:
-
1,2,3-Benzotriazin-4(3H)-one
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Water
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask, suspend 1,2,3-benzotriazin-4(3H)-one (1 equivalent) in a mixture of ethanol and water.
-
Add aqueous formaldehyde solution (1.5 equivalents) to the suspension.
-
Heat the mixture to reflux with stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one as a white solid.
-
-
Expected Outcome:
-
Yields are typically in the range of 80-90%.
-
The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Step 2: Chlorination of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one
The hydroxyl group of the intermediate is then converted to a chloride using a suitable chlorinating agent, such as thionyl chloride (SOCl₂). This reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.
Protocol 2: Synthesis of this compound
-
Materials:
-
3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or chloroform
-
Inert gas (e.g., nitrogen or argon)
-
-
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a drying tube
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one (1 equivalent) in anhydrous DCM.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise via a dropping funnel. Caution: This reaction is exothermic and releases HCl and SO₂ gases. Perform in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of DCM and hexane) to yield this compound.
-
-
Expected Outcome:
-
Yields for this step are generally good, often exceeding 85%.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆ClN₃O |
| Molecular Weight | 195.61 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Typically in the range of 130-140 °C |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), moderately soluble in ethers and esters, sparingly soluble in alkanes. |
Application in N-Alkylation Reactions: Synthesis of Amine Derivatives
The primary application of this compound is as an electrophile in substitution reactions. Its reactivity makes it an excellent reagent for the N-alkylation of primary and secondary amines, leading to the formation of N-((1,2,3-benzotriazin-4(3H)-on-3-yl)methyl) substituted amines. These products are of interest in medicinal chemistry as potential bioactive molecules.
Protocol 3: General Procedure for the N-Alkylation of Amines
-
Materials:
-
This compound
-
Primary or secondary amine (1 equivalent)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile or N,N-dimethylformamide (DMF))
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas atmosphere setup
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1 equivalent) and the base (1.2 equivalents) in the chosen anhydrous solvent.
-
Add a solution of this compound (1 equivalent) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate (the hydrochloride salt of the base) has formed, remove it by filtration.
-
The filtrate can be concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired N-alkylated product.
-
-
Causality and Trustworthiness: The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the primary or secondary amine for the electrophilic chloromethyl group. The reaction's progress should be carefully monitored to avoid potential side reactions or degradation of the product. The purity of the final compound must be rigorously confirmed by analytical techniques to ensure its suitability for further applications, particularly in a drug development context.
Table 2: Representative Examples of N-Alkylation Reactions
| Amine | Product | Typical Yield (%) |
| Aniline | 3-((Phenylamino)methyl)-1,2,3-benzotriazin-4(3H)-one | 75-85 |
| Morpholine | 3-(Morpholinomethyl)-1,2,3-benzotriazin-4(3H)-one | 80-90 |
| Piperidine | 3-(Piperidin-1-ylmethyl)-1,2,3-benzotriazin-4(3H)-one | 80-90 |
Visualization of Reaction Pathways
To further elucidate the synthetic and reactive pathways discussed, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Caption: General workflow for N-alkylation using the title compound.
Safety and Handling
This compound is a reactive alkylating agent and should be handled with appropriate safety precautions. It is a potential irritant and should be handled in a fume hood while wearing personal protective equipment, including gloves, safety glasses, and a lab coat. Thionyl chloride is corrosive and toxic; its use requires extreme caution. All reactions should be performed in a well-ventilated area.
Conclusion
This compound stands as a key intermediate for the functionalization of molecules with the biologically relevant benzotriazinone moiety. The protocols outlined herein provide a robust framework for its synthesis and subsequent application in N-alkylation reactions. By understanding the chemical principles behind each step, researchers can confidently employ this versatile reagent in their synthetic endeavors, paving the way for the discovery of novel compounds with potential therapeutic applications.
References
-
PubChem Compound Summary for CID 90462, this compound. National Center for Biotechnology Information. [Link]
-
Synthesis of 1-Chloromethyl benzotriazole. PrepChem. [Link]
-
Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 2011, 13(13), 3478-3481. [Link]
-
Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 2024, 26(11), 2371-2375. [Link]
Application Notes and Protocols for 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one in Medicinal Chemistry
Introduction: The Versatile Benzotriazinone Scaffold and the Role of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one as a Reactive Intermediate
The 1,2,3-benzotriazin-4(3H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anesthetic, antidepressant, and agrochemical applications[1]. The strategic functionalization of this core structure is paramount in the development of novel therapeutic agents. This compound emerges as a key reactive intermediate, designed for the efficient introduction of the benzotriazinone-methyl moiety into a variety of molecular frameworks. Its utility lies in the inherent reactivity of the chloromethyl group, which serves as a potent electrophile for facile alkylation of a diverse range of nucleophiles. This allows for the construction of extensive libraries of novel benzotriazinone derivatives for biological screening and lead optimization.
Core Principle of Reactivity: An Electrophilic Alkylating Agent
The primary application of this compound in medicinal chemistry is as an electrophilic alkylating agent. The electron-withdrawing nature of the adjacent benzotriazinone ring system polarizes the C-Cl bond of the chloromethyl group, rendering the carbon atom highly susceptible to nucleophilic attack. This reactivity facilitates the formation of new carbon-heteroatom bonds (C-N, C-S, C-O) through a classical SN2 mechanism.
The general mechanism involves the attack of a nucleophile (Nu:) on the electrophilic methylene carbon, with the concurrent displacement of the chloride leaving group. This reaction is typically facilitated by a base to deprotonate the nucleophile, thereby increasing its nucleophilicity.
Diagram 1: General SN2 Alkylation Mechanism. This diagram illustrates the nucleophilic attack on the chloromethyl group of this compound, leading to the formation of a new covalent bond and the displacement of the chloride ion.
Experimental Protocols: A Guide to Library Synthesis
The following protocols are generalized procedures for the alkylation of common nucleophiles with this compound. These are based on established methodologies for similar electrophilic N-heterocycles and should be optimized for specific substrates.
Protocol 1: N-Alkylation of Amines
This protocol is suitable for the alkylation of primary and secondary amines, including anilines, benzylamines, and various heterocyclic amines, which are common moieties in kinase inhibitor scaffolds.
Workflow for N-Alkylation of Amines
Diagram 2: Workflow for N-Alkylation of Amines. A stepwise representation of the process for synthesizing N-alkylated benzotriazinone derivatives.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine nucleophile (1.0 eq.) and a suitable base (1.1 - 1.5 eq.) in an appropriate anhydrous solvent (e.g., DMF, acetonitrile, or THF).
-
Expert Insight: The choice of base is critical. For less acidic amines, a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is effective. For more acidic amines or to avoid harsh conditions, an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.
-
-
Addition of Electrophile: To the stirred solution, add a solution of this compound (1.0 - 1.1 eq.) in the same anhydrous solvent dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification and Characterization: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated benzotriazinone derivative. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Parameter | Recommended Conditions | Rationale |
| Solvent | DMF, Acetonitrile, THF | Aprotic polar solvents that solubilize reactants and facilitate SN2 reactions. |
| Base | K₂CO₃, Cs₂CO₃, TEA, DIPEA | To deprotonate the amine nucleophile, increasing its reactivity. |
| Temperature | Room Temperature to 60 °C | To provide sufficient energy for the reaction without promoting side reactions. |
| Equivalents | 1.0 - 1.1 eq. of electrophile | To ensure complete consumption of the nucleophile. |
Table 1: Summary of Recommended Conditions for N-Alkylation.
Protocol 2: S-Alkylation of Thiols
This protocol is applicable for the alkylation of a variety of thiols, including aliphatic thiols and aromatic thiophenols, to generate thioether-linked benzotriazinone derivatives.
Workflow for S-Alkylation of Thiols
Diagram 3: Workflow for S-Alkylation of Thiols. A schematic of the synthesis process for thioether-linked benzotriazinones.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve the thiol (1.0 eq.) in a suitable solvent such as ethanol, DMF, or acetonitrile. Add a base (1.1 eq.), such as potassium carbonate or sodium ethoxide, to generate the thiolate anion in situ.
-
Expert Insight: Thiols are generally more acidic than amines, so milder bases are often sufficient. The formation of the thiolate is crucial for enhancing nucleophilicity.
-
-
Addition of Electrophile: To the stirred solution of the thiolate, add this compound (1.0 eq.) portion-wise or as a solution in the reaction solvent at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. These reactions are often rapid.
-
Work-up: Once the reaction is complete, dilute the mixture with water and acidify with a dilute acid (e.g., 1 M HCl) to neutralize any excess base. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Characterization: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the pure S-alkylated product. Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
| Parameter | Recommended Conditions | Rationale |
| Solvent | Ethanol, DMF, Acetonitrile | Solvents that can support the formation of the thiolate and facilitate the SN2 reaction. |
| Base | K₂CO₃, NaOEt, NaH | To generate the highly nucleophilic thiolate anion. |
| Temperature | Room Temperature | S-alkylation is typically facile and does not require heating. |
| Equivalents | 1.0 eq. of electrophile | To avoid the formation of symmetrical sulfides from the thiol. |
Table 2: Summary of Recommended Conditions for S-Alkylation.
Protocol 3: O-Alkylation of Phenols
This protocol describes the alkylation of phenols to form ether-linked benzotriazinone derivatives, a common structural motif in various biologically active molecules.
Workflow for O-Alkylation of Phenols
Diagram 4: Workflow for O-Alkylation of Phenols. A flowchart detailing the synthesis of ether-linked benzotriazinone derivatives.
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of the phenol (1.0 eq.) in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate or cesium carbonate (1.5 - 2.0 eq.). Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the phenoxide.
-
Expert Insight: Cesium carbonate is often more effective for O-alkylation as it is a stronger base and the larger cation can lead to a more "naked" and reactive phenoxide anion.
-
-
Addition of Electrophile: Add this compound (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS. O-alkylation reactions may require elevated temperatures to proceed at a reasonable rate.
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification and Characterization: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography to obtain the desired O-alkylated benzotriazinone. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
| Parameter | Recommended Conditions | Rationale |
| Solvent | DMF, Acetone | Polar aprotic solvents are ideal for SN2 reactions involving anionic nucleophiles. |
| Base | K₂CO₃, Cs₂CO₃ | To deprotonate the phenol and generate the phenoxide nucleophile. |
| Temperature | 60 - 80 °C | To overcome the activation energy for the reaction with the less nucleophilic phenoxide. |
| Equivalents | 1.1 eq. of electrophile | A slight excess of the alkylating agent can help drive the reaction to completion. |
Table 3: Summary of Recommended Conditions for O-Alkylation.
Case Study: Application in the Synthesis of a Kinase Inhibitor Focused Library
While no specific synthesis of a marketed kinase inhibitor using this compound has been publicly disclosed, its utility can be demonstrated in the context of a lead discovery program. Many kinase inhibitors feature a heterocyclic core linked to a substituted aniline or phenol moiety. The protocols described above can be readily adapted for the parallel synthesis of a library of potential kinase inhibitors.
Hypothetical Synthetic Route to a Library of Potential Kinase Inhibitors
Diagram 5: Hypothetical Library Synthesis for Kinase Inhibitor Discovery. This workflow illustrates how this compound can be used in parallel synthesis to generate a diverse library of compounds for biological screening.
By reacting this compound with a diverse set of amines, phenols, and thiols that are known to interact with the ATP-binding site of various kinases, a focused library can be rapidly assembled. The resulting compounds can then be screened for their inhibitory activity against a panel of kinases to identify initial hits for further optimization.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its predictable reactivity as an electrophilic alkylating agent allows for the straightforward synthesis of a wide array of N-, S-, and O-linked benzotriazinone derivatives. The protocols outlined in this guide provide a solid foundation for researchers to utilize this reagent in their drug discovery and development efforts, enabling the exploration of novel chemical space and the generation of new therapeutic candidates.
References
-
Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. National Institutes of Health. [Link]
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Application Notes & Protocols: A Guide to the Strategic Use of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one in Synthetic Chemistry
Introduction: Unveiling the Synthetic Potential of CMBT
3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one, hereafter referred to as CMBT, is a versatile heterocyclic compound that has garnered significant interest as a key building block in medicinal chemistry and materials science.[1] Its structure, featuring a reactive chloromethyl group appended to a rigid benzotriazinone scaffold, designates it as a potent electrophilic agent for the alkylation of a wide array of nucleophiles.
The benzotriazinone core is a "privileged structure" in drug discovery, appearing in molecules with diverse biological activities, including antitumor and anesthetic properties.[1][2] The ability of CMBT to readily introduce this scaffold into new molecular architectures makes it an invaluable tool for researchers aiming to synthesize novel derivatives for biological screening and lead optimization.[3] This guide provides a comprehensive overview of the experimental setup for reactions involving CMBT, focusing on its application in N-alkylation, underpinned by a deep understanding of the reaction mechanism, safety considerations, and practical laboratory protocols.
Table 1: Physicochemical Properties of CMBT [4][5]
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆ClN₃O |
| Molecular Weight | 195.61 g/mol |
| CAS Number | 24310-41-6 |
| Appearance | Typically an off-white to yellow solid |
| IUPAC Name | 3-(chloromethyl)-1,2,3-benzotriazin-4-one |
Critical Safety Protocols: Handling a Reactive Electrophile
Trustworthiness Pillar: The utility of CMBT is matched by its potential hazards. As a reactive alkylating agent, it must be handled with stringent safety protocols. Similar chloromethyl compounds are known to be irritants, and potentially mutagenic or carcinogenic. All operations should be conducted inside a certified chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[6]
-
Hand Protection: Use chemically resistant, impermeable gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.[6]
-
Body Protection: A flame-retardant lab coat is mandatory. Ensure all skin is covered.[6]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[7]
Handling and Storage:
-
Store CMBT in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[7]
-
Keep the container tightly sealed.
-
Avoid generating dust during handling.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8]
The Core Reaction: N-Alkylation of Amines
A primary application of CMBT is the N-alkylation of primary and secondary amines, a cornerstone reaction for building complexity and accessing diverse chemical libraries. This process follows a nucleophilic substitution mechanism, typically Sₙ2, where the amine's lone pair of electrons attacks the electrophilic methylene carbon of CMBT, displacing the chloride leaving group.
Reaction Mechanism: An Sₙ2 Pathway
The causality behind this reaction's success lies in the electronic properties of CMBT. The electron-withdrawing benzotriazinone ring system and the electronegative chlorine atom polarize the C-Cl bond, rendering the methylene carbon highly susceptible to nucleophilic attack.
Caption: Sₙ2 mechanism for the N-alkylation of a primary amine with CMBT.
Detailed Experimental Protocol: Synthesis of 3-((Phenylamino)methyl)-1,2,3-benzotriazin-4(3H)-one
Expertise & Experience Pillar: This protocol is designed to be self-validating. Checkpoints like TLC monitoring and comprehensive final characterization ensure the integrity of the results. The choice of a polar aprotic solvent (DMF) facilitates the Sₙ2 reaction, while the mild base (K₂CO₃) neutralizes the HCl byproduct without promoting significant side reactions.
Materials & Reagents:
-
This compound (CMBT) (1.0 eq.)
-
Aniline (1.05 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel (for chromatography)
-
TLC plates (silica gel 60 F₂₅₄)
Instrumentation:
-
Magnetic stirrer with heating mantle
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR Spectrometer, Mass Spectrometer, IR Spectrometer
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add CMBT (1.96 g, 10 mmol, 1.0 eq.) and anhydrous DMF (30 mL). Stir the mixture until the solid dissolves.
-
Addition of Reagents: Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq.) to the solution, followed by the dropwise addition of aniline (0.98 g, 10.5 mmol, 1.05 eq.).
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc eluent system. The disappearance of the CMBT spot indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold deionized water (100 mL). A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure product.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity. The expected product is 3-((phenylamino)methyl)-1,2,3-benzotriazin-4(3H)-one.
Experimental Workflow and Data
A logical workflow is critical for reproducibility and efficiency. The following diagram and table outline the process and expected parameters for analogous reactions.
Caption: General experimental workflow for reactions with CMBT.
Table 2: Representative Reaction Conditions for CMBT Alkylation
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Aniline | K₂CO₃ | DMF | 60 | 4-6 | 80-90 |
| Benzylamine | Et₃N | ACN | 50 | 5-7 | 85-95 |
| Morpholine | K₂CO₃ | ACN | RT | 8-12 | 75-85 |
| Imidazole | NaH | THF | 0 to RT | 3-5 | 70-80 |
| Phenol | Cs₂CO₃ | DMF | 70 | 6-8 | 65-75 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive nucleophile.2. Insufficient base.3. "Wet" solvent or reagents. | 1. Increase reaction temperature or use a stronger base (e.g., NaH for weakly acidic N-H).2. Ensure base is fresh and added in sufficient excess.3. Use anhydrous solvents and reagents. Dry glassware thoroughly. |
| Multiple Spots on TLC (Side Products) | 1. Polyalkylation (if nucleophile has multiple reactive sites).2. Decomposition of CMBT at high temperatures. | 1. Use a large excess of the nucleophile to favor mono-alkylation.2. Perform the reaction at the lowest effective temperature. |
| Difficult Purification | 1. Product is highly polar and streaks on silica gel.2. Contamination with residual DMF. | 1. Try a different stationary phase (e.g., alumina) or reverse-phase chromatography.2. Ensure thorough washing during work-up. Co-evaporate with heptane or toluene to azeotropically remove DMF. |
Conclusion and Broader Impact
This compound is a powerful and efficient reagent for the introduction of the benzotriazinone moiety into organic molecules. The protocols detailed herein provide a robust framework for its successful application in N-alkylation reactions. By understanding the underlying mechanism and adhering to strict safety and experimental procedures, researchers can confidently employ CMBT to synthesize diverse libraries of compounds. Its use has been instrumental in developing derivatives with potential as antibacterial agents and enzyme inhibitors, highlighting its continued importance in the field of drug discovery and development.[3][9]
References
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- SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-20).
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3-Chloromethyl-1,2,3-benzotriaz-4-one | C8H6ClN3O | CID 90462 - PubChem . (n.d.). Retrieved January 18, 2026, from [Link]
- SAFETY DATA SHEET. (2010-08-26).
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This compound | SIELC Technologies . (2018-02-16). Retrieved January 18, 2026, from [Link]
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Maqueda-Zelaya, F., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives . The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
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Mohammadi Ziarani, G., et al. (2018). Chemistry and Biological Activity of[3][4][8]-Benzotriazine Derivatives . Current Organic Chemistry. Retrieved January 18, 2026, from [Link]
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Goth, M., et al. (2019). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction . Organic Letters. Retrieved January 18, 2026, from [Link]
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16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . (2024-10-04). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives . (2023). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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1-Chloromethyl-1H-1,2,3-benzotriazole - PMC - NIH . (n.d.). Retrieved January 18, 2026, from [Link]
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3-hydroxy-1,2,3-benzotriazin-4(3H)-one | C7H5N3O2 | CID 73026 - PubChem . (n.d.). Retrieved January 18, 2026, from [Link]
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16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . (2022-09-24). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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the alkylation of benzene - electrophilic substitution - Chemguide . (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - MDPI . (2022). Retrieved January 18, 2026, from [Link]
-
Al-Deeb, O. A., et al. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads . European Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry . (2018-05-17). Retrieved January 18, 2026, from [Link]
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New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme - MDPI . (2022). Retrieved January 18, 2026, from [Link]
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Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC - NIH . (2022). Retrieved January 18, 2026, from [Link]
-
Friedel-Crafts Alkylation Reaction - Mettler Toledo . (n.d.). Retrieved January 18, 2026, from [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . (2021). Pharmaceuticals. Retrieved January 18, 2026, from [Link]
-
(PDF) Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus - ResearchGate . (2016). Retrieved January 18, 2026, from [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR . (n.d.). Retrieved January 18, 2026, from [Link]
-
Anderson, R. F., et al. (2003). Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction . Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]
- QUINOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS DETAILED DESCRIPTION TECHNICAL FILED The present invention relates to the use. (n.d.).
-
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed Central . (2018). Retrieved January 18, 2026, from [Link]
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The Versatile Scaffold: 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one as a Precursor for Novel Agrochemicals
Introduction: The Strategic Importance of the Benzotriazinone Core
In the continuous pursuit of effective and selective agrochemicals, the heterocyclic scaffold of 1,2,3-benzotriazin-4(3H)-one has emerged as a privileged structure. Its rigid, planar geometry and rich electronic features make it an ideal backbone for the design of a new generation of herbicides, fungicides, and nematicides.[1] This application note provides a comprehensive guide for researchers on the synthesis and utilization of a key reactive intermediate, 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one, as a versatile building block for the development of novel agrochemical candidates. We will delve into the synthetic protocols, mechanistic rationale, and practical applications of this compound, offering a roadmap for its effective use in agrochemical discovery programs.
The core structure of 1,2,3-benzotriazin-4(3H)-one is a recurring motif in a variety of biologically active compounds, including pharmaceuticals and agrochemicals.[2] The introduction of a reactive chloromethyl group at the N-3 position transforms this stable heterocycle into a potent electrophile, primed for reaction with a wide array of nucleophiles. This strategic placement of a reactive handle allows for the systematic derivatization of the benzotriazinone core, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of biological activity and selectivity.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this key building block is essential for its effective handling and deployment in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃O | PubChem CID 90462 |
| Molecular Weight | 195.61 g/mol | PubChem CID 90462 |
| Appearance | Pale brown solid (typical) | General Knowledge |
| CAS Number | 24310-41-6 | PubChem CID 90462 |
Synthesis of the Building Block: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that begins with the readily available starting material, anthranilamide. The overall synthetic pathway involves the formation of the benzotriazinone ring, followed by hydroxymethylation and subsequent chlorination.
Diagram: Synthetic Pathway
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of 1,2,3-Benzotriazin-4(3H)-one
This protocol is adapted from established methods for the diazotization of anthranilamide.[3]
Materials:
-
Anthranilamide
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, suspend anthranilamide in a solution of concentrated HCl and water.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and then heat gently to facilitate the cyclization.
-
Cool the mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry to yield 1,2,3-benzotriazin-4(3H)-one.
Protocol 2: Synthesis of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one
Materials:
-
1,2,3-Benzotriazin-4(3H)-one
-
Formaldehyde solution (37%)
-
Ethanol
Procedure:
-
Suspend 1,2,3-benzotriazin-4(3H)-one in ethanol.
-
Add formaldehyde solution to the suspension.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one.
Protocol 3: Synthesis of this compound
This procedure utilizes thionyl chloride to convert the hydroxymethyl group to the desired chloromethyl group.
Materials:
-
3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Toluene
Procedure:
-
In a flask equipped with a reflux condenser and a gas trap, suspend 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one in anhydrous toluene.
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, or until the reaction is complete (monitor by TLC).
-
Cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting solid is this compound, which can be purified by recrystallization if necessary.
Application in Agrochemical Synthesis: Protocols and Mechanistic Insights
The chloromethyl group of the title compound is a potent electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, leading to diverse libraries of potential agrochemicals.
Diagram: General Reaction Scheme
Caption: General nucleophilic substitution on the building block.
Application 1: Synthesis of Nematicidal Agents
Derivatives of 1,2,3-benzotriazin-4-one have shown promising nematicidal activity against root-knot nematodes like Meloidogyne incognita.[4] The following protocol is adapted from the synthesis of related nematicidal compounds.
Rationale: The introduction of a thiourea moiety can enhance the biological activity of the parent molecule.
Materials:
-
This compound
-
Aryl or alkyl thiourea
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the appropriate thiourea in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Pour the reaction mixture into ice water and collect the precipitate by filtration.
-
Wash the solid with water and purify by recrystallization or column chromatography.
Mechanistic Insight: The reaction proceeds via an Sₙ2 mechanism, where the deprotonated thiourea acts as a nucleophile, attacking the electrophilic methylene carbon and displacing the chloride leaving group.
Application 2: Synthesis of Herbicidal Agents
The benzotriazinone core is a known photosystem II (PSII) inhibitor, a mechanism shared by triazine herbicides like atrazine.[5][6][7][8] By modifying the substituents, it is possible to develop selective herbicides.
Rationale: The introduction of a substituted phenoxy group can modulate the herbicidal activity and selectivity.
Materials:
-
This compound
-
A substituted phenol (e.g., 4-chloro-2-fluorophenol)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
Procedure:
-
In a round-bottom flask, dissolve the substituted phenol in anhydrous acetone.
-
Add potassium carbonate to the solution.
-
Add this compound to the mixture.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).
-
Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Mechanism of Herbicidal Action: Triazinone-based herbicides typically function by inhibiting photosynthesis at photosystem II (PSII). They bind to the D1 protein of the PSII complex, blocking electron transport and leading to the production of reactive oxygen species that cause cellular damage and ultimately plant death.[5][6]
Application 3: Synthesis of Fungicidal Agents
Benzotriazole derivatives are known to possess antifungal properties, often by inhibiting key fungal enzymes like lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[4][9]
Rationale: Combining two known antifungal pharmacophores, the benzotriazole and benzotriazinone moieties, may lead to synergistic or enhanced antifungal activity.
Materials:
-
This compound
-
Benzotriazole
-
Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Slowly add a solution of benzotriazole in anhydrous THF to the suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound in anhydrous THF.
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Mechanism of Fungicidal Action: Many azole-based fungicides, including those with a benzotriazole moiety, target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. Inhibition of this enzyme disrupts the biosynthesis of ergosterol, a vital component of fungal cell membranes, leading to impaired membrane function and fungal cell death.[4][9]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of potential agrochemicals. Its straightforward synthesis and reactive nature allow for the systematic exploration of chemical space around the privileged benzotriazinone scaffold. The protocols and mechanistic insights provided in this application note are intended to empower researchers in the field of agrochemical discovery to leverage this powerful tool in their quest for novel and effective solutions for crop protection.
References
-
The Mode of Action of Triazine Herbicides in Plants - ResearchGate. Available at: [Link]
-
Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Available at: [Link]
-
Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications. Available at: [Link]
-
Triazine Herbicides & Pesticides - Study.com. Available at: [Link]
-
Atrazine - Wikipedia. Available at: [Link]
-
A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives - ResearchGate. Available at: [Link]
-
Fungicide Theory of Use and Mode of Action. Available at: [Link]
-
Benzotriazole: An overview on its versatile biological behavior - PMC. Available at: [Link]
-
1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Available at: [Link]
-
Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - NIH. Available at: [Link]
-
Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita - PubMed. Available at: [Link]
-
Design, synthesis, and antifungal activity of triazole and benzotriazole derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Fungicide Modes of Action - Bayer Crop Science. Available at: [Link]
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Anthraniloylanthranilamide (o-amino-N-(o-carbamoylphenyl)benzamide): Preparation and use as a synthetic precursor for quinazolino[5][6][7]benzotriazinones. Available at: [Link]
-
Chemistry and Biological Activity of[5][6][7]-Benzotriazine Derivatives - ResearchGate. Available at: [Link]
-
Anthraniloylanthranilamide (o-amino-N-(o-carbamoylphenyl)benzamide): Preparation and use as a synthetic precursor for quinazolino[5][6][7]benzotriazinones - ResearchGate. Available at: [Link]
-
3-[(R)-1-Hydroxybutan-2-yl]-1,2,3-benzotriazin-4(3H)-one - NIH. Available at: [Link]
-
A Ring Opening–Annulation Reaction of Anthra[1,2-d][5][6][7]triazine-4,7,12(3H)-trione in the Presence of Pyridines as an Efficient Approach to the Construction of Naphtho[2,3-H]pyrido(quinolino)[2,1-b] - NIH. Available at: [Link]
Sources
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- 2. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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Application Note: Strategic Use of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one as a Versatile Protecting Group in Complex Synthesis
Abstract
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular targets.[1] This guide provides an in-depth exploration of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one, a highly effective reagent for the temporary masking of various functional groups, including carboxylic acids, alcohols, thiols, and amines. We will dissect the underlying chemical principles, provide field-tested experimental protocols, and illustrate the strategic workflows that leverage the unique reactivity of this reagent. This document is intended for researchers, chemists, and drug development professionals seeking robust and reliable methodologies for functional group protection.
The Reagent: Understanding this compound
This compound is a crystalline solid featuring a reactive chloromethyl group attached to the N-3 position of a benzotriazinone core.[2][3] This "active" chlorine atom makes the methylene group highly susceptible to nucleophilic substitution, rendering it an excellent electrophilic partner for a variety of heteroatomic nucleophiles.
Chemical Structure and Properties:
-
Appearance: Typically a pale yellow or brown solid.
-
Key Feature: The electron-withdrawing nature of the adjacent benzotriazinone ring system activates the C-Cl bond for Sₙ2 displacement.
The synthesis of this reagent is often achieved from the corresponding 3-(hydroxymethyl) derivative by reaction with a chlorinating agent like thionyl chloride.[5] This straightforward preparation adds to its practicality in a synthetic chemistry setting.
The Core Strategy: A Three-Act Play in Synthesis
The effective use of any protecting group follows a critical three-step sequence: protection, transformation, and deprotection.[6][7] This ensures that a sensitive functional group is masked during a reaction that would otherwise modify or destroy it.
Caption: General workflow for protecting group chemistry.
Application I: Protection of Carboxylic Acids
Carboxylic acids possess an acidic proton that is incompatible with a vast range of organometallic reagents (e.g., Grignard, organolithiums) and other basic or nucleophilic conditions.[8] Protection as an ester is the most common strategy to circumvent this issue. The benzotriazinone moiety offers a robust ester protecting group.
Mechanism of Protection
The process begins with the deprotonation of the carboxylic acid using a non-nucleophilic base to form a carboxylate anion. This powerful nucleophile then displaces the chloride from this compound in a classic Sₙ2 reaction, yielding the protected benzotriazinylmethyl (Btm) ester.
Caption: Protection/deprotection cycle for carboxylic acids.
Protocol: Esterification of Carboxylic Acids
Objective: To protect a generic carboxylic acid (R-COOH) as its benzotriazinylmethyl (Btm) ester.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred solution of the carboxylic acid in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 20-30 minutes to ensure complete formation of the carboxylate salt.
-
Add this compound to the mixture.
-
Heat the reaction to 50-60 °C and monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by column chromatography or recrystallization.
Deprotection Protocol: Regeneration of the Carboxylic Acid
The Btm ester can be cleaved under mild conditions, often using a soft nucleophile that attacks the carbonyl carbon, leading to the release of the carboxylate.
Procedure:
-
Dissolve the Btm-protected ester in a suitable solvent (e.g., THF/water mixture).
-
Add a mild nucleophilic reagent, such as sodium sulfide (Na₂S) or thiophenol with a base.
-
Stir at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, acidify the reaction mixture with dilute HCl to protonate the carboxylate.
-
Extract the product with an appropriate organic solvent, wash, dry, and concentrate to yield the deprotected carboxylic acid.
| Substrate Type | Base | Solvent | Temp (°C) | Typical Time (h) |
| Aliphatic Acid | K₂CO₃ | DMF | 60 | 6-12 |
| Aromatic Acid | Cs₂CO₃ | Acetonitrile | 50 | 4-8 |
| Hindered Acid | DBU | DMF | 70 | 12-24 |
Application II: Protection of Alcohols and Phenols
Alcohols are often protected to prevent their acidic proton from interfering with reactions or to avoid their nucleophilic character causing side reactions.[9][10] Phenols, being more acidic, also require protection in many synthetic routes.[8]
Mechanism and Protocol
The protection proceeds via a Williamson-ether synthesis-type reaction. A base is used to generate the corresponding alkoxide or phenoxide, which then acts as a nucleophile to displace the chloride from the reagent.
Protocol: Etherification of Alcohols/Phenols
-
Dissolve the alcohol or phenol (1.0 eq) in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.
-
Re-cool the solution to 0 °C and add a solution of this compound (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Perform a standard aqueous work-up and purification as described in section 3.2.
Deprotection: The resulting ether is stable to many conditions but can be cleaved under specific reductive or strongly acidic conditions that are beyond the scope of this general note but should be tailored to the specific molecule.
Application III: Protection of Thiols
Thiols present a unique challenge due to their high nucleophilicity, acidity, and susceptibility to oxidation to disulfides.[11] Protection as a thioether is a common and effective strategy.
Mechanism and Protocol
The mechanism is analogous to that for alcohols, but often a milder base can be used due to the higher acidity of the S-H bond (pKa ~10-11).[11]
Protocol: Thioether Formation
-
Dissolve the thiol (1.0 eq) in a solvent like THF or acetonitrile.
-
Add a mild base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
-
Stir for 15 minutes at room temperature to form the thiolate.
-
Add this compound (1.1 eq).
-
Stir at room temperature until the reaction is complete (typically rapid, 1-4 hours).
-
Dilute with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the product by chromatography.
Caption: Experimental workflow for thiol protection.
Application IV: Protection of Amines
Primary and secondary amines are nucleophilic and basic, often requiring protection to prevent N-alkylation or acid-base reactions.[12][13]
Protocol: N-Alkylation of Amines
Direct N-alkylation with the chloromethyl reagent provides the protected amine. A non-nucleophilic base is required to scavenge the HCl produced.
Procedure:
-
Dissolve the amine (1.0 eq) and a hindered base like diisopropylethylamine (DIPEA, 2.0 eq) in a solvent such as dichloromethane (DCM) or acetonitrile.
-
Add this compound (1.1 eq).
-
Stir the reaction at room temperature or with gentle heating (40 °C) until completion.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the N-Btm protected amine by column chromatography.
Deprotection: Cleavage of the N-Btm group can often be accomplished by catalytic hydrogenation (hydrogenolysis) if the rest of the molecule is stable to such conditions.
Conclusion and Reagent Advantages
This compound is a versatile and effective reagent for the protection of common organic functional groups. Its primary advantages include:
-
High Reactivity: The activated chloromethyl group ensures efficient reactions.
-
Crystalline Derivatives: The protected products are often crystalline solids, facilitating purification by recrystallization.
-
Orthogonality: The stability of the Btm group can be tuned, offering potential for selective removal in the presence of other protecting groups.
By understanding the principles and protocols outlined in this guide, researchers can confidently incorporate this strategy into their synthetic plans to navigate complex molecular architectures successfully.
References
-
Protection of alcohols - YouTube. (2020). Retrieved from [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved from [Link]
-
17.8 Protection of Alcohols - Organic Chemistry | OpenStax. (2023). Retrieved from [Link]
-
17.8: Protection of Alcohols - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Alcohol Protecting Groups . (n.d.). Retrieved from [Link]
-
Protection of Alcohols | NROChemistry. (n.d.). Retrieved from [Link]
-
This compound | SIELC Technologies. (2018). Retrieved from [Link]
-
Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - NIH. (n.d.). Retrieved from [Link]
-
3-Chloromethyl-1,2,3-benzotriaz-4-one | C8H6ClN3O | CID 90462 - PubChem. (n.d.). Retrieved from [Link]
-
1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives . (2023). J. Org. Chem.. Retrieved from [Link]
-
3-CHLOROMETHYL-1,2,3-BENZOTRIAZ-4-ONE - gsrs. (n.d.). Retrieved from [Link]
-
Appendix 6: Protecting groups - Oxford Learning Link. (n.d.). Retrieved from [Link]
-
PMB Protecting Group: PMB Protection & Deprotection Mechanism – Total Synthesis. (n.d.). Retrieved from [Link]
-
23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021). Retrieved from [Link]
-
Chapter 5 Thiol Protecting Groups . (n.d.). Retrieved from [Link]
-
Protection and Deprotection of Amine with Mechanism | Protecting Group - YouTube. (2022). Retrieved from [Link]
-
Does anyone know a simple protecting group for thiol in the presence of NH group? . (2013). ResearchGate. Retrieved from [Link]
-
Synthesis of 1-Chloromethyl benzotriazole - PrepChem.com. (n.d.). Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. 3-Chloromethyl-1,2,3-benzotriaz-4-one | C8H6ClN3O | CID 90462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. m.youtube.com [m.youtube.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Common side reactions with 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one
Welcome to the technical support center for 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. As a potent alkylating agent, this compound is invaluable for introducing the benzotriazinone moiety, but its reactivity can also lead to specific side reactions. This guide is structured to help you anticipate and address these challenges, ensuring the success of your experiments.
I. Frequently Asked Questions (FAQs)
Here we address common queries regarding the properties and handling of this compound.
Q1: What is the primary application of this compound?
A1: this compound is primarily used as an electrophile for the N-alkylation of various nucleophiles, such as primary and secondary amines, phenols, and thiols. This reaction introduces the -(CH2)-1,2,3-benzotriazin-4(3H)-one moiety onto the substrate molecule. The 1,2,3-benzotriazin-4(3H)-one scaffold is of significant interest in medicinal chemistry and agrochemicals due to its diverse biological activities.[1][2]
Q2: How stable is this compound? What are the recommended storage conditions?
A2: The stability of this compound is a critical consideration. The compound is sensitive to moisture and elevated temperatures.
-
Moisture Sensitivity: The chloromethyl group is susceptible to hydrolysis, which can lead to the formation of the corresponding hydroxymethyl derivative and hydrochloric acid. The presence of HCl can further catalyze the decomposition of the benzotriazinone ring. It is crucial to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.
Q3: What solvents are compatible with this compound for reactions?
A3: The choice of solvent is critical to prevent unwanted side reactions.
-
Recommended Solvents: Anhydrous aprotic solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are generally suitable.
-
Solvents to Avoid: Protic solvents like water, methanol, and ethanol should be avoided as they can act as nucleophiles, leading to solvolysis of the chloromethyl group.
Q4: Can I use a strong base in my reaction with this compound?
A4: The use of strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is common for deprotonating the nucleophile before alkylation. However, it is important to consider the stability of the benzotriazinone ring under basic conditions. While generally stable to mild bases, strong bases at elevated temperatures could potentially promote ring-opening or other undesired transformations. The choice of base should be carefully considered based on the specific nucleophile and reaction conditions.
II. Troubleshooting Guide: Common Side Reactions & Solutions
This section provides a detailed guide to identifying and mitigating common side reactions encountered during experiments with this compound.
Problem 1: Low Yield of the Desired N-Alkylated Product
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation of Nucleophile | If the nucleophile is not fully deprotonated, its reactivity towards the electrophile will be significantly reduced. | Use a slight excess (1.1-1.2 equivalents) of a suitable non-nucleophilic base (e.g., NaH, K2CO3). Ensure the deprotonation step is complete before adding the alkylating agent. |
| Hydrolysis of the Reagent | The chloromethyl group can react with trace amounts of water in the solvent or on glassware, leading to the formation of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one. | Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere. |
| Thermal Decomposition | Prolonged reaction times at elevated temperatures can lead to the decomposition of the benzotriazinone ring system.[3] | Monitor the reaction progress closely by TLC or LC-MS. Aim for the shortest possible reaction time and use the lowest effective temperature. |
| Competing O-Alkylation | For nucleophiles with multiple reactive sites (e.g., those containing both N-H and O-H groups), O-alkylation can be a competing side reaction. | The regioselectivity of alkylation (N- vs. O-) can be highly dependent on the solvent and counter-ion.[4] Generally, polar aprotic solvents like DMF favor N-alkylation. |
Problem 2: Formation of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one as a Major Byproduct
Explanation: This is a clear indication of hydrolysis of the starting material.
Desired Reaction vs. Potential Side Reactions
III. Experimental Protocol: N-Alkylation of a Primary Amine
This section provides a general, step-by-step protocol for the N-alkylation of a primary amine using this compound.
Materials:
-
This compound
-
Primary amine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Oven-dried, round-bottom flask with a magnetic stir bar
-
Septum and inert gas line (Argon or Nitrogen)
-
Syringes and needles
Protocol:
-
Preparation:
-
Under a positive pressure of inert gas, add the primary amine (1.0 equivalent) to the round-bottom flask.
-
Add anhydrous DMF to dissolve the amine (concentration will be substrate-dependent, typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until gas evolution ceases.
-
-
Alkylation:
-
Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DMF in a separate, dry flask under an inert atmosphere.
-
Add the solution of the alkylating agent dropwise to the amine anion solution at 0 °C via syringe.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water or saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
IV. References
-
Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. National Institutes of Health. [Link]
-
1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. ACS Publications. [Link]
-
A Novel Synthesis of 1,2,3-Benzotriazinones from 2-(o-Aminophenyl)oxazolines. ResearchGate. [Link]
-
Chemistry and Biological Activity of-[1][5][6]Benzotriazine Derivatives. ResearchGate. [Link]
-
3-Chloromethyl-1,2,3-benzotriaz-4-one | C8H6ClN3O | CID 90462. PubChem. [Link]
-
The synthesis of 1,2,4-benzotriazines. SciSpace. [Link]
-
3-CHLOROMETHYL-1,2,3-BENZOTRIAZ-4-ONE. GSRS. [Link]
-
This compound. SIELC Technologies. [Link]
-
(PDF) The synthesis of 1,2,4-benzotriazines. ResearchGate. [Link]
-
(PDF) 1-Chloromethyl-1H-1,2,3-benzotriazole. ResearchGate. [Link]
-
Thermolysis of 1,2,3-benzotriazin-4(3H)-one. Journal of the Chemical Society C: Organic. [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[5][7]aphthyrin-5(6H)-one. National Institutes of Health. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
N-Dealkylation of Amines. National Institutes of Health. [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Institutes of Health. [Link]
-
Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety Employing Lipases or Variants of the Acyltransferase from Mycobacterium smegmatis. MDPI. [Link]
-
Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. Preprints.org. [Link]
-
Disubstituted Z-allylic esters by Wittig-Schlosser reaction using methylenetriphenylphosphorane. The Royal Society of Chemistry. [Link]
Sources
- 1. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermolysis of 1,2,3-benzotriazin-4(3H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Purification of Products from 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one Reactions
Welcome to the technical support guide for navigating the purification challenges associated with 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. As a potent electrophile, this compound is an invaluable tool for introducing the benzotriazinone motif onto various nucleophiles. However, the reactivity that makes it useful can also lead to specific purification hurdles.
This guide moves beyond simple protocols to provide a framework for logical troubleshooting, grounded in the chemical principles governing these reactions. We will explore common impurities, strategic purification choices, and step-by-step methodologies to ensure you can achieve high purity for your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the work-up and purification of reaction mixtures involving this compound.
Q1: My TLC plate shows multiple spots after the reaction. What are the likely impurities and how do I choose a purification strategy?
A1: The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate is the most common scenario. The identities of these spots are often predictable. Besides your desired N-substituted product, you should anticipate the presence of unreacted starting material and potential byproducts.
Common Impurities & Their Characteristics:
| Impurity | Chemical Name | Typical Polarity (vs. Product) | Identification Notes |
| SM1 | This compound | Often similar to or slightly more polar than the product. | Unreacted starting material. |
| Byproduct 1 | 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one | Significantly more polar. | Results from hydrolysis of the chloromethyl group by trace water. |
| Byproduct 2 | Starting Nucleophile | Variable. | Unreacted nucleophilic starting material. |
| Byproduct 3 | Dimerized or Oligomeric Species | Typically less polar or baseline. | Can occur with certain nucleophiles or under harsh conditions. |
Strategic Approach to Purification:
The primary decision point is between recrystallization and column chromatography. Column chromatography is the most universally applicable method when multiple components are present.[1] Recrystallization is a powerful technique for removing small amounts of impurities but requires the product to be a stable, crystalline solid.
Here is a logical workflow for making this decision:
Sources
Technical Support Center: Optimizing Alkylation Reactions of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one
Welcome to the technical support center for optimizing reaction conditions for the alkylation of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific chemical transformation. Here, we will address common challenges and provide practical, step-by-step troubleshooting advice in a direct question-and-answer format.
Introduction to the Chemistry
This compound is a valuable reagent in medicinal chemistry and organic synthesis, acting as an electrophile for the introduction of the benzotriazinone moiety onto various nucleophilic scaffolds. The core of this reaction is a nucleophilic substitution where a nucleophile (Nu:) displaces the chloride ion from the chloromethyl group.[1][2] Understanding the interplay between the nucleophile, base, solvent, and temperature is critical for achieving high yields and purity.
The benzotriazinone ring itself, however, possesses a "cryptodiazonium character," which can lead to instability and side reactions, particularly under harsh basic conditions or elevated temperatures.[3] This guide will help you navigate these challenges to optimize your synthetic outcomes.
Core Reaction Workflow
Below is a generalized workflow for the alkylation of this compound.
Caption: A typical experimental workflow for the alkylation reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?
A1: Low conversion is a common issue and can often be traced back to several key factors:
-
Insufficiently Strong Base: The choice of base is critical. For neutral nucleophiles like amines or alcohols, a base is required to either deprotonate the nucleophile, increasing its nucleophilicity, or to act as an acid scavenger for the HCl generated. If you are using a weak base like sodium bicarbonate, it may not be strong enough.
-
Troubleshooting:
-
Switch to a stronger base: Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or for O-alkylation, sodium hydride (NaH). Cs₂CO₃ is often more soluble and effective in organic solvents.
-
Ensure base quality: Use freshly dried base, as absorbed moisture can quench the base and introduce water into the reaction.
-
-
-
Poor Solvent Choice: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate.
-
Troubleshooting:
-
Use a polar aprotic solvent: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally effective for Sₙ2 reactions.[1] They effectively solvate the cation of the base while leaving the anionic nucleophile relatively free and reactive.
-
Check for solubility: Ensure your nucleophile and base are sufficiently soluble in the chosen solvent. If solubility is an issue, consider a different solvent or gentle heating.
-
-
-
Low Reaction Temperature: Nucleophilic substitutions often require thermal energy to overcome the activation barrier.
-
Troubleshooting:
-
Gradually increase the temperature: Start at room temperature and incrementally increase the temperature (e.g., to 50-80 °C) while monitoring the reaction by TLC or LC-MS. Be cautious, as excessive heat can lead to decomposition of the benzotriazinone ring.
-
-
-
Steric Hindrance: If your nucleophile is sterically bulky, the reaction rate will be significantly slower.
-
Troubleshooting:
-
Increase reaction time and/or temperature: More sterically hindered nucleophiles will require more forcing conditions.
-
Consider a less hindered analogue: If possible, using a less sterically encumbered version of your nucleophile can validate that the reaction is feasible.
-
-
Q2: I'm observing multiple spots on my TLC plate, and my final product is impure. What are the potential side reactions?
A2: The formation of multiple products can be due to over-alkylation, side reactions of the nucleophile, or decomposition of the starting material or product.
-
Over-alkylation (for primary and secondary amines): If your nucleophile is a primary or secondary amine, the initially formed secondary or tertiary amine can be more nucleophilic than the starting amine and react further with the chloromethyl reagent to form a di-alkylated product or even a quaternary ammonium salt.
-
Troubleshooting:
-
Adjust stoichiometry: Use an excess of the amine nucleophile (2-3 equivalents) to favor the mono-alkylation product.
-
Slow addition: Add the this compound solution slowly to a solution of the amine and base to maintain a low concentration of the electrophile.
-
-
-
Decomposition of the Benzotriazinone Ring: As mentioned, the benzotriazinone ring can be unstable, especially in the presence of strong bases and nucleophiles at elevated temperatures. This can lead to the formation of tar-like substances.[3]
-
Troubleshooting:
-
Use milder bases: Opt for K₂CO₃ or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of stronger inorganic bases if possible.
-
Lower the reaction temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Minimize reaction time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent product degradation.
-
-
-
Reaction with the Solvent: At high temperatures, DMF can decompose in the presence of a base to generate dimethylamine, which can act as a nucleophile, leading to an undesired by-product.
-
Troubleshooting:
-
Choose an alternative solvent: Consider using acetonitrile or DMSO.
-
Avoid excessive temperatures: If using DMF, keep the reaction temperature below 100 °C.
-
-
Q3: The reaction works, but the purification is difficult. What can I do to simplify the work-up and purification?
A3: Purification challenges often arise from the choice of reagents and solvents.
-
Persistent Emulsions during Extraction: This is common when using DMF or DMSO.
-
Troubleshooting:
-
Dilute with a less polar solvent: Before the aqueous wash, dilute the reaction mixture with a solvent like ethyl acetate or dichloromethane.
-
Brine wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help break up emulsions.
-
-
-
Removal of High-Boiling Solvents: DMF and DMSO can be difficult to remove completely on a rotary evaporator.
-
Troubleshooting:
-
Azeotropic removal: Add a lower-boiling solvent like toluene or heptane and co-evaporate to help remove residual high-boiling solvents.
-
Lyophilization: If the product is stable, lyophilization from a suitable solvent (like a mixture of water and acetonitrile) can effectively remove residual solvents.
-
-
-
Co-elution of Product and By-products during Chromatography:
-
Troubleshooting:
-
Optimize your chromatography conditions: Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
-
Consider a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase column.
-
-
Recommended Starting Conditions
The following table provides recommended starting conditions for the alkylation of this compound with various nucleophiles. These should be considered as starting points and may require further optimization.
| Nucleophile Class | Recommended Base (equivalents) | Recommended Solvent | Starting Temperature | Notes |
| Primary/Secondary Amines | K₂CO₃ (1.5-2.0) or TEA (2.0) | Acetonitrile (MeCN) or DMF | Room Temperature | Use an excess of the amine (1.5-2.0 eq). Monitor for over-alkylation. |
| Alcohols/Phenols | NaH (1.2) or K₂CO₃ (2.0) | Tetrahydrofuran (THF) or DMF | 0 °C to Room Temp. | With NaH, add the alcohol to a suspension of NaH at 0 °C before adding the electrophile. |
| Thiols | K₂CO₃ (1.5) or TEA (1.5) | DMF or MeCN | Room Temperature | Thiols are generally very nucleophilic; the reaction should proceed smoothly. |
| Carboxylates | N/A (use carboxylate salt) | DMF | Room Temperature to 50 °C | Use the pre-formed sodium or potassium salt of the carboxylic acid. |
Visualizing Potential Issues
The following diagram illustrates the potential competing pathways and side reactions.
Caption: Decision tree for troubleshooting common alkylation issues.
Experimental Protocols
General Protocol for N-Alkylation with a Secondary Amine
-
To a solution of the secondary amine (1.5 mmol) in anhydrous acetonitrile (15 mL) in a round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (2.25 mmol).
-
Stir the suspension at room temperature for 15 minutes under an inert atmosphere (nitrogen or argon).
-
Add a solution of this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is slow, gently warm the mixture to 40-50 °C.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
References
-
Reddit r/Chempros. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(12), 2371–2375. [Link]
-
Maqueda-Zelaya, F., Aceña, J. L., Merino, E., Vaquero, J. J., & Sucunza, D. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(20), 14131–14139. [Link]
-
ScienceMadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]
-
Reddit r/chemistry. (2016). Help with N-Alkylation gone wrong. Retrieved from [Link]
-
Mohammadi Ziarani, G., et al. (2018). Chemistry and Biological Activity of[4][5][6]-Benzotriazine Derivatives. Current Organic Chemistry, 22(1).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Divergent Reactivity of 1,2,3-Benzotriazin-4(3 H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. (2024). The Journal of Organic Chemistry, 89(3), 1836–1845. [Link]
-
American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
Crabtree, H. E., Smalley, R. K., & Suschitzky, H. (1968). Thermolytic reactions of benzotriazinone and isatoic anhydride. Journal of the Chemical Society C: Organic, 2730. [Link]
-
LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]
-
Elliott, M. C., & Wordingham, S. V. (2006). A Convenient Two-Step Preparation of Alkylidenepyrrolidines. Synthesis, 2006(07), 1162–1170. [Link]
-
PubChem. (n.d.). 1,2,3-Benzotriazin-4-one. Retrieved from [Link]
-
Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1842. [Link]
- Eriksen, J., & Thomsen, I. (1978). N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. International Journal of Peptide and Protein Research, 12(3), 121–129.
-
Master Organic Chemistry. (2012). Introduction to Nucleophilic Substitution Reactions. Retrieved from [Link]
- Google Patents. (n.d.). US3661894A - Method of producing n-alkyl lactams.
-
LibreTexts. (2023). Chapter 23.4: Common Classes of Organic Reactions. Retrieved from [Link]
Sources
- 1. gacariyalur.ac.in [gacariyalur.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Chloromethyl-1,2,3-benzotriaz-4-one | C8H6ClN3O | CID 90462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one
Introduction: The synthesis of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one is a critical process for researchers in drug development and agrochemical synthesis, as this compound serves as a versatile heterocyclic building block.[1][2] The procedure, while conceptually straightforward, involves a chloromethylation step that is highly sensitive to reaction conditions. Deviations from the optimal protocol can lead to a range of byproducts that complicate purification, reduce yields, and compromise the integrity of downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to empower researchers to overcome common synthetic challenges.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems encountered during the synthesis, providing causal explanations and actionable solutions.
Question: My final product is contaminated with a significant amount of 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one. What is the cause and how can I prevent it?
Answer:
This is the most common issue and points directly to incomplete chlorination of the hydroxymethyl intermediate. The reaction proceeds via the formation of a hydroxymethyl group, which is subsequently converted to the chloromethyl group.
-
Causality & Mechanism: The conversion of the intermediate alcohol to the final chloride product is an SN2-type reaction driven by a high concentration of chloride ions under acidic conditions.[3] Several factors can stall the reaction at the hydroxymethyl stage:
-
Presence of Water: The reaction must be conducted under strictly anhydrous conditions.[4] Water competes with the chloride ion as a nucleophile and can hydrolyze the chloromethylating agent or the product itself, pushing the equilibrium back towards the hydroxymethyl intermediate.
-
Insufficient Acid/Chloride Source: Hydrogen chloride (HCl) serves both as a catalyst and the chloride source. Insufficient HCl, whether bubbled as a gas or generated in situ, will result in incomplete conversion.
-
Suboptimal Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions. The conversion of the alcohol to the chloride has a specific activation energy; if the temperature is too low, the reaction may be sluggish, leaving unreacted intermediate.
-
-
Corrective Actions:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.
-
Optimize Reagent Stoichiometry: Ensure a sufficient excess of the chloromethylating agent (e.g., formaldehyde/HCl). If using paraformaldehyde and bubbling HCl gas, ensure a steady and continuous flow during the initial phase of the reaction.
-
Temperature Control: Maintain the reaction temperature within the optimal range as specified in the protocol (typically between 40-60°C). Use a temperature-controlled reaction vessel.
-
Post-Reaction Salvage: If the hydroxymethyl byproduct is already formed, it can sometimes be converted to the desired product by re-subjecting the crude mixture to the reaction conditions (e.g., adding fresh thionyl chloride or another chlorinating agent), though this can be low-yielding. Purification via column chromatography is the more reliable approach to isolate the desired product.[5]
-
Question: My yield is low, and I've isolated a high-molecular-weight byproduct that is insoluble in most common solvents. What is this compound?
Answer:
This byproduct is likely the dimer, Bis-[3-(4-oxo-3,4-dihydro-1,2,3-benzotriazinyl)]methane .
-
Causality & Mechanism: The desired product, this compound, is a reactive alkylating agent. Under conditions of high concentration or elevated temperature, it can undergo a Friedel-Crafts-type alkylation with a molecule of the starting material or another product molecule.[3] The electrophilic chloromethyl group of one molecule is attacked by the nucleophilic N-3 position of another, displacing HCl and forming a methylene (-CH2-) bridge.
-
Corrective Actions:
-
Control Reactant Concentration: Avoid high concentrations of the benzotriazinone starting material. Maintain a dilute solution to minimize the probability of intermolecular side reactions.
-
Gradual Addition: Add the chloromethylating agent slowly to the solution of the benzotriazinone. This keeps the concentration of the reactive product low at any given time, favoring the intramolecular reaction over intermolecular dimerization.
-
Strict Temperature Management: Do not allow the reaction temperature to exceed the recommended range. Overheating significantly accelerates the rate of this bimolecular side reaction.
-
Question: The synthesis generated bis(chloromethyl) ether (BCME). What are the implications and how can this be avoided?
Answer:
The formation of bis(chloromethyl) ether (BCME) is a critical safety failure. BCME is a potent carcinogen, and its presence necessitates extreme handling precautions.[4][6]
-
Causality & Mechanism: BCME is formed from the self-condensation of formaldehyde and hydrogen chloride under the acidic conditions of the Blanc chloromethylation.[6]
-
Corrective Actions & Safety Protocols:
-
Use Safer Alternatives: Whenever possible, avoid the traditional formaldehyde/HCl system. Using chloromethyl methyl ether (MOM-Cl) can be a safer, albeit still hazardous, alternative that reduces the risk of BCME formation.[7][8]
-
Engineered Controls: The reaction must be performed in a certified chemical fume hood with high airflow. All glassware should be decontaminated after use with a suitable reagent (e.g., aqueous ammonia) to destroy any residual BCME.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves.
-
Monitoring: If there is any suspicion of BCME formation, the air in the fume hood should be monitored by qualified personnel.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most common and established route begins with anthranilic acid.[9][10] This is typically a multi-step process:
-
Amidation: Anthranilic acid is converted to anthranilamide.
-
Diazotization & Cyclization: The anthranilamide is diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the 1,2,3-benzotriazin-4(3H)-one ring system.
-
Hydroxymethylation: The benzotriazinone is reacted with formaldehyde to form 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one.
-
Chlorination: The hydroxymethyl intermediate is then converted to the final 3-(chloromethyl) product using a chlorinating agent like thionyl chloride or hydrogen chloride. Steps 3 and 4 are often performed in a single pot in a reaction analogous to the Blanc chloromethylation.[3][4]
Q2: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective methods.
-
TLC: Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixture) to resolve the starting material, the hydroxymethyl intermediate, the product, and the dimer byproduct. The product will be more non-polar than the hydroxymethyl intermediate but more polar than the dimer.
-
HPLC: A reverse-phase HPLC method can provide quantitative data on the consumption of starting material and the formation of products and byproducts.[11][12] A typical mobile phase could be a gradient of acetonitrile and water with a small amount of acid like formic or phosphoric acid.[11][12]
Q3: What are the best practices for purification and isolation?
-
Workup: After the reaction is complete, it is typically quenched by pouring it carefully into ice-water. The solid product precipitates and can be collected by filtration.
-
Washing: The crude solid should be washed with water to remove inorganic salts and any remaining acid, followed by a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Recrystallization/Chromatography: For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). If significant amounts of byproducts are present, flash column chromatography on silica gel is the most effective purification method.[5]
Q4: How stable is this compound and what are the recommended storage conditions?
The compound is a reactive alkylating agent and is sensitive to moisture and nucleophiles.
-
Stability: It can slowly hydrolyze back to the hydroxymethyl analog upon exposure to atmospheric moisture. It is also thermally sensitive and can decompose or polymerize at elevated temperatures.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere. For long-term storage, refrigeration (-20°C) is recommended.
Section 3: Key Byproduct Formation Pathways
Understanding the mechanisms of byproduct formation is key to their prevention.
Caption: Key reaction and byproduct formation pathways.
-
3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one (Byproduct 1): This forms as a necessary intermediate. Its presence in the final product is a result of an incomplete chlorination step, often due to moisture or insufficient HCl.
-
Bis-[3-(4-oxo-3,4-dihydro-1,2,3-benzotriazinyl)]methane (Byproduct 2): This dimer forms when the electrophilic chloromethyl group of a product molecule reacts with a nucleophilic nitrogen on another benzotriazinone ring. This is favored by high concentrations and temperatures.
Section 4: Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by controlling the variables known to cause byproduct formation.
Step 1: Synthesis of 1,2,3-Benzotriazin-4(3H)-one
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve anthranilamide in dilute hydrochloric acid.
-
Cool the solution to 0-5°C using an ice-salt bath.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the cooled anthranilamide solution, ensuring the temperature does not rise above 5°C.
-
Stir the reaction mixture at 0-5°C for 1 hour after the addition is complete.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 1,2,3-benzotriazin-4(3H)-one.
Step 2: Synthesis of this compound
-
Setup: Use oven-dried glassware assembled under a nitrogen atmosphere. Equip a three-neck flask with a magnetic stirrer, a condenser, a thermometer, and a gas inlet.
-
Reagents: Suspend 1,2,3-benzotriazin-4(3H)-one (1 eq.) and paraformaldehyde (1.5 eq.) in an anhydrous solvent such as 1,2-dichloroethane or chloroform.
-
Reaction Initiation: Begin stirring and gently warm the mixture to 40°C.
-
HCl Addition: Bubble dry hydrogen chloride gas through the suspension at a moderate rate. An exothermic reaction should be observed. Use an oil bath to maintain the temperature between 50-55°C.
-
Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material.
-
Workup: Allow the reaction to cool to room temperature. Pour the mixture slowly into a beaker of crushed ice with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with copious amounts of cold water, then with a cold 5% sodium bicarbonate solution, and finally with a small amount of cold diethyl ether or hexane.
-
Drying: Dry the purified product in a vacuum oven at a low temperature (<40°C) to yield this compound.
Section 5: Data Summary Table
| Condition | Typical Yield | Purity (by HPLC) | Major Byproduct & Approx. Level |
| Optimal (Anhydrous, Temp Control) | 75-85% | >98% | Dimer (<1%) |
| Non-Anhydrous (Moisture Present) | 40-60% | 70-85% | 3-(Hydroxymethyl) analog (10-25%) |
| High Concentration / Overheating | 50-70% | 80-90% | Dimer (5-15%) |
Section 6: General Synthesis Workflow
This diagram outlines the critical stages from starting materials to the final, purified product.
Caption: A high-level workflow for the synthesis.
References
-
A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
This compound | SIELC Technologies. (2018, February 16). SIELC. Retrieved January 18, 2026, from [Link]
-
Cantatore, F., et al. (2014). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. Retrieved January 18, 2026, from [Link]
-
3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one | SIELC Technologies. (2018, May 16). SIELC. Retrieved January 18, 2026, from [Link]
-
Blanc chloromethylation - Grokipedia. (n.d.). Grokipedia. Retrieved January 18, 2026, from [Link]
-
This compound. (n.d.). Hazy Fly Fishing. Retrieved January 18, 2026, from [Link]
-
Maqueda-Zelaya, F., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(20), 14131-14139. Retrieved January 18, 2026, from [Link]
-
3-Chloromethyl-1,2,3-benzotriaz-4-one | C8H6ClN3O | PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Chemistry and Biological Activity of[4][11][13]-Benzotriazine Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Blanc chloromethylation - Wikipedia. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
3-CHLOROMETHYL-1,2,3-BENZOTRIAZ-4-ONE - gsrs. (n.d.). FDA Global Substance Registration System. Retrieved January 18, 2026, from [Link]
-
Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
3-[(R)-1-Hydroxybutan-2-yl]-1,2,3-benzotriazin-4(3H)-one. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
- Process for the chloromethylation of aromatic hydrocarbons. (1967). Google Patents.
-
Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene... (1997). PubMed. Retrieved January 18, 2026, from [Link]
-
The synthesis of 1,2,4-benzotriazines. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]
-
One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives... (2013). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Anthranilic Acid | C7H7NO2 | PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents... (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. (2010). PubMed Central. Retrieved January 18, 2026, from [Link]
- Process for purification of linagliptin. (2023). Google Patents.
-
Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. (1972). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 18, 2026, from [Link]
-
Synthesis of 1-Chloromethyl benzotriazole. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]
Sources
- 1. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. US3311602A - Process for the chloromethylation of aromatic hydrocarbons - Google Patents [patents.google.com]
- 8. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anthranilic Acid | C7H7NO2 | CID 227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Yields in 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one Synthesis
Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you improve your reaction yields and obtain a high-purity final product.
The synthesis of this compound is a nuanced process that can be prone to side reactions and incomplete conversions, leading to frustratingly low yields. This guide is structured to address these issues head-on, providing not just procedural steps, but the underlying chemical reasoning to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section is dedicated to addressing specific problems you may encounter during the synthesis of this compound. We will explore the potential causes of these issues and provide actionable solutions.
Issue 1: Low or No Yield of the 1,2,3-Benzotriazin-4(3H)-one Intermediate
The formation of the benzotriazinone ring is the critical first step. The most common method involves the diazotization of 2-aminobenzamide.[1] Low yields at this stage will invariably lead to poor overall yields.
Potential Causes and Solutions:
-
Incomplete Diazotization: The reaction of the primary aromatic amine with a nitrite source (commonly sodium nitrite) in the presence of a strong acid is highly sensitive to temperature.
-
Solution: Maintain a low temperature (0-5 °C) throughout the addition of sodium nitrite. This stabilizes the diazonium salt intermediate and prevents its premature decomposition. Use a calibrated thermometer and an ice/salt bath for precise temperature control.
-
-
Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to a host of byproducts.
-
Solution: Use the diazonium salt solution immediately in the subsequent cyclization step. Avoid storing it for any length of time.
-
-
Suboptimal Acidic Conditions: The concentration and type of acid are crucial for efficient diazotization.
-
Solution: Ensure that the molar excess of the strong acid (e.g., HCl, H₂SO₄) is appropriate. Typically, at least 2.5-3 equivalents of acid are required: one to protonate the amino group, one to react with sodium nitrite to form nitrous acid, and one to maintain an acidic environment.
-
Issue 2: Low Yield in the N-Chloromethylation Step
The introduction of the chloromethyl group onto the nitrogen atom of the benzotriazinone ring is the final and often most challenging step. This can be achieved through direct chloromethylation or a two-step process involving hydroxymethylation followed by chlorination.
Potential Causes and Solutions:
-
Side Reactions in Direct Chloromethylation: Direct chloromethylation using reagents like formaldehyde and HCl can lead to the formation of diarylmethane-type byproducts, where two benzotriazinone rings are linked by a methylene bridge.[2]
-
Solution: Control the stoichiometry of the reactants carefully. Use a slight excess of the chloromethylating agent to drive the reaction to completion, but avoid a large excess which can promote side reactions. Maintaining a low reaction temperature can also suppress the formation of these byproducts.
-
-
Instability of the N-hydroxymethyl Intermediate: The N-hydroxymethyl derivative, formed by reacting the benzotriazinone with formaldehyde, can be unstable and may revert to the starting material or undergo self-polymerization.
-
Solution: If pursuing a two-step approach, it is often best to generate the N-hydroxymethyl intermediate in situ and immediately proceed with the chlorination step without isolation.
-
-
Inefficient Chlorination of the N-hydroxymethyl Intermediate: The conversion of the hydroxyl group to a chloride can be incomplete.
-
Solution: Use a suitable chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction with thionyl chloride is often clean as the byproducts (SO₂ and HCl) are gaseous and easily removed.[3][4] The reaction should be performed in an inert solvent under anhydrous conditions to prevent hydrolysis of the chlorinating agent and the product.
-
Issue 3: Presence of Significant Impurities in the Final Product
Impurities can arise from side reactions, unreacted starting materials, or decomposition of the product.
Potential Causes and Solutions:
-
Unreacted 1,2,3-Benzotriazin-4(3H)-one: Incomplete N-chloromethylation will leave the starting material in your final product.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] If the reaction has stalled, consider adding a small additional amount of the chloromethylating agent or extending the reaction time.
-
-
Hydrolysis of the Product: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water, which will convert the product back to the N-hydroxymethyl derivative.
-
Solution: Ensure all work-up and purification steps are performed under anhydrous conditions where possible. Use dry solvents and glassware. During aqueous work-up, minimize the contact time and use cold water or brine.
-
-
Formation of Isomers: While the N3 position is the most likely site of substitution, there is a possibility of reaction at other positions, although this is less common for this specific heterocycle.
-
Solution: Characterize the final product thoroughly using techniques like NMR and Mass Spectrometry to confirm the structure and identify any isomeric impurities. Purification by column chromatography can help separate isomers.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the N-chloromethylation of 1,2,3-benzotriazin-4(3H)-one?
While direct chloromethylation is possible, a two-step approach involving the formation of the N-hydroxymethyl intermediate followed by chlorination with thionyl chloride often provides a cleaner reaction with higher yields. This method offers better control over the reaction and avoids the formation of diarylmethane byproducts.[3][4]
Q2: What are the optimal reaction conditions for the chlorination of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one with thionyl chloride?
The reaction is typically carried out in an inert aprotic solvent such as dichloromethane (DCM) or chloroform at a controlled temperature. The thionyl chloride is usually added dropwise at 0 °C, and the reaction is then allowed to warm to room temperature or gently heated to ensure completion.[3] A slight excess of thionyl chloride (1.1-1.5 equivalents) is generally sufficient.
Q3: How can I effectively purify the final product, this compound?
The crude product can often be purified by recrystallization from a suitable solvent system. If significant impurities are present, column chromatography on silica gel is a recommended method.[6] A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, can be effective in separating the desired product from unreacted starting materials and byproducts.
Q4: How stable is this compound and how should it be stored?
The compound is a reactive alkylating agent and is sensitive to moisture and high temperatures. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Long-term storage in a refrigerator or freezer is recommended to minimize degradation.
Q5: Are there any safety precautions I should be aware of?
Yes. This compound is a potential alkylating agent and should be handled with care. Avoid inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Thionyl chloride is corrosive and reacts violently with water; it should be handled with extreme caution.
Experimental Protocols
Protocol 1: Synthesis of 1,2,3-Benzotriazin-4(3H)-one
This protocol is based on the classical diazotization of 2-aminobenzamide.[1]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzamide in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization: While maintaining the temperature between 0-5 °C, add a solution of sodium nitrite in water dropwise with vigorous stirring. The addition should be slow enough to prevent the temperature from rising above 5 °C.
-
Cyclization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.
-
Work-up: The resulting precipitate of 1,2,3-benzotriazin-4(3H)-one is collected by filtration, washed with cold water, and dried under vacuum.
Protocol 2: Synthesis of this compound via a Two-Step Process
This protocol is a recommended approach for higher purity and yield.
Step A: Synthesis of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one
-
Reaction Setup: In a round-bottom flask, suspend 1,2,3-benzotriazin-4(3H)-one in an aqueous solution of formaldehyde (37%).
-
Reaction: Heat the mixture gently (e.g., 50-60 °C) with stirring until the starting material dissolves and the reaction is complete (monitor by TLC).
-
Isolation: Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by filtration, wash with cold water, and dry thoroughly.
Step B: Chlorination of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, suspend the dried 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one in anhydrous dichloromethane.
-
Chlorination: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride dropwise via the dropping funnel.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work-up: Carefully evaporate the solvent and excess thionyl chloride under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizing the Reaction and Troubleshooting
Reaction Pathway
Caption: Proposed synthetic routes to this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in the synthesis.
References
- SIELC Technologies. (2018). This compound.
-
Ziarani, G. M., Mostofi, M., & Lashgari, N. (2018). Chemistry and Biological Activity of[2][5][7]-Benzotriazine Derivatives. Current Organic Chemistry, 22(26), 2717-2751. Retrieved from
- Durham E-Theses. (n.d.). New studies in aromatic chloromethylation.
- Cantillo, D., & Kappe, C. O. (2014). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 16(4), 1192-1195.
- Maqueda-Zelaya, F., Aceña, J. L., Merino, E., Vaquero, J. J., & Sucunza, D. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(20), 14131-14139.
- PrepChem.com. (n.d.). Synthesis of 1-Chloromethyl benzotriazole.
- Synlett. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives.
- Burckhalter, J. H., Stephens, V. C., & Hall, L. A. R. (1952). The Mannich Reaction with 1-Aryl-5-aminotetrazoles. Journal of the American Chemical Society, 74(15), 3868-3870.
- Wang, Y., et al. (2011). 1-Chloromethyl-1H-1,2,3-benzotriazole. Acta Crystallographica Section E: Structure Reports Online, 67(1), o3173.
Sources
- 1. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. prepchem.com [prepchem.com]
- 4. 1-Chloromethyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Navigating the Lability of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one: A Technical Guide to Solution Stability
Welcome to the technical support center for 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their experimental workflows. As a Senior Application Scientist, I've observed recurring challenges related to the stability of this compound in solution. This resource aims to provide in-depth, field-proven insights into the causality behind these stability issues and to offer robust troubleshooting strategies to ensure the integrity of your experiments. Our commitment is to scientific integrity, and every protocol and explanation herein is designed to be a self-validating system, grounded in established chemical principles.
Understanding the Inherent Instability: The N-Chloromethyl Moiety
The primary source of instability for this compound in solution is the N-chloromethyl group. This functional group is highly susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent benzotriazinone ring system further activates the chloromethyl group, making it a good leaving group for the chloride ion. This inherent reactivity is the root cause of many of the challenges encountered when working with this compound in solution.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Rapid Loss of Starting Material in Aqueous Solutions
-
Question: I've prepared an aqueous solution of this compound, and my initial HPLC analysis shows a rapid decrease in the peak corresponding to the starting material, with the emergence of a new, more polar peak. What is happening?
-
Answer: You are likely observing the hydrolysis of the N-chloromethyl group. The chloromethyl group is susceptible to nucleophilic attack by water, leading to the formation of 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one and hydrochloric acid. This is a common degradation pathway for N-chloromethyl compounds in aqueous media.
-
Causality: The lone pair of electrons on the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. This results in the displacement of the chloride ion.
-
Troubleshooting Steps & Solutions:
-
Temperature: Hydrolysis reactions are generally accelerated by higher temperatures. If your experimental conditions allow, consider running your reaction at a lower temperature to slow the rate of hydrolysis.
-
Solvent Choice: If your reaction chemistry permits, consider using an aprotic solvent to avoid hydrolysis.
-
Fresh Solutions: Always prepare aqueous solutions of this compound immediately before use. Do not store aqueous stock solutions.
-
Issue 2: Inconsistent Results in Alcoholic Solvents
-
Question: I am performing a reaction in methanol and have noticed variable yields and the presence of an unexpected byproduct. Could the solvent be the issue?
-
Answer: Yes, it is highly probable that you are observing solvolysis of your starting material. Protic solvents, such as methanol and ethanol, are nucleophilic and can react with the N-chloromethyl group in a manner analogous to hydrolysis.
-
Causality: The oxygen atom of the alcohol attacks the chloromethyl carbon, displacing the chloride and forming the corresponding 3-(alkoxymethyl)-1,2,3-benzotriazin-4(3H)-one. For example, in methanol, the byproduct would be 3-(Methoxymethyl)-1,2,3-benzotriazin-4(3H)-one.
-
Troubleshooting Steps & Solutions:
-
Solvent Selection: If possible, switch to a non-nucleophilic, aprotic solvent such as acetonitrile (ACN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Reaction Time and Temperature: If an alcoholic solvent is necessary, minimize the reaction time and temperature to reduce the extent of solvolysis.
-
Monitor by HPLC: Use HPLC to monitor the consumption of your starting material and the formation of both the desired product and the solvolysis byproduct. This will help you to optimize your reaction conditions. An established HPLC method for the analysis of this compound uses a reversed-phase column with a mobile phase of acetonitrile and water with a phosphoric acid modifier[2].
-
-
Issue 3: Degradation in DMSO Stock Solutions
-
Question: My DMSO stock solution of this compound, which has been stored for a few weeks, is showing signs of degradation. I thought DMSO was a stable solvent.
-
Answer: While DMSO itself is aprotic and generally a good solvent for stock solutions, it is also hygroscopic, meaning it readily absorbs moisture from the atmosphere. The absorbed water can then hydrolyze your compound over time.
-
Causality: The degradation mechanism is the same as in aqueous solutions: hydrolysis of the N-chloromethyl group by contaminating water.
-
Troubleshooting Steps & Solutions:
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO for preparing stock solutions.
-
Proper Storage: Store stock solutions in tightly sealed vials with a desiccant. Consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Small Aliquots: Prepare smaller aliquots of your stock solution to minimize the number of times the main stock is opened to the atmosphere.
-
Regular Quality Control: Periodically check the purity of your stock solutions by HPLC, especially if they have been stored for an extended period.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary degradation product of this compound in the presence of water?
-
A1: The primary degradation product is 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one, formed via hydrolysis of the chloromethyl group.[3]
-
-
Q2: How can I monitor the stability of my this compound solution?
-
A2: High-Performance Liquid Chromatography (HPLC) is the recommended method. A reversed-phase HPLC method with UV detection is suitable for separating the parent compound from its more polar degradation products.[2]
-
-
Q3: Is the benzotriazinone ring itself susceptible to degradation?
-
Q4: Are there any solvents that should be strictly avoided?
-
A4: Protic and nucleophilic solvents such as water, alcohols (methanol, ethanol), and primary or secondary amines should be used with caution or avoided if they are not intended to be part of the reaction, as they can react with the N-chloromethyl group.
-
Experimental Protocols
Protocol 1: HPLC Method for Monitoring Stability
This protocol is adapted from established methods for the analysis of this compound and its potential degradation products.[2][3]
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dilute a small aliquot of your reaction mixture or stock solution in the initial mobile phase composition (80:20 Mobile Phase A:Mobile Phase B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizing the Degradation Pathway
The following diagrams illustrate the key degradation pathway and the experimental workflow for stability analysis.
Caption: Primary degradation pathways of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Triazines and related products. Part XIV. Decomposition of 1,2,3-benzotriazin-4(3H)-ones in the presence of reactive methylene systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Over-alkylation with 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one. This guide is designed to provide in-depth troubleshooting assistance for a common challenge encountered during the N-alkylation of primary amines with this reagent: over-alkylation, leading to the formation of undesired dialkylated products. By understanding the underlying chemical principles and implementing strategic experimental adjustments, you can achieve selective mono-alkylation and improve the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why does it occur with this compound?
A1: Over-alkylation is the process where a primary amine, after being alkylated once by this compound to form the desired secondary amine, reacts a second time with another molecule of the alkylating agent. This results in the formation of a tertiary amine as a significant byproduct.
This phenomenon is primarily driven by the relative nucleophilicity of the amines involved. The initial product, a secondary amine, is generally more nucleophilic than the starting primary amine. This increased reactivity is due to the electron-donating nature of the newly added alkyl group, which increases the electron density on the nitrogen atom, making it a more potent nucleophile.[1][2] Consequently, the desired product can react with the starting material faster than the primary amine, leading to a mixture of mono- and di-alkylated products.[1]
Q2: I'm observing a significant amount of a higher molecular weight byproduct in my reaction. How can I confirm it's the over-alkylation product?
A2: The most common methods for identifying the over-alkylation product are mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry: The over-alkylation product will have a molecular weight corresponding to the addition of two benzotriazinonylmethyl groups to your primary amine, minus two molecules of HCl. You should look for a mass peak that is higher than your expected product by the mass of a benzotriazinonylmethyl group (C₈H₆N₃O).
-
NMR Spectroscopy: In ¹H NMR, you would expect to see a duplication of the signals corresponding to the benzotriazinone moiety, and the disappearance of the N-H proton signal from your desired secondary amine product. In ¹³C NMR, you would observe a more complex spectrum with additional signals for the second benzotriazinonylmethyl group.
Q3: What are the key experimental parameters I can adjust to minimize over-alkylation?
A3: Several key parameters can be optimized to favor mono-alkylation. These include stoichiometry, the rate of addition of the alkylating agent, temperature, and the choice of solvent and base. Careful control of these factors is crucial for achieving high selectivity.[3]
Troubleshooting Guide: Strategies to Control Over-alkylation
This section provides detailed, step-by-step guidance on how to address over-alkylation in your experiments.
Issue 1: High Percentage of Dialkylated Product Observed
This is the most direct indication of over-alkylation. The primary goal is to shift the reaction kinetics to favor the reaction of the primary amine over the more nucleophilic secondary amine product.
Root Cause Analysis:
-
Stoichiometry: Using a 1:1 ratio or an excess of this compound provides ample opportunity for the desired secondary amine product to react further.
-
High Local Concentration: Adding the alkylating agent all at once creates a high local concentration, increasing the probability of the more reactive secondary amine intercepting it.
-
Reaction Temperature: Higher temperatures can accelerate the rate of the second alkylation step more significantly than the first, leading to reduced selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing dialkylation.
Detailed Protocols:
Protocol 1: Stoichiometric Control
-
Reactant Ratio: Instead of a 1:1 molar ratio, use a significant excess of the primary amine. A starting point is 2 to 5 equivalents of the primary amine for every 1 equivalent of this compound.[4]
-
Rationale: By increasing the concentration of the primary amine, you statistically favor its reaction with the alkylating agent over the newly formed, and initially less concentrated, secondary amine.[4]
-
Procedure:
-
Dissolve the primary amine (2-5 eq.) and a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).
-
Slowly add a solution of this compound (1 eq.) in the same solvent.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Protocol 2: Controlled Addition of the Alkylating Agent
-
Technique: Employ slow, dropwise addition of the this compound solution to the reaction mixture containing the primary amine. A syringe pump can be used for precise control over several hours.
-
Rationale: This maintains a very low concentration of the alkylating agent throughout the reaction, minimizing the chance for the more reactive secondary amine product to compete for it.[5]
-
Procedure:
-
Set up the reaction as described in Protocol 1.
-
Instead of rapid addition, add the this compound solution dropwise over a period of 1-4 hours.
-
Maintain stirring and monitor the reaction progress.
-
Issue 2: Reaction is Sluggish at Lower Temperatures, but Over-alkylation Occurs at Higher Temperatures
This indicates a narrow therapeutic window for the reaction conditions. The goal is to find a balance that allows for a reasonable reaction rate without sacrificing selectivity.
Root Cause Analysis:
-
Solvent Effects: The choice of solvent can influence the solubility of reactants and the rate of SN2 reactions.
-
Base Strength: The base must be strong enough to deprotonate the amine's ammonium salt intermediate but not so strong as to cause side reactions with the benzotriazinone ring.
Troubleshooting Strategies:
Table 1: Solvent and Base Selection Guide
| Solvent | Base | Rationale & Comments |
| Acetonitrile (MeCN) | K₂CO₃, Cs₂CO₃ | Good general-purpose polar aprotic solvent for SN2 reactions. Carbonate bases are typically non-nucleophilic and effective. |
| Dimethylformamide (DMF) | K₂CO₃, DIPEA | Higher boiling point allows for a wider temperature range. Diisopropylethylamine (DIPEA) is a sterically hindered non-nucleophilic base. |
| Tetrahydrofuran (THF) | K₂CO₃, NaH | NaH can be used for less soluble amines but requires careful handling. |
Protocol 3: Optimization of Solvent and Base
-
Screening: If the reaction in MeCN with K₂CO₃ is not optimal, consider switching to DMF with DIPEA.
-
Procedure:
-
Dissolve the primary amine (2-3 eq.) in DMF.
-
Add DIPEA (1.5-2.0 eq.).
-
Slowly add a solution of this compound (1 eq.) in DMF at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor for the consumption of the starting material and the formation of the mono- and di-alkylated products.
-
Issue 3: Potential Degradation of the Benzotriazinone Ring
While the 1,2,3-benzotriazin-4(3H)-one ring is generally stable, harsh basic conditions or high temperatures could potentially lead to ring-opening or other side reactions.[6]
Root Cause Analysis:
-
Strong Nucleophilic Bases: Using strong, nucleophilic bases like NaOH or KOH could potentially attack the carbonyl group of the benzotriazinone ring.
-
Prolonged High Temperatures: Extended heating may lead to thermal decomposition.[6]
Preventative Measures:
-
Choice of Base: Stick to non-nucleophilic bases like potassium carbonate, cesium carbonate, or sterically hindered amine bases like DIPEA.
-
Temperature Control: Aim to run the reaction at the lowest temperature that provides a reasonable reaction rate, ideally at or below room temperature.
-
Reaction Monitoring: Closely monitor the reaction for the appearance of unexpected byproducts. If significant degradation is suspected, consider alternative, milder alkylation methods.
Alternative Strategies for Challenging Cases
If optimizing the direct alkylation protocol proves difficult, consider these alternative synthetic routes:
-
Reductive Amination: This is a highly reliable method for selective mono-alkylation.[1]
-
Step 1: Synthesize the corresponding aldehyde from 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one via mild oxidation.
-
Step 2: React the aldehyde with the primary amine to form an imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride.
-
-
Use of a Protecting Group:
-
Step 1: Protect the primary amine with a suitable protecting group (e.g., Boc).
-
Step 2: Alkylate the protected amine.
-
Step 3: Deprotect to yield the desired secondary amine. This multi-step process can offer high selectivity.[3]
-
Visualizing the Reaction Pathway
Caption: Reaction pathway showing desired mono-alkylation and undesired over-alkylation.
By systematically applying these troubleshooting strategies and understanding the chemical principles at play, you can overcome the challenge of over-alkylation and successfully synthesize your target N-substituted 3-(aminomethyl)-1,2,3-benzotriazin-4(3H)-ones.
References
-
Quora. (2023). How does a large excess of ammonia prevent polyalkyalation when preparing primary amines? [Online discussion]. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Reagent Guides. Available at: [Link]
- BenchChem. (2025). Experimental procedure for N-alkylation of primary amines. BenchChem Technical Support.
- BenchChem. (2025). preventing over-alkylation of amines in synthesis. BenchChem Technical Support.
- Murray, A. W., & Vaughan, K. (1970). Thermolysis of 1,2,3-benzotriazin-4(3H)-one. Journal of the Chemical Society C: Organic, 2070-2074.
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thermolysis of 1,2,3-benzotriazin-4(3H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Removal of Unreacted 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one
Welcome to the technical support center for handling 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the effective removal of this unreacted reagent from your reaction mixtures. As a reactive electrophilic alkylating agent, its complete removal is often crucial for the purity of your target molecule and the reliability of downstream applications.
Understanding the Challenge
This compound is a valuable reagent for the introduction of a benzotriazinone methyl group onto various nucleophiles. However, its high reactivity can also pose a challenge during the purification of the desired product. Incomplete removal of the unreacted starting material can lead to side reactions, complicate product characterization, and potentially interfere with biological assays. This guide will equip you with the knowledge and practical protocols to confidently address these challenges.
Frequently Asked Questions (FAQs)
Q1: My TLC analysis shows a persistent spot corresponding to this compound even after a standard aqueous workup. What is happening?
A1: This is a common observation. While this compound can be hydrolyzed by water, the process may be slow or incomplete, especially in organic solvents. The compound may have limited water solubility, leading to its persistence in the organic layer during extraction. Furthermore, if your product has a similar polarity, simple extraction may not be sufficient for complete separation.
Q2: Are there any safety concerns I should be aware of when working with this compound?
Q3: Can I use a simple aqueous wash to remove the unreacted reagent?
A3: A simple water wash is often the first step but may not be sufficient for complete removal. To enhance its removal, you can employ a quenching strategy by using a basic aqueous solution or a nucleophilic quenching agent. This will convert the reactive chloromethyl group into a more polar and water-soluble species, facilitating its extraction into the aqueous phase.
Q4: What is a "quenching agent" and which one should I use?
A4: A quenching agent is a chemical added to the reaction mixture to neutralize a reactive species. In this case, a nucleophilic quenching agent will react with the electrophilic chloromethyl group of the unreacted this compound. The choice of quenching agent depends on the stability of your desired product. Common and effective options are discussed in the protocols below.
Q5: My product is sensitive to water. Are there non-aqueous methods for removing this reagent?
A5: Yes. If your product is water-sensitive, you can utilize scavenger resins. These are solid-supported reagents with functional groups that will covalently bind to the unreacted this compound. After the reaction is complete, the resin can be simply filtered off, leaving your product in solution.
Troubleshooting Guide: Methodologies and Protocols
This section provides detailed protocols for the removal of unreacted this compound. The choice of method will depend on the nature of your product and the scale of your reaction.
Method 1: Quenching and Liquid-Liquid Extraction
This is the most common and often the most effective method for lab-scale purifications. The principle is to convert the unreacted reagent into a more polar, water-soluble species that can be easily extracted into an aqueous phase.
Causality Behind the Choice: The chloromethyl group is an electrophilic site susceptible to nucleophilic attack. By introducing a suitable nucleophile in an aqueous solution, we can displace the chloride and append a more polar functional group, thereby drastically increasing the compound's affinity for the aqueous phase.
Experimental Protocol:
-
Reaction Quenching:
-
Once your reaction is complete (as monitored by TLC, LC-MS, etc.), cool the reaction mixture to 0 °C in an ice bath. This is crucial to control any potential exotherm from the quenching process.
-
Slowly add one of the following quenching solutions with vigorous stirring:
-
Option A (Mild): Saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will hydrolyze the chloromethyl group and neutralize any acidic byproducts.
-
Option B (More Effective): 1 M aqueous solution of sodium thiosulfate (Na₂S₂O₃). Thiosulfate is a good nucleophile that will readily displace the chloride.
-
Option C (For Robust Products): 1 M aqueous solution of sodium hydroxide (NaOH). This is a strong base and nucleophile and should only be used if your product is stable to basic conditions.
-
-
Stir the biphasic mixture vigorously for 30-60 minutes at room temperature.
-
-
Liquid-Liquid Extraction:
-
Transfer the mixture to a separatory funnel.
-
If your reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), you can proceed directly to extraction. If your solvent is water-miscible (e.g., THF, acetonitrile), you will need to first add a water-immiscible organic solvent and water to create a biphasic system.
-
Separate the organic and aqueous layers.
-
Wash the organic layer two to three times with brine (saturated aqueous NaCl solution) to remove residual water and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain your crude product.
-
Data Presentation: Comparison of Quenching Agents
| Quenching Agent | Concentration | Conditions | Advantages | Disadvantages |
| Saturated NaHCO₃ | ~1 M | 0 °C to RT | Mild, neutralizes acid | May not be fully effective for complete removal. |
| 1 M Na₂S₂O₃ | 1 M | 0 °C to RT | Effective nucleophile, mild | May require longer reaction times. |
| 1 M NaOH | 1 M | 0 °C to RT | Very effective, fast reaction | Can degrade base-sensitive products. |
Workflow Diagram: Quenching and Extraction
Caption: Workflow for the removal of unreacted reagent via quenching and extraction.
Method 2: Column Chromatography
If quenching and extraction are insufficient, or if your product has a similar polarity to the quenched byproduct, column chromatography is the next logical step.
Causality Behind the Choice: Column chromatography separates compounds based on their differential adsorption to a stationary phase. Since this compound is a relatively polar molecule, it can be separated from less polar or more polar products by selecting an appropriate solvent system (mobile phase).
Experimental Protocol:
-
Preparation:
-
Choose a suitable stationary phase, typically silica gel for this class of compounds.
-
Select an appropriate solvent system (eluent). A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. You can determine the optimal solvent system using thin-layer chromatography (TLC).
-
Pack a column with the chosen stationary phase and equilibrate it with the eluent.
-
-
Loading and Elution:
-
Dissolve your crude product in a minimal amount of the eluent or a suitable solvent.
-
Carefully load the sample onto the top of the column.
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the elution of your product and any impurities using TLC.
-
-
Isolation:
-
Combine the fractions containing your pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Data Presentation: TLC Analysis and Solvent Systems
| Compound | Polarity | Typical Rf in Hexane/Ethyl Acetate (1:1) |
| This compound | Moderately Polar | ~0.4 - 0.6 |
| Less Polar Product | Low | > 0.6 |
| More Polar Product | High | < 0.4 |
Note: Rf values are approximate and will vary depending on the specific product and TLC conditions.
Workflow Diagram: Column Chromatography
Caption: Workflow for purification by column chromatography.
Method 3: Scavenger Resins
For a more streamlined and potentially non-aqueous workup, scavenger resins are an excellent choice.
Causality Behind the Choice: Scavenger resins are functionalized polymers that react selectively with and immobilize excess reagents or byproducts. By choosing a resin with a nucleophilic functional group, we can covalently bind the electrophilic this compound, allowing for its simple removal by filtration.
Experimental Protocol:
-
Resin Selection:
-
Choose a scavenger resin with a nucleophilic functional group, such as an amine or a thiol. Several commercial options are available.
-
-
Scavenging:
-
Once your primary reaction is complete, add the scavenger resin to the reaction mixture. A typical excess of 2-5 equivalents of the resin's functional group relative to the excess of the unreacted reagent is recommended.
-
Stir the mixture at room temperature or with gentle heating (if your product is stable) for a few hours to overnight. Monitor the disappearance of the unreacted reagent by TLC or LC-MS.
-
-
Isolation:
-
Filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain your crude product, now free of the unreacted alkylating agent.
-
Data Presentation: Common Scavenger Resins for Electrophiles
| Resin Type | Functional Group | Supplier Example |
| Amine-based | Primary or Secondary Amine | Biotage ISOLUTE® Si-Trisamine |
| Thiol-based | Thiol | Biotage ISOLUTE® Si-Thiol |
Workflow Diagram: Scavenger Resin Purification
Caption: Workflow for removal of unreacted reagent using a scavenger resin.
Concluding Remarks
The successful removal of unreacted this compound is a critical step in ensuring the purity and integrity of your final product. The methods outlined in this guide provide a range of options to suit different experimental needs. By understanding the chemical principles behind each technique and following the detailed protocols, researchers can confidently and efficiently purify their target compounds. Always prioritize safety by working in a well-ventilated area and using appropriate personal protective equipment.
References
Sources
Troubleshooting guide for 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one experiments
Welcome to the technical support resource for 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during its use. The following information is curated from field experience and authoritative sources to ensure the success and integrity of your experiments.
Part 1: General Information & Safety
This section covers the fundamental properties and essential safety protocols for handling this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
This compound is a versatile reagent used in organic synthesis. Its key feature is the reactive chloromethyl group attached to the benzotriazinone scaffold.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃O | [1][2] |
| Molecular Weight | ~195.61 g/mol | [1][2] |
| Appearance | Typically an off-white to yellow solid | General chemical knowledge |
| CAS Number | 24310-41-6 | [2][3] |
Q2: What are the essential safety precautions I must take when working with this reagent?
Handling this compound requires adherence to standard laboratory safety protocols. The primary hazards are associated with potential irritation and unknown toxicity.
-
Engineering Controls : Always handle this substance in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]
-
Personal Protective Equipment (PPE) :
-
Handling Practices : Avoid creating dust. Do not eat, drink, or smoke in the work area.[4][5] Wash hands thoroughly after handling.[6]
-
Incompatibilities : Avoid contact with strong oxidizing agents.[6]
Q3: What should I do in case of accidental exposure?
Immediate and appropriate first aid is crucial.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[5][6]
-
Skin Contact : Wash off immediately with soap and plenty of water. Remove contaminated clothing. If irritation or a rash occurs, get medical advice.[5][6]
-
Inhalation : Move the person to fresh air. If breathing is difficult or if you feel unwell, call a poison center or physician.[5][6]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician immediately.[5]
Part 2: Synthesis & Purity Issues
The benzotriazinone scaffold is typically synthesized via diazotization of anthranilamide derivatives.[7][8] While you may be purchasing the final compound, understanding potential impurities from its synthesis is key to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My purchased lot of this compound shows poor reactivity. How can I check its purity?
The most common non-reactive impurity is the hydrolyzed product, 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one. Purity is best assessed using High-Performance Liquid Chromatography (HPLC).
Recommended Protocol: HPLC Purity Analysis
-
Column : A C18 reverse-phase column (e.g., Newcrom R1) is suitable.[3]
-
Mobile Phase : A simple isocratic or gradient method can be used with a mixture of acetonitrile and water, containing a small amount of acid (e.g., 0.1% phosphoric acid or, for MS-compatibility, 0.1% formic acid).[3]
-
Detection : UV detection at a wavelength where the benzotriazinone chromophore absorbs (typically around 254 nm or 280 nm).
-
Analysis : Prepare a dilute solution of your compound in the mobile phase. Inject and analyze the chromatogram. The presence of significant secondary peaks, particularly an earlier-eluting peak, may indicate hydrolysis or other impurities.
Q2: I am attempting to synthesize the parent compound, 1,2,3-benzotriazin-4(3H)-one, and am getting low yields. What are the common pitfalls?
The traditional synthesis involves the diazotization of 2-aminobenzamide.[7][8] This reaction is notoriously sensitive to conditions.
-
Temperature Control : The diazotization step must be performed at low temperatures (0–5 °C) to prevent the diazonium salt from decomposing.[8]
-
Acid Concentration : The use of strong acids like HCl is common, but the concentration must be carefully controlled.[8]
-
Nitrite Addition : Sodium nitrite solution should be added slowly and portion-wise to the acidic solution of the starting material to avoid localized overheating and formation of phenolic byproducts.[8]
Modern, milder protocols using alternative reagents are available and may offer better yields and safety profiles.[7]
Part 3: Reaction & Application Troubleshooting
The primary utility of this reagent is as an electrophile to introduce the benzotriazinone-methyl moiety onto various nucleophiles.
General Reaction Scheme
Caption: General nucleophilic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: I am seeing no reaction or very low conversion when reacting this compound with my nucleophile. What should I check?
This is a common issue that can often be resolved by systematically evaluating the reaction components. Follow the logical workflow below.
Caption: Troubleshooting workflow for low reaction conversion.
Causality Explained:
-
Reagent Purity : As discussed, the hydrolyzed starting material is unreactive as an electrophile.
-
Nucleophilicity : The reaction is an Sₙ2 substitution. Weaker nucleophiles (like neutral alcohols or sterically hindered amines) will react much slower than strong nucleophiles (like thiolates or deprotonated phenols). The use of a suitable base to deprotonate the nucleophile in situ is often required.[9][10]
-
Base Selection : A base is often needed to neutralize the HCl byproduct, which can protonate and deactivate the nucleophile. For weak nucleophiles like alcohols, a strong base (e.g., sodium hydride) is required to generate the more potent alkoxide nucleophile.
-
Solvent and Temperature : Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation but not the nucleophile, increasing its reactivity. If the reaction is still slow, gently heating may be necessary to overcome the activation energy barrier.
Q2: My reaction is producing multiple unidentified byproducts. What could be the cause?
-
Reagent Decomposition : If the reaction is run at high temperatures for extended periods, the benzotriazinone ring itself may become susceptible to decomposition or rearrangement.[11]
-
Over-alkylation : If your nucleophile has multiple reactive sites (e.g., a primary amine), you may be seeing di-alkylation. Using a slight excess of the nucleophile can sometimes mitigate this.
-
Base-Induced Side Reactions : If a very strong base is used, it may deprotonate other, less acidic sites on your nucleophile or the benzotriazinone core, leading to unwanted side reactions.
Part 4: Stability & Storage
Proper storage is critical to maintaining the reagent's integrity and ensuring reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
-
Conditions : Store in a cool, dry, and well-ventilated place.[4]
-
Container : Keep the container tightly closed to prevent moisture ingress.
-
Inert Atmosphere : For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to further minimize hydrolysis.
Q2: What is the primary degradation pathway for this compound?
The N-CH₂Cl bond is susceptible to hydrolysis by atmospheric moisture. This converts the reactive chloromethyl group into an unreactive hydroxymethyl group, rendering the reagent ineffective for its intended purpose.
Caption: Primary degradation pathway via hydrolysis.
References
-
SIELC Technologies. (2018). This compound. Available at: [Link]
-
Safety Data Sheet. (2021). Fairy Original. Available at: [Link] (Note: While for a different product, this SDS provides general first aid and handling advice applicable to chemical irritants).
-
Global Substance Registration System (GSRS). 3-CHLOROMETHYL-1,2,3-BENZOTRIAZ-4-ONE. Available at: [Link]
-
Gemo, M., et al. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. Available at: [Link]
-
PubChem. 3-Chloromethyl-1,2,3-benzotriaz-4-one. National Center for Biotechnology Information. Available at: [Link]
-
Maqueda-Zelaya, F., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Available at: [Link]
-
Gomha, S. M., et al. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. Molecules. Available at: [Link]
-
Ziarani, G. M., et al. (2019). Chemistry and Biological Activity of[3][5]-Benzotriazine Derivatives. Current Organic Chemistry. Available at: [Link]
-
Vasin, V. A., et al. (2018). 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide – new enol nucleophile in three-component interaction with benzaldehydes and active methylene nitriles. RSC Advances. Available at: [Link]
-
National Center for Biotechnology Information. (2018). 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide – new enol nucleophile in three-component interaction with benzaldehydes and active methylene nitriles. PubMed Central. Available at: [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 3-Chloromethyl-1,2,3-benzotriaz-4-one | C8H6ClN3O | CID 90462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. clhgroup.co.uk [clhgroup.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide – new enol nucleophile in three-component interaction with benzaldehydes and active methylene nitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide – new enol nucleophile in three-component interaction with benzaldehydes and active methylene nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: HPLC and TLC Analysis of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one Reactions
Welcome to the technical support center for the analytical monitoring of reactions involving 3-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful application of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) in your research.
Introduction
This compound is a reactive alkylating agent and a valuable heterocyclic scaffold in medicinal chemistry and organic synthesis.[1] Its reactions, often involving nucleophilic substitution, necessitate careful monitoring to optimize conditions, determine kinetics, and ensure product purity.[2] Both HPLC and TLC are powerful techniques for this purpose, offering complementary information on reaction progress and purity. This guide provides practical, field-proven insights to overcome common analytical challenges.
Frequently Asked Questions (FAQs)
General Questions
Q1: Why is it important to monitor the reactions of this compound?
A1: As a potent alkylating agent, this compound can participate in various side reactions or degrade under certain conditions.[3] Monitoring is crucial for:
-
Optimizing Reaction Conditions: Ensuring the desired transformation occurs efficiently.
-
Determining Reaction Kinetics: Understanding the rate of product formation and reactant consumption.[2]
-
Ensuring Product Quality: Identifying and quantifying impurities.[2]
-
Safety: Alkylating agents can be hazardous, and monitoring ensures their complete consumption.[4]
TLC-Specific Questions
Q2: What is a good starting solvent system for TLC analysis of these reactions?
A2: A common starting point for nitrogen-containing heterocycles is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate. A typical starting ratio would be 7:3 or 8:2 hexane:ethyl acetate. The polarity can then be adjusted to achieve an optimal Rf value (retention factor) of 0.3-0.5 for the compounds of interest.
Q3: How can I visualize the spots on the TLC plate?
A3: Most benzotriazinone derivatives are UV-active due to the aromatic ring system. Therefore, visualization under a UV lamp (typically at 254 nm) is the primary method. Staining with potassium permanganate or iodine vapor can also be effective if the compounds are not sufficiently UV-active or if co-eluting impurities need to be differentiated.
HPLC-Specific Questions
Q4: What type of HPLC column is recommended for the analysis of this compound and its derivatives?
A4: A reversed-phase (RP) C18 column is the most common and versatile choice.[5] These columns separate compounds based on hydrophobicity and are well-suited for the polarity range of benzotriazinones and their reaction products. For faster analyses, columns with smaller particle sizes (e.g., 3 µm) can be used in UPLC applications.[5]
Q5: What is a suitable mobile phase for HPLC analysis?
A5: A typical mobile phase for reversed-phase HPLC of these compounds consists of a mixture of acetonitrile (MeCN) and water.[5] A small amount of acid, such as phosphoric acid or formic acid, is often added to improve peak shape by suppressing the ionization of any acidic or basic functional groups.[5] For Mass Spectrometry (MS) detection, a volatile acid like formic acid is necessary.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your TLC and HPLC analyses.
TLC Troubleshooting
| Problem | Potential Causes | Solutions |
| Spot Streaking or Tailing | Sample is too concentrated.[6][7] | Dilute the sample before spotting.[6][7] |
| Compound is strongly acidic or basic and interacts with the silica gel.[6] | Add a small amount of a modifier to the developing solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).[8][9] | |
| The compound is degrading on the silica plate.[10] | Run a 2D TLC to check for stability. If unstable, consider using a different stationary phase like alumina or running the TLC quickly at a lower temperature.[10] | |
| No Spots Visible | The sample concentration is too low.[6][7] | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[6][7] |
| The compound is not UV-active. | Use an alternative visualization technique such as iodine vapor or a potassium permanganate stain. | |
| The spotting line was below the solvent level in the developing chamber.[6][7] | Ensure the initial spots are above the solvent level.[6][7] | |
| Reactant and Product have Similar Rf Values | The solvent system does not provide enough resolution.[10] | Experiment with different solvent systems of varying polarities. Try a different solvent combination altogether (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). |
| Co-spotting may be necessary for confirmation. | Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture on the same spot) on the same plate to help differentiate.[10] |
HPLC Troubleshooting
| Problem | Potential Causes | Solutions |
| Peak Tailing or Fronting | Interaction of the analyte with the stationary phase. | Add a modifier to the mobile phase (e.g., a small amount of trifluoroacetic acid or formic acid) to improve peak shape. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column degradation.[11] | Flush the column with a strong solvent or replace the column if necessary.[12] | |
| Irreproducible Retention Times | Inconsistent mobile phase composition.[13] | Prepare fresh mobile phase daily and ensure accurate mixing.[12] |
| Fluctuations in column temperature.[12] | Use a column oven to maintain a stable temperature.[12] | |
| Insufficient column equilibration time between runs.[11] | Increase the equilibration time to ensure the column is ready for the next injection.[11] | |
| Baseline Noise or Drift | Air bubbles in the system.[11][12] | Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging.[12] |
| Contaminated mobile phase or column.[12] | Use high-purity solvents and filter the mobile phase.[12] Flush the column with a strong solvent.[12] | |
| Detector lamp instability.[12] | Allow the lamp to warm up sufficiently or replace it if it is near the end of its lifespan.[12] | |
| Ghost Peaks | Carryover from a previous injection. | Increase the wash time between injections and use a strong wash solvent.[11] |
| Contamination in the sample or mobile phase. | Ensure the purity of your sample and solvents. |
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring of a Reaction
-
Prepare the TLC Chamber: Line a developing jar with filter paper and add the chosen mobile phase to a depth of about 0.5 cm. Close the jar and allow the atmosphere to saturate for at least 15 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).[6] Use a capillary tube to spot a small amount onto the origin line. It is also good practice to spot the starting material and co-spot (starting material and reaction mixture in the same spot) for comparison.[10]
-
Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level.[6] Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the spots under a UV lamp and circle them with a pencil. Calculate the Rf values for each spot.
Protocol 2: General Procedure for HPLC Analysis
-
System Preparation:
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable reagent or diluting with a cold solvent).
-
Dilute the sample with the mobile phase or a compatible solvent to an appropriate concentration.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[12]
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Run the analysis using a suitable gradient or isocratic method. A typical gradient might be from 10% acetonitrile in water to 90% acetonitrile over 15-20 minutes.
-
Monitor the elution of compounds using a UV detector at a wavelength where the compounds of interest have strong absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram to determine their retention times and peak areas.
-
Compare the chromatogram of the reaction mixture to that of the starting material to identify the product peaks and any remaining starting material.
-
The percentage conversion can be estimated by comparing the peak area of the product to the initial peak area of the starting material (assuming similar response factors).
-
Visualizations
DOT Script for TLC Troubleshooting Logic
Caption: A flowchart for troubleshooting common TLC analysis issues.
DOT Script for HPLC Troubleshooting Logic
Sources
- 1. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Chromatography [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. medikamenterqs.com [medikamenterqs.com]
- 13. labcompare.com [labcompare.com]
Validation & Comparative
A Strategic Guide to Chloromethylation: Evaluating 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one Against Classical Reagents
For researchers, medicinal chemists, and process development scientists, the introduction of a chloromethyl group onto a molecule is a pivotal synthetic transformation. This functional handle serves as a versatile linchpin for subsequent elaborations, enabling the construction of complex molecular architectures essential for drug discovery and materials science.[1] However, the choice of a chloromethylating agent is fraught with challenges, balancing reactivity, substrate scope, and significant safety concerns.
This guide provides an in-depth comparison of traditional chloromethylating agents with a modern, solid-state alternative, 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one. We will dissect the mechanistic underpinnings, evaluate performance based on available data, and provide actionable experimental protocols to guide your synthetic strategy.
Chapter 1: The Workhorses of Chloromethylation: Classical and High-Reactivity Agents
The landscape of chloromethylation has been historically dominated by two main classes of reagents: the formaldehyde/HCl system (the Blanc reaction) and highly reactive chloroalkyl ethers.
The Blanc Chloromethylation: An Enduring, Albeit Hazardous, Method
First reported in 1923, the Blanc reaction utilizes formaldehyde and hydrogen chloride, typically with a Lewis acid catalyst like zinc chloride, to install a chloromethyl group on aromatic rings.[2][3] It is a cornerstone of industrial synthesis due to the low cost and ready availability of its components.[2]
Mechanism and Causality: The reaction proceeds via an electrophilic aromatic substitution pathway. Under strong acidic conditions, formaldehyde is protonated, generating a highly electrophilic hydroxymethyl cation or a related species, which is then attacked by the electron-rich aromatic ring.[3][4] The resulting benzyl alcohol is rapidly converted to the corresponding benzyl chloride by the excess HCl present.[3][4]
Key Experimental Considerations:
-
Catalyst: Lewis acids like ZnCl₂ or AlCl₃ are often required to enhance the electrophilicity of the formaldehyde species, especially for less reactive aromatic substrates.[1][3][5]
-
Substrate Scope: The reaction is most effective for electron-rich arenes. Electron-withdrawing groups significantly hinder or prevent the reaction.[2] Highly activated substrates like phenols can undergo uncontrolled polymerization or form diarylmethane byproducts.[3]
-
The Critical Drawback - BCME Formation: A significant operational hazard is the in-situ formation of small quantities of bis(chloromethyl) ether (BCME), a potent human carcinogen.[2][3][4] This necessitates stringent engineering controls and personal protective equipment (PPE), complicating scale-up and routine laboratory use.
Caption: Formation of carcinogenic BCME as a byproduct in the Blanc reaction.
Chloromethyl Methyl Ether (CMME): The High-Reactivity Option
Chloromethyl methyl ether (CH₃OCH₂Cl), often called MOM-Cl, is a highly effective chloromethylating agent.[6] It is particularly useful for substrates that are deactivated or sensitive to the harsh conditions of the Blanc reaction.[3]
Mechanism and Advantages: CMME can act as a direct source of the chloromethyl cation equivalent, often activated by a Lewis acid.[7] Its high reactivity allows for lower reaction temperatures and shorter reaction times compared to the Blanc method. It is also used to introduce the methoxymethyl (MOM) protecting group for alcohols.[6]
Key Experimental Considerations:
-
Extreme Toxicity: Like BCME, CMME is a known and regulated human carcinogen.[6][8] Its use is strictly controlled and requires specialized handling procedures, including working in a certified chemical fume hood with dedicated equipment.
-
Moisture Sensitivity: CMME reacts with water, so anhydrous conditions are mandatory for successful reactions.
Chapter 2: The Modern Alternative: this compound
In the quest for safer and more user-friendly reagents, solid alternatives that can serve as precursors to reactive species are highly desirable. This compound is an emerging candidate in this class.
Structure and Properties:
The primary advantage of this reagent is its solid state, which eliminates the inhalation risks associated with volatile and carcinogenic agents like CMME. Handling and accurate dosing are significantly simplified.
Proposed Mechanism of Action: While extensive mechanistic studies are not yet widely published, the structure suggests that this compound can act as an electrophilic chloromethylating agent under appropriate activation, likely with a Lewis acid. The benzotriazinone moiety serves as a stable leaving group, releasing the "CH₂Cl⁺" equivalent to react with a nucleophilic substrate. This controlled release from a stable solid precursor is a key conceptual advantage for enhancing reaction safety and control.
Caption: Conceptual workflow for chloromethylation using a solid reagent.
Chapter 3: Head-to-Head Comparison: Performance and Safety
The choice of reagent is a critical decision point in any synthetic campaign. The following table provides a comparative summary to guide this selection process.
| Feature | Formaldehyde / HCl (Blanc) | Chloromethyl Methyl Ether (CMME) | This compound |
| Physical Form | Gas / Aqueous Solution | Volatile Liquid | Crystalline Solid |
| Key Hazards | Forms carcinogenic BCME byproduct; corrosive.[3][4] | Known human carcinogen; irritant; volatile.[6][8] | Toxic if swallowed; skin/eye irritant. (Assumed less hazardous due to solid form and no BCME formation). |
| Handling | Requires good ventilation; handling of corrosive acid. | Requires stringent containment (fume hood); moisture-sensitive. | Standard solid handling procedures; weighable. |
| Typical Conditions | Strong acid (HCl), often with Lewis acid (ZnCl₂), elevated temperatures.[2][3] | Lewis acid catalyst, often at or below room temperature.[7] | Likely requires Lewis acid activation; conditions not widely reported but expected to be mild. |
| Substrate Scope | Best for electron-rich arenes; poor for deactivated systems.[2] | Effective for a wide range of arenes, including some deactivated ones.[3] | Presumed to be effective for various nucleophiles, but substrate scope is not yet well-documented. |
| Byproducts | Diaryl-methanes; carcinogenic bis(chloromethyl) ether (BCME).[3] | Methanol.[4] | Benzotriazinone derivative. |
Chapter 4: Field-Proven Insights: Experimental Protocols
The following protocols are provided as representative examples. Causality is emphasized to empower the scientist to adapt these methods logically. All operations involving hazardous chemicals must be performed in a certified chemical fume hood with appropriate personal protective equipment.
Protocol 4.1: Chloromethylation of an Activated Arene (Uracil) via the Blanc Method
This protocol demonstrates a classic approach for heteroaromatic chloromethylation.[11]
Rationale: This procedure uses the high reactivity of the uracil scaffold and the classical formaldehyde/HCl system. Water is used as the solvent, which is convenient but may limit substrate scope. Refluxing provides the necessary activation energy for the reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add uracil (1.0 eq).
-
Reagent Addition: Add water, followed by concentrated hydrochloric acid. To this suspension, add aqueous formaldehyde (37%).
-
Reaction: Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by TLC.
-
Workup and Isolation: Cool the reaction mixture in an ice bath. The product, 5-chloromethyluracil, will precipitate.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid and formaldehyde, then dry under vacuum.
Protocol 4.2: A Representative Protocol for N-Chloromethylation using this compound
This protocol is a generalized procedure for the N-alkylation of a heterocyclic nucleophile, such as a benzotriazole, using a solid chloromethylating agent. It is adapted from similar procedures for N-alkylation.
Rationale: This procedure leverages the benefits of a solid reagent. An aprotic solvent like DMF is chosen to solubilize the reactants and the base is used to deprotonate the nucleophile, increasing its reactivity. The reaction is performed at room temperature to promote selectivity and minimize side reactions.
Step-by-Step Methodology:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the N-heterocyclic substrate (e.g., 1H-Benzotriazole, 1.0 eq) in anhydrous DMF.
-
Base Addition: Cool the solution in an ice bath and add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Causality: The base deprotonates the benzotriazole, generating a more potent nucleophile (the benzotriazolide anion) for the subsequent alkylation step.
-
Reagent Addition: Allow the mixture to stir at room temperature for 30 minutes. Then, add a solution of this compound (1.05 eq) in anhydrous DMF dropwise. Causality: Adding the electrophile slowly helps to control any potential exotherm.
-
Reaction: Stir the reaction at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Isolation: Carefully quench the reaction by pouring it into ice water. This will precipitate the product and neutralize any remaining base.
-
Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Caption: Contrasting workflows for classical vs. solid chloromethylating agents.
Conclusion and Future Outlook
The selection of a chloromethylating agent requires a careful balance of reactivity, substrate compatibility, and, paramountly, safety.
-
The Blanc chloromethylation remains a viable, cost-effective method for specific applications, but the inherent risk of forming the potent carcinogen BCME demands rigorous safety protocols that may not be feasible in all research environments.
-
Chloromethyl methyl ether (CMME) offers high reactivity, especially for challenging substrates, but its extreme toxicity and handling difficulties reserve its use for situations where no other alternative is suitable and where specialized containment facilities are available.
-
This compound represents a promising step towards safer chemical synthesis. As a weighable, solid reagent, it fundamentally mitigates the risks of exposure associated with volatile carcinogens. While its reaction scope and performance are still being broadly explored, it offers a compelling alternative for scientists and institutions prioritizing a "Safety-by-Design" approach to chemical synthesis.
For drug development professionals and researchers, the adoption of safer alternatives like this compound where applicable is not just a matter of compliance, but a commitment to a more sustainable and responsible scientific enterprise. Further research into the scope and application of this and similar solid reagents is critical and will undoubtedly pave the way for safer and more efficient synthetic methodologies.
References
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- Blanc chloromethylation. (2025, May 27). J&K Scientific LLC.
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- Chloromethyl: compounds, synthesis and safety. (n.d.). Chempanda.
- A Comparative Analysis of Chloroethylating Agents in Synthesis. (n.d.). Benchchem.
- Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance.
- Chloromethylation of Aromatic Compounds. (n.d.). ResearchGate.
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- Avram, E., & Vasile, C. (2001). POLYMERS WITH PENDENT FUNCTIONAL GROUPS. VI. A COMPARATIVE STUDY ON THE CHLOROMETHYLATION OF LINEAR POLYSTYRENE AND POLYSULFONE. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 31(2), 275-290.
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-
DeHaan, F. P., et al. (1997). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. The Journal of Organic Chemistry, 62(9), 2694-2703. Retrieved from [Link]
- 3-CHLOROMETHYL-1,2,3-BENZOTRIAZ-4-ONE. (n.d.). GSRS.
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- Chloromethyl methyl ether. (n.d.). EPA.
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Reactivity Showdown: A Comparative Guide to 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one and Benzyl Chloride as Alkylating Agents
In the landscape of organic synthesis and medicinal chemistry, alkylating agents are indispensable tools for forging new carbon-heteroatom and carbon-carbon bonds. Among the vast arsenal of such reagents, benzylic halides, like benzyl chloride, have long been workhorses for installing the versatile benzyl group.[1][2] However, the quest for enhanced reactivity and novel functionalities has led to the development of more complex and potent agents. This guide provides an in-depth, objective comparison of the reactivity of a classic reagent, benzyl chloride, with a more specialized heterocyclic agent, 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one.
This analysis is tailored for researchers, scientists, and drug development professionals, moving beyond a simple catalog of properties to explore the underlying electronic and mechanistic principles that govern the reactivity of these two molecules. We will dissect their structural attributes, propose a definitive experimental protocol for quantitative comparison, and discuss the profound implications of their reactivity differences in practical applications.
The Tale of Two Electrophiles: A Structural and Electronic Perspective
The reactivity of an alkylating agent is fundamentally dictated by the electrophilicity of the carbon atom bearing the leaving group and the stability of the intermediates or transition states involved in the substitution reaction. A close examination of our two compounds of interest reveals stark structural and electronic differences that foreshadow a significant disparity in their chemical behavior.
-
Benzyl Chloride (C₆H₅CH₂Cl): A cornerstone of organic synthesis, benzyl chloride is a primary benzylic halide.[3] Its reactivity is a textbook case of resonance stabilization. The phenyl ring can effectively delocalize a developing positive charge on the benzylic carbon via resonance. This stabilization of the benzyl carbocation makes the Sₙ1 pathway accessible, particularly in polar, protic solvents.[4] Concurrently, as a primary halide, it remains amenable to Sₙ2 reactions, especially with strong nucleophiles in aprotic solvents.[2] This dual mechanistic capability is a hallmark of its versatility.[2]
-
This compound (C₈H₆ClN₃O): This molecule presents a more intricate electronic environment. The chloromethyl group is not attached to a simple benzene ring but to a nitrogen atom that is part of a benzotriazinone heterocyclic system.[5] This system is characterized by several powerful electron-withdrawing features:
-
The Carbonyl Group (C=O): Inductively and through resonance, the carbonyl group strongly pulls electron density from the ring system.
-
The Azo Linkage (-N=N-): The two adjacent nitrogen atoms are highly electronegative and contribute to the overall electron-deficient nature of the heterocycle.
-
The N-Acyl Moiety: The nitrogen atom to which the chloromethyl group is attached is directly bonded to the carbonyl carbon. This N-acyl arrangement drastically reduces the basicity and nucleophilicity of the nitrogen and, more importantly, makes it strongly electron-withdrawing.
-
This potent combination of electron-withdrawing effects makes the methylene carbon of the chloromethyl group in the benzotriazinone derivative exceptionally electron-deficient or "hard." Consequently, the formation of a carbocation on this carbon would be highly energetically unfavorable. This electronic environment strongly disfavors an Sₙ1 mechanism and points towards a highly activated system for an Sₙ2 displacement. The incoming nucleophile is drawn to a highly electrophilic center, and the transition state is stabilized by the powerful electron-withdrawing capacity of the entire benzotriazinone scaffold.
Hypothesis: Due to the profound electron-withdrawing nature of the benzotriazinone ring, This compound is predicted to be a significantly more potent alkylating agent than benzyl chloride , proceeding almost exclusively and rapidly via an Sₙ2 mechanism.
Quantifying Reactivity: An Experimental Blueprint
To move from theoretical prediction to empirical fact, a well-designed kinetic study is essential. A classic and reliable method for comparing the reactivity of alkylating agents involves using 4-(p-nitrobenzyl)pyridine (NBP) as a nucleophilic probe. The reaction yields a stable, intensely colored pyridinium salt, allowing the reaction rate to be monitored conveniently via UV-Vis spectrophotometry.
Experimental Protocol: Comparative Kinetic Analysis via NBP Alkylation
Objective: To determine and compare the second-order rate constants (k₂) for the alkylation of 4-(p-nitrobenzyl)pyridine by this compound and benzyl chloride.
Materials:
-
This compound
-
Benzyl chloride (freshly distilled)
-
4-(p-Nitrobenzyl)pyridine (NBP)
-
Acetone (spectrophotometric grade, anhydrous)
-
Thermostatted UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation:
-
Prepare 10 mM stock solutions of each alkylating agent (this compound and benzyl chloride) in anhydrous acetone.
-
Prepare a 1 mM stock solution of NBP in anhydrous acetone.
-
-
Wavelength Determination (λ_max):
-
To a cuvette, add a small amount of the NBP solution and an excess of one of the alkylating agents. Allow the reaction to go to completion to form the colored product.
-
Scan the resulting solution from 400-700 nm to determine the wavelength of maximum absorbance (λ_max).
-
-
Kinetic Runs (performed in triplicate for each reagent):
-
Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C).
-
In a quartz cuvette, pipette 2.0 mL of the 1 mM NBP solution and 0.9 mL of acetone. Place the cuvette in the holder and allow it to thermally equilibrate.
-
To initiate the reaction, rapidly add 0.1 mL of the 10 mM alkylating agent stock solution (final concentration of alkylating agent will be ~0.33 mM and NBP will be ~0.67 mM), mix by inversion, and immediately begin recording the absorbance at λ_max as a function of time for at least 3-5 half-lives.
-
-
Data Analysis:
-
Plot Absorbance vs. Time. The initial rate of the reaction is proportional to the initial slope of this curve.
-
Assuming pseudo-first-order conditions (if one reactant is in large excess) or by using the integrated second-order rate law, calculate the second-order rate constant (k₂) for each alkylating agent.
-
The ratio of the rate constants (k_benzotriazinone / k_benzylchloride) will provide a quantitative measure of their relative reactivity.
-
Caption: Structure-Reactivity-Application Relationship.
Conclusion
While both this compound and benzyl chloride are effective alkylating agents, they occupy distinct positions on the reactivity spectrum. Benzyl chloride's reactivity is moderated by the stabilizing influence of the phenyl ring, rendering it a versatile and controllable reagent for routine synthetic operations like protection chemistry. In stark contrast, the benzotriazinone derivative is a highly activated electrophile, supercharged by the potent electron-withdrawing heterocycle to which it is attached. This heightened reactivity makes it a powerful tool for challenging alkylations and for the direct incorporation of a medicinally relevant scaffold. The choice between these two reagents is therefore not one of simple substitution but a strategic decision based on the specific synthetic challenge and the desired molecular architecture. Understanding the fundamental electronic principles that govern their behavior is paramount for any scientist seeking to leverage these reagents to their full potential.
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Wikipedia. Benzyl chloride. [Link]
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CHEMWOO. (2019, October 4). Why benzyl chloride is highly reactive in SN1 reaction in spite of primary alkyl halide. [Link]
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Sciencemadness Wiki. (2021, November 7). Benzyl chloride. [Link]
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Common Organic Chemistry. Benzyl Chloride. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 3). Exploring the Reactivity: Benzyl Chloride in Organic Synthesis. [Link]
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Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Archives of toxicology, 53(3), 193–200. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). Leveraging Benzyl Chloride in High-Temperature Organic Synthesis. [Link]
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El-Fakharany, E. M., Abou-Seri, S. M., El-Kalyoubi, S. A., & El-Sayed, M. A. A. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. Molecules (Basel, Switzerland), 25(6), 1383. [Link]
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SIELC Technologies. (2018, February 16). This compound. [Link]
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Gamm, A., & Cantillo, D. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic letters, 26(8), 1630–1635. [Link]
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PubChem. 3-Chloromethyl-1,2,3-benzotriaz-4-one. [Link]
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Mohammadi-Far, M., Foroumadi, A., & Shafiee, A. (2016). Synthesis and anti-acetylcholinesterase activity of benzotriazinone-triazole systems. Journal of Chemical Sciences, 128(9), 1445-1451. [Link]
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Chen, Y. L., Chen, K. H., Hung, C. C., & Lu, C. M. (2012). Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. Archiv der Pharmazie, 345(2), 149-158. [Link]
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Palanki, M. S., Cao, J., Chow, C. P., Dneprovskaia, E., Mak, C. C., McPherson, A., Pathak, V. P., Renick, J., Soll, R., Zeng, B., & Noronha, G. (2009). Development of novel benzotriazines for drug discovery. Expert opinion on drug discovery, 4(1), 33–49. [Link]
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Maqueda-Zelaya, F., Aceña, J. L., Merino, E., Vaquero, J. J., & Sucunza, D. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of organic chemistry, 88(20), 14131–14139. [Link]
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PrepChem.com. Synthesis of 1-Chloromethyl benzotriazole. [Link]
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Quora. (2017, December 17). Benzyl chloride is more reactive than chlorobenzene. Why? [Link]
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Teicher, B. A., Cucchi, C. A., Lee, J. B., Flatow, J. L., Rosowsky, A., & Frei, E., 3rd (1986). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. Cancer research, 46(9), 4379–4383. [Link]
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Ferreira, R. J., Ferreira, M. J., & Dos Santos, D. J. V. A. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(12), 1269. [Link]
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Chemistry Stack Exchange. (2017, August 28). Is benzyl chloride or allyl chloride more reactive? [Link]
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A Comparative Guide to the Efficacy of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one in Complex Molecule Synthesis
Executive Summary: The strategic introduction of nitrogen-containing functional groups is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of 3-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one, a versatile reagent for electrophilic amination. We will explore its reactivity, substrate scope, and performance in comparison to other established aminating agents. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies for the construction of complex molecular architectures.
Introduction: The Critical Role of Electrophilic Amination
The construction of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis. While traditional methods often rely on nucleophilic nitrogen sources, the "umpolung" strategy of electrophilic amination—where a nitrogen atom acts as the electrophile—has gained significant traction.[1] This approach is particularly valuable for the synthesis of α-amino acids, chiral amines, and other functionalities where direct nucleophilic substitution is challenging. A variety of reagents have been developed for this purpose, each with its own advantages and limitations.[1][2] This guide will focus on this compound and its place within this important class of reagents.
A Deep Dive into this compound
This compound, which we will refer to as CMe-Btz, is a crystalline solid that serves as a stable and effective electrophilic aminating agent. The benzotriazinone scaffold is a key feature, as it is a good leaving group and imparts suitable reactivity to the chloromethyl group.
2.1. Synthesis and Stability
The parent 1,2,3-benzotriazin-4(3H)-one scaffold can be synthesized through various methods, including the diazotization of 2-aminobenzamide.[3] More recent, milder protocols have also been developed.[3] The N-chloromethyl group is typically installed through reaction with formaldehyde and a chlorinating agent. CMe-Btz is generally a bench-stable reagent, which is an advantage over some other highly reactive or thermally unstable aminating agents.
2.2. Mechanism of Action
The reactivity of CMe-Btz is centered on the electrophilicity of the methylene carbon attached to the nitrogen atom of the benzotriazinone ring. The reaction proceeds via a nucleophilic attack on this carbon, with the chloride ion acting as the initial leaving group. Subsequent transformations can then cleave the N-N bond of the benzotriazinone moiety to release the desired amine.
Comparative Analysis with Alternative Reagents
The selection of an appropriate electrophilic aminating agent is crucial for the success of a synthetic campaign. Below is a comparison of CMe-Btz with other commonly used classes of reagents.
3.1. Hydroxylamine-Based Reagents
Hydroxylamine derivatives, such as O-(p-nitrobenzoyl)hydroxylamine (NbzONH2), are a well-established class of electrophilic aminating agents.[4][5][6]
| Feature | This compound | O-(p-nitrobenzoyl)hydroxylamine (NbzONH2) |
| Reactivity | Generally moderate, allowing for good functional group tolerance. | Can be highly reactive, sometimes leading to side reactions. |
| Substrate Scope | Effective for a range of carbanions and heteroatom nucleophiles. | Particularly effective for the N-amination of amides and related compounds.[5] |
| Byproducts | The benzotriazinone byproduct is relatively benign and easily removed. | The p-nitrobenzoic acid byproduct can complicate purification. |
| Handling | Generally stable solid. | Can be sensitive to heat and shock. |
3.2. Oxaziridines
Oxaziridines are another important class of electrophilic aminating agents, known for their ability to participate in asymmetric transformations.
| Feature | This compound | Chiral Oxaziridines (e.g., Davis oxaziridines) |
| Stereocontrol | Does not inherently provide stereocontrol. | Can provide high levels of enantioselectivity in the amination of enolates. |
| Cost | Generally more cost-effective. | Can be expensive, especially for large-scale synthesis. |
| Substrate Scope | Broad applicability with various nucleophiles. | Primarily used for the α-amination of carbonyl compounds. |
| Reaction Conditions | Typically requires a strong base to generate the nucleophile. | Can often be used under milder conditions. |
Experimental Protocols
4.1. General Procedure for the Amination of a Ketone Enolate with CMe-Btz
-
Rationale: This protocol describes a general method for the α-amination of a ketone. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the quantitative formation of the kinetic enolate, preventing self-condensation of the ketone. The reaction is performed at low temperature to maintain the stability of the enolate and control the reactivity of the aminating agent.
-
Step-by-Step Protocol:
-
To a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq.) dropwise. Stir the solution for 30 minutes at -78 °C to generate LDA.
-
Add a solution of the ketone (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add a solution of this compound (1.2 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, the N-benzotriazinonylmethylated ketone, can be purified by column chromatography.
-
Cleavage of the benzotriazinone group to yield the primary amine can be achieved under various reductive conditions (e.g., catalytic hydrogenation, dissolving metal reduction).
-
Visualization of the Reaction Workflow
Caption: General workflow for the α-amination of a ketone using CMe-Btz.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent for electrophilic amination. Its stability, moderate reactivity, and the ease of removal of its byproducts make it an attractive choice for a variety of synthetic applications. While it does not offer the inherent stereocontrol of chiral oxaziridines, its broader substrate scope and cost-effectiveness make it a powerful tool in the arsenal of the synthetic chemist. Future research in this area may focus on the development of catalytic and asymmetric versions of benzotriazinone-based aminations, further expanding the utility of this important reagent class.
References
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Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. Journal of Organic Chemistry, 2002 . [Link]
-
Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. ACS Publications. [Link]
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Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. PubMed. [Link]
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Electrophilic amination. Wikipedia. [Link]
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Electrophilic Amination: An Update. ResearchGate. [Link]
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Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. National Institutes of Health. [Link]
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A Comparative Guide to the Synthesis of Substituted Benzotriazinones for the Modern Researcher
Substituted 1,2,3-benzotriazin-4-ones are a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries, exhibiting a range of biological activities including anesthetic and antidepressant properties.[1] Their role as versatile synthetic intermediates further broadens their utility in drug development and materials science.[1][2] This guide provides a comparative analysis of key synthetic routes to this valuable scaffold, offering insights into the mechanistic underpinnings and practical considerations for each methodology. We will explore classical approaches originating from anthranilic acid and isatoic anhydride, alongside a modern photochemical strategy, to equip researchers with the knowledge to select the most appropriate route for their specific synthetic goals.
Classical Approach: Diazotization of Anthranilic Acid Derivatives
The traditional and most common synthesis of 1,2,3-benzotriazin-4-ones involves the diazotization of 2-aminobenzamides followed by intramolecular cyclization.[1][3] This method is foundational and widely practiced, though it presents challenges related to the use of strong acids and the stability of the diazonium salt intermediate.
Mechanistic Rationale
The reaction proceeds via the in situ formation of a diazonium salt from the primary aromatic amine of the 2-aminobenzamide using a nitrite source, typically sodium nitrite, under acidic conditions. The resulting diazonium cation is a potent electrophile. The amide nitrogen then acts as an intramolecular nucleophile, attacking the diazonium group to form the six-membered triazinone ring with the concomitant loss of a proton.
Experimental Protocol: General Procedure for Diazotization
A representative protocol for the synthesis of the parent benzotriazinone from anthranilamide is as follows:
-
Dissolve anthranilamide in a suitable acidic medium (e.g., 8 M HCl) and cool the solution to 0 °C in an ice bath.[4]
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for a designated period (e.g., 1 hour).[4]
-
Allow the reaction to warm to room temperature and neutralize with a base (e.g., 1 N NaOH) to induce precipitation.[4]
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization.[4]
Performance and Limitations
This classical approach is often effective for the synthesis of a variety of benzotriazinones. However, the harsh acidic conditions can limit the substrate scope, particularly for molecules bearing acid-labile functional groups.[5] The use of sodium nitrite can also lead to the formation of undesirable nitrosamine byproducts and the release of toxic nitrogen oxides.[3]
To address these limitations, milder variations have been developed. One such modification employs a polymer-supported nitrite reagent in conjunction with p-toluenesulfonic acid, offering a more controlled and less hazardous diazotization process.[5]
A one-pot strategy starting from methyl anthranilate has also been reported, which involves diazotization followed by the addition of an amino acid ester hydrochloride to directly introduce a substituent at the 3-position, offering good yields and a simplified workup.[4]
The Isatoic Anhydride Route: A Versatile Entry to N-Substituted Benzotriazinones
Isatoic anhydride serves as a convenient and versatile starting material for the synthesis of various heterocyclic compounds, including N-substituted benzotriazinones.[6][7] This route is particularly advantageous for introducing diversity at the 3-position of the benzotriazinone core.
Synthetic Strategy
The general strategy involves two key steps:
-
N-Substitution of Isatoic Anhydride: The nitrogen of isatoic anhydride can be alkylated or arylated using a suitable electrophile in the presence of a base.[7][8] Common bases include sodium hydride and potassium carbonate.[7]
-
Ring Transformation: The resulting N-substituted isatoic anhydride is then treated with a source of nitrous acid to effect the formation of the triazinone ring. This step is mechanistically similar to the diazotization of anthranilic acid derivatives.
Experimental Protocol: N-Benzylation of Isatoic Anhydride
A recently developed, efficient protocol for the N-benzylation of isatoic anhydride is as follows:[7]
-
To a solution of isatoic anhydride in a suitable solvent, add diisopropylamine and tetrabutylammonium bromide.
-
Add the benzylating agent (e.g., 4-chlorobenzyl chloride) and stir the reaction at 30 °C for 2 hours.
-
The pure N-benzylated product can often be obtained directly after a simple workup, avoiding the need for chromatography.[7]
This method offers high yields (>88%) and avoids the formation of byproducts often encountered with stronger bases like sodium hydride.[7]
Performance and Scope
The isatoic anhydride route offers a modular approach to a wide array of 3-substituted benzotriazinones. The initial N-substitution allows for the introduction of various alkyl and benzyl groups.[7][9] However, direct N-arylation of isatoic anhydride can be challenging and may require alternative strategies, such as the N-arylation of isatin followed by oxidation.[10]
Modern Photochemical Synthesis: A Green and Efficient Alternative
In recent years, photochemical methods have emerged as powerful tools in organic synthesis, often providing milder and more efficient reaction pathways. A novel photochemical route to substituted benzotriazinones has been developed, utilizing acyclic aryl triazine precursors.[1][11]
Mechanistic Insights
This method is based on a visible-light-mediated photocyclization of an acyclic aryl triazine bearing an amide moiety. The proposed mechanism involves a nitrogen-centered[1][5]-hydrogen shift, akin to a Norrish type II reaction.[1][11] Photoexcitation of the carbonyl group in the amide side chain is believed to initiate the process, leading to the formation of the N-N bond and subsequent cyclization to the benzotriazinone ring with the expulsion of N-methylacetamide as a byproduct.[1]
Experimental Setup: Continuous Flow Photochemistry
This photochemical synthesis is particularly well-suited for continuous flow technology, which offers advantages in terms of scalability, safety, and reaction control.[1][12] A typical setup includes:
-
A flow reactor system (e.g., Vapourtec E-series).[11]
-
A UV-150 photomodule equipped with a suitable light source (e.g., 420 nm violet LED).[11]
-
A coil reactor with a defined volume (e.g., 10 mL PFA tubing).[12]
-
A back-pressure regulator to maintain a constant system pressure.[11]
A solution of the acyclic aryl triazine precursor is pumped through the irradiated coil reactor, and the product is collected at the outlet.[11]
Performance and Advantages
This photochemical route offers several significant advantages over traditional methods:
-
Mild Reaction Conditions: The reaction is typically carried out at ambient temperature using visible light, avoiding the need for harsh acids or high temperatures.[11]
-
High Efficiency: Excellent yields (often >90%) can be achieved with short residence times (e.g., 10 minutes).[11]
-
Broad Substrate Scope: The method tolerates a wide range of substituents on both the aromatic ring and at the 3-position of the resulting benzotriazinone, including alkyl, cycloalkyl, heterocyclic, and benzylic groups.[1][12]
-
Green Chemistry: The use of visible light and the avoidance of harsh reagents align with the principles of green chemistry.[11]
Comparative Summary
| Feature | Classical Diazotization | Isatoic Anhydride Route | Photochemical Synthesis |
| Starting Materials | 2-Aminobenzamides | Isatoic Anhydride, Alkyl/Aryl Halides | Acyclic Aryl Triazines |
| Key Reagents | Sodium Nitrite, Strong Acid | Base (e.g., DIPA), Alkylating Agent, Nitrite Source | Visible Light (e.g., 420 nm) |
| Reaction Conditions | 0 °C to room temp., acidic | 30 °C, basic (for N-alkylation) | Ambient temperature |
| Typical Yields | Moderate to Good | Good to Excellent | Excellent |
| Advantages | Well-established, readily available starting materials | Modular, good for 3-position diversity | Mild, highly efficient, broad scope, green |
| Limitations | Harsh conditions, limited scope, potential byproducts | Multi-step, challenges with N-arylation | Requires specialized photochemical equipment |
Visualizing the Synthetic Pathways
To further elucidate the synthetic strategies discussed, the following diagrams illustrate the core transformations.
Caption: Modular synthesis starting from isatoic anhydride.
Caption: Modern photochemical route via intramolecular cyclization.
Conclusion
The synthesis of substituted benzotriazinones can be approached through several distinct pathways, each with its own set of advantages and limitations. The classical diazotization of 2-aminobenzamides remains a viable and well-understood method, particularly with modern modifications that mitigate the harshness of the reaction conditions. The isatoic anhydride route provides a flexible and modular approach for introducing diversity at the 3-position. For researchers seeking a highly efficient, mild, and environmentally benign synthesis with a broad substrate scope, the modern photochemical approach, especially when coupled with continuous flow technology, represents the state-of-the-art. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.
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García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Chemistry Portal. Available from: [Link]
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A Modern Approach to Primary Amine Synthesis: Advantages of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
The synthesis of primary amines is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science, where they serve as critical building blocks for a vast array of functional molecules. Historically, the direct alkylation of ammonia was the most straightforward approach, but it is notoriously fraught with challenges, primarily the formation of mixtures of primary, secondary, and tertiary amines, leading to low yields and difficult purifications.
To address these issues, chemists have developed "ammonia-equivalent" reagents that allow for the controlled, monofunctionalization of substrates to produce primary amines cleanly. The Gabriel synthesis, developed in the late 19th century, has long been the benchmark for this transformation.[1] However, it suffers from significant drawbacks, including the use of harsh reaction conditions for amine liberation.[1]
This guide introduces 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one as a modern alternative for the synthesis of primary amines. We will objectively compare its hypothesized advantages over the classical Gabriel synthesis and other methods, providing a framework for its application in complex molecule synthesis where mild conditions and high functional group tolerance are paramount.
Comparative Analysis of Primary Amine Synthesis Methods
The ideal synthesis of a primary amine involves the clean formation of a C-N bond without over-alkylation and the ability to deprotect the amine under mild conditions that preserve other functional groups in the molecule.
The Gabriel Synthesis: A Historical Benchmark
The Gabriel synthesis utilizes potassium phthalimide as an ammonia surrogate. The phthalimide anion, a bulky and non-nucleophilic nitrogen source after the initial alkylation, attacks an alkyl halide in an SN2 reaction. This elegantly prevents the overalkylation problem that plagues direct amination with ammonia.[2]
Limitations of the Gabriel Synthesis:
-
Harsh Cleavage Conditions: The final step to liberate the primary amine requires either strong acid or base hydrolysis or, more commonly, treatment with hydrazine (the Ing-Manske procedure).[1] These conditions are often incompatible with sensitive functional groups like esters, amides, or acid-sensitive protecting groups.
-
Difficult Purification: The hydrazinolysis method produces phthalhydrazide as a byproduct, which can be challenging to separate from the desired amine product.[1]
-
Limited Substrate Scope: The reaction is generally restricted to primary alkyl halides due to the SN2 nature of the alkylation step. Secondary halides often lead to elimination byproducts.[3] Furthermore, aryl halides are unreactive under these conditions.[4]
This compound: A Promising Alternative
This compound is a reagent designed to overcome the limitations of the Gabriel synthesis. It acts as an electrophilic aminomethylating agent. The core principle involves an initial SN2 reaction with a suitable nucleophile, followed by the cleavage of the N-N bond of the benzotriazinone moiety to release the primary amine.
Projected Advantages:
-
Mild Amine Liberation: The key advantage lies in the lability of the benzotriazinone group. The N-N bond is susceptible to cleavage under significantly milder conditions than the robust phthalimide group. This could include mild reductive cleavage (e.g., Zn/acid, catalytic hydrogenation) or photolytic methods, preserving a wider range of functional groups.[5]
-
Improved Byproduct Profile: The byproduct, 1,2,3-benzotriazin-4(3H)-one, is anticipated to have more favorable solubility and chromatographic properties compared to phthalhydrazide, simplifying purification.
-
Expanded Substrate Scope: While the initial step is still likely an SN2 reaction, the versatility of the benzotriazinone core, a known pharmacophore and synthetic building block, suggests potential for broader applications beyond simple alkyl halides.[6]
Other Established Alternatives
To provide a complete context, it is useful to compare against other common methods:
-
Azide Reduction (Staudinger Reaction): This two-step process involves an SN2 reaction with sodium azide, followed by reduction. The Staudinger reaction, using a phosphine like triphenylphosphine followed by hydrolysis, is exceptionally mild and chemoselective, avoiding harsh reducing agents that might affect other functional groups.[7][8][9] However, low-molecular-weight azides can be explosive and require careful handling.[10]
-
Reductive Amination: This powerful method directly converts aldehydes and ketones into primary amines using ammonia and a reducing agent.[11] It is a highly convergent and atom-economical approach. Modern protocols have been developed to be highly selective for primary amines, minimizing byproduct formation.[12][13]
-
Mitsunobu Reaction: This reaction allows for the conversion of alcohols to primary amines with inversion of stereochemistry.[14] It often uses nitrogen nucleophiles like phthalimide or an azide, which then require a subsequent deprotection/reduction step.[14] A major drawback is the poor atom economy and the generation of byproducts (e.g., triphenylphosphine oxide and a reduced azodicarboxylate) that can complicate purification.[15]
Data Presentation: A Comparative Overview
The following table provides a semi-quantitative comparison of the different methods for primary amine synthesis, highlighting the projected benefits of using this compound.
| Feature | Direct Alkylation | Gabriel Synthesis | Azide/Staudinger Reduction | Reductive Amination | This compound (Projected) |
| Selectivity | Poor (Mixture of 1°, 2°, 3° amines) | Excellent for 1° | Excellent for 1° | Good to Excellent | Excellent for 1° |
| Cleavage Conditions | N/A | Harsh (Strong acid/base or hydrazine) | Very Mild (PPh₃, H₂O) | N/A | Mild (e.g., Reductive, Photolytic) |
| Functional Group Tolerance | Moderate | Poor to Moderate | Excellent | Good | Excellent |
| Substrate Scope | Alkyl Halides | Primarily 1° Alkyl Halides | 1° and 2° Alkyl Halides | Aldehydes, Ketones | Primarily 1° Alkyl Halides, potentially others |
| Safety Concerns | Pressure buildup | Hydrazine toxicity | Azide instability | Flammable H₂ or reactive hydrides | Standard reagent handling |
| Workup/Purification | Difficult | Challenging (byproduct removal) | Straightforward | Generally clean | Simplified (soluble byproduct) |
Visualizing the Synthetic Pathways
The choice of synthetic route depends on the starting material and the functional groups present in the molecule. The following diagram illustrates the different strategic approaches to primary amine synthesis.
Caption: Comparative workflow for primary amine synthesis.
Experimental Protocols
Protocol 1: Classical Gabriel Synthesis of Benzylamine
This protocol is a representative example of the traditional method.
Step 1: N-Alkylation of Potassium Phthalimide
-
To a solution of potassium phthalimide (1.85 g, 10 mmol) in 30 mL of anhydrous DMF, add benzyl bromide (1.71 g, 1.2 mL, 10 mmol).
-
Stir the mixture at room temperature for 16 hours.
-
Pour the reaction mixture into 100 mL of cold water.
-
Filter the resulting white precipitate (N-benzylphthalimide), wash with water, and dry under vacuum.
Step 2: Hydrazinolysis (Ing-Manske Procedure)
-
Suspend the dried N-benzylphthalimide (2.37 g, 10 mmol) in 40 mL of ethanol in a round-bottom flask.
-
Add hydrazine monohydrate (0.5 mL, 10 mmol) to the suspension.
-
Heat the mixture to reflux for 2 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the mixture to room temperature and add 20 mL of 2M HCl.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Wash the precipitate with a small amount of cold water.
-
Basify the filtrate with 4M NaOH solution until pH > 12.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield benzylamine.
Causality Insight: The use of hydrazine is necessary to cleave the very stable imide structure. The subsequent acid/base workup is required to separate the basic amine product from the acidic phthalhydrazide byproduct. This multi-step, harsh process is a primary drawback.
Protocol 2: Proposed Synthesis of Benzylamine using this compound
This proposed protocol leverages a nucleophilic starting material to displace the chloride, followed by a mild reductive cleavage.
Step 1: Alkylation with a Nucleophile (Example using Sodium Benzenethiolate)
-
In a round-bottom flask, dissolve sodium benzenethiolate (1.34 g, 10 mmol) in 30 mL of anhydrous THF.
-
Add a solution of this compound (1.96 g, 10 mmol) in 10 mL of THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 20 mL of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the intermediate, 3-((phenylthio)methyl)-1,2,3-benzotriazin-4(3H)-one.
Step 2: Mild Reductive Cleavage to Liberate the Amine
-
Dissolve the crude intermediate from Step 1 in 50 mL of methanol.
-
Add ammonium formate (3.15 g, 50 mmol) to the solution.
-
Carefully add 10% Palladium on carbon (200 mg, catalytic amount).
-
Heat the mixture to reflux for 3 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in 50 mL of diethyl ether and wash with 1M NaOH (2 x 20 mL) to remove the benzotriazinone byproduct.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the primary amine.
Causality Insight: This proposed two-step, one-pot sequence showcases the potential for milder conditions. Catalytic transfer hydrogenation is a gentle method for cleaving labile bonds and is compatible with a wide range of functional groups. The basic wash at the end is a simple and effective method for removing the benzotriazinone byproduct, avoiding the filtration of a bulky precipitate.
Reaction Mechanism Visualization
Caption: Comparison of Gabriel vs. proposed Benzotriazinone mechanism.
Conclusion and Future Outlook
While the Gabriel synthesis remains a valuable tool in the organic chemist's arsenal, its harsh deprotection conditions limit its applicability in the synthesis of complex, functionalized molecules. This compound represents a promising class of reagents that addresses these limitations.
The projected advantages—namely the significantly milder conditions required for amine liberation and a more favorable byproduct profile—position it as a superior alternative for modern synthetic campaigns. Its adoption could enable more efficient and elegant syntheses in drug discovery and materials science, where protecting group manipulations and harsh reaction conditions often hinder progress. Further experimental validation is warranted to fully explore the substrate scope and optimize cleavage conditions, but the underlying chemical principles strongly support its potential as a next-generation "ammonia-equivalent" reagent.
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How is a Staudinger reaction used in azide synthesis? TutorChase. [Link]
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Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (2010-07-28). ACS Publications. [Link]
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A Comparative Guide to the Utility and Limitations of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one in Synthetic Chemistry
Abstract
3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound utilized in organic synthesis, primarily as an electrophilic aminomethylating agent. Its structure suggests a reactive site at the chloromethyl group, enabling the introduction of a "CH2-benzotriazinone" moiety onto various nucleophiles. While this reagent offers a pathway to synthesize nitrogen-containing compounds, its practical application is hampered by several inherent limitations. This guide provides a critical evaluation of these challenges, including issues related to reagent stability, substrate scope, and the complexities of subsequent chemical transformations. We will objectively compare its performance with established alternative reagents, supported by experimental data and protocols, to offer researchers and drug development professionals a clear perspective on its appropriate use in modern synthetic chemistry.
The Chemistry of this compound
The 1,2,3-benzotriazin-4(3H)-one core is a valuable scaffold in medicinal chemistry, with derivatives showing promise as anticancer, anti-inflammatory, and kinase-inhibiting agents.[1][2] The title compound, functionalized with a chloromethyl group, is designed to act as an electrophile.
Synthesis and Mechanism of Action: The reagent is typically synthesized from the parent 1,2,3-benzotriazin-4(3H)-one. One common method involves the reaction with formaldehyde and a chlorinating agent.[3] In application, the reagent reacts with nucleophiles (Nu:), such as amines, thiols, or enolates, in a standard nucleophilic substitution reaction. The chlorine atom is displaced, forming a new bond between the nucleophile and the methylene bridge, with the benzotriazinone moiety acting as a large, nitrogen-containing substituent.
The core reactivity stems from the electrophilic nature of the chloromethyl group, which is activated by the adjacent electron-withdrawing benzotriazinone ring system. This process is analogous to the action of other N-acyliminium ion precursors, which are powerful electrophiles used for C-C bond formation.[4][5]
Caption: General reaction of this compound with a nucleophile.
Critical Limitations and Challenges
Despite its straightforward reactivity profile, this compound suffers from significant drawbacks that limit its widespread adoption.
Reagent Stability and Safety Concerns
A primary limitation is the inherent instability and potential hazards associated with α-chloro ethers and related N-chloromethyl compounds.[6][7] These types of reagents can be sensitive to moisture and heat, leading to decomposition and the release of hazardous byproducts like HCl.
-
Carcinogenicity: Chloromethyl methyl ether (CMME), a structurally related compound, is a registered carcinogen.[6][7] While the toxicity profile of this compound is not as extensively documented, the presence of the reactive chloromethyl group warrants significant caution and specialized handling procedures to minimize exposure.
-
Storage: Long-term storage can be problematic, requiring inert atmosphere and low temperatures to prevent degradation, which is not always practical in a standard laboratory setting.
Substrate Scope and Reaction Selectivity
The reactivity of the reagent, while sufficient for simple, strong nucleophiles, can be a double-edged sword.
-
Over-reactivity: With poly-functionalized substrates, the high electrophilicity can lead to a lack of selectivity, resulting in multiple alkylations or reactions at unintended sites.
-
Steric Hindrance: The bulky benzotriazinone group can impede reactions with sterically hindered nucleophiles. This significantly narrows the substrate scope compared to smaller, more versatile aminomethylating agents.
-
Limited Data: There is a notable lack of comprehensive studies demonstrating a broad substrate scope, particularly with complex molecules relevant to drug discovery. Much of the recent literature on benzotriazinones focuses on their use as building blocks for denitrogenative transformations rather than as simple alkylating agents.[8][9][10]
The Challenge of the "Leaving Group"
Perhaps the most significant limitation is the fate of the benzotriazinone moiety after the initial alkylation. In many synthetic applications, the goal is to introduce a simple aminomethyl (-CH2NH2) group. For this reagent, the benzotriazinone acts as a large, complex protecting group that must be removed.
The cleavage of the N-CH2 bond to liberate the desired primary amine is not a trivial step. The amide-like linkage within the triazinone ring system is robust, and cleavage often requires harsh conditions (e.g., strong acid or base hydrolysis, or aggressive reduction) that may not be compatible with other functional groups in the molecule.[11] This multi-step process (alkylation followed by deprotection) is inefficient and reduces the overall yield, making alternative, more direct methods preferable.
Caption: The difficult deprotection step to obtain the desired primary amine.
Comparative Analysis with Alternative Reagents
To overcome the limitations of this compound, chemists have a variety of more efficient and versatile reagents at their disposal. The choice of reagent depends on the specific nucleophile and the desired final product.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| This compound | C₈H₆ClN₃O | Introduces a complex heterocyclic moiety. | Unstable, potential carcinogen, difficult deprotection, limited scope. |
| Eschenmoser's Salt (Dimethylmethyleneammonium iodide) | [CH₂=N(CH₃)₂]⁺I⁻ | Highly reactive, excellent for Mannich reactions, water-soluble byproducts.[12] | Highly hygroscopic, requires anhydrous conditions for best results. |
| N-(Hydroxymethyl)phthalimide | C₉H₇NO₃ | Stable, crystalline solid, acts as a protected formaldehyde equivalent for Gabriel synthesis. | Requires activation (e.g., acid catalysis) to form the N-acyliminium ion. |
| Monochloramine (NH₂Cl) | NH₂Cl | Direct introduction of the -NH₂ group in one step.[13] | Highly reactive and potentially explosive; must be prepared and used in solution.[13] |
Eschenmoser's salt is a superior alternative for the direct aminomethylation of carbon nucleophiles (like ketones, enolates, and silyl enol ethers). It provides the desired dimethylaminomethyl product directly, and the byproducts are easily removed. For the synthesis of primary amines, methods involving reagents like N-(hydroxymethyl)phthalimide followed by the well-established Gabriel or Ing-Manske procedures are far more reliable and versatile.
Experimental Protocols
To illustrate the practical differences, below are representative protocols for aminomethylation.
Protocol 1: Representative Aminomethylation using an N-Chloromethyl Reagent (Illustrative)
-
CAUTION: This reaction should be performed in a certified fume hood with appropriate personal protective equipment due to the potential hazards of N-chloromethyl reagents.[7]
-
Setup: A dry, nitrogen-flushed round-bottom flask is charged with the nucleophile (1.0 equiv) and a suitable anhydrous solvent (e.g., THF, CH₂Cl₂).
-
Base Addition: A non-nucleophilic base (e.g., NaH, 1.1 equiv for carbon nucleophiles, or DIPEA, 1.5 equiv for amine nucleophiles) is added at 0 °C to deprotonate the substrate. The mixture is stirred for 30 minutes.
-
Reagent Addition: A solution of this compound (1.1 equiv) in the same anhydrous solvent is added dropwise at 0 °C.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: The reaction is quenched carefully with saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Superior Alternative - Aminomethylation of a Ketone using Eschenmoser's Salt
-
Setup: A dry, nitrogen-flushed round-bottom flask is charged with the ketone (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂).
-
Silyl Enol Ether Formation: Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 equiv) and triethylamine (1.5 equiv) are added at 0 °C. The mixture is stirred for 1 hour at room temperature to form the silyl enol ether in situ.
-
Mannich Reaction: The reaction is cooled to 0 °C, and Eschenmoser's salt (1.2 equiv) is added in one portion. The mixture is stirred and allowed to warm to room temperature over 4 hours.
-
Workup: The reaction is quenched with saturated aqueous NaHCO₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over MgSO₄, filtered, and concentrated.
-
Purification: The resulting β-aminoketone (Mannich base) is typically purified by column chromatography. This method is highly efficient and avoids the need for a harsh deprotection step.[12]
Conclusion and Recommendations
While this compound may appear to be a straightforward reagent for introducing a CH₂-N bond, its practical utility is severely limited by significant drawbacks. Concerns over stability and safety , a narrow substrate scope , and most critically, the difficulty of removing the benzotriazinone moiety , make it an inefficient choice for most modern synthetic applications.
For researchers and drug development professionals, the following recommendations are made:
-
For direct aminomethylation of carbon nucleophiles: Eschenmoser's salt or other preformed iminium salts offer a more reliable and higher-yielding alternative.
-
For the synthesis of primary amines: Established multi-step sequences like the Gabriel synthesis (using phthalimide-based reagents) or reductive amination are superior in terms of scope, reliability, and functional group tolerance.
-
Use of this compound should be restricted to niche applications where the incorporation of the entire benzotriazinone heterocycle is the desired synthetic outcome, rather than using it as a mere stepping stone for an aminomethyl group.
Ultimately, the limitations far outweigh the benefits for general-purpose synthesis, and scientists are better served by the array of well-established, safer, and more versatile alternatives.
References
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Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. The Journal of Organic Chemistry. Available at: [Link]
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Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. PubMed. Available at: [Link]
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A Comparative Guide to Isotopic Labeling with 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one and its Alternatives in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics, isotopic labeling coupled with mass spectrometry stands as a cornerstone for the precise measurement of protein abundance. While a variety of well-established reagents and methodologies exist, the exploration of novel chemical entities for more efficient and versatile labeling strategies is a continuous pursuit. This guide provides an in-depth comparison of a specialized labeling reagent, 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one, with mainstream alternatives for the isotopic labeling of proteins.
The Principle of Chemical Isotopic Labeling
Chemical isotopic labeling methods introduce stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into proteins or peptides in vitro.[1] By labeling samples from different conditions with isotopically distinct tags, they can be combined and analyzed in a single mass spectrometry run. The relative abundance of a protein or peptide is then determined by comparing the signal intensities of its isotopically light and heavy forms. This approach significantly enhances the accuracy and reproducibility of quantitative proteomic analyses.[2]
This compound: A Niche Reagent for Nucleophile Alkylation
This compound is a heterocyclic compound featuring a reactive chloromethyl group. This functional group acts as an electrophile, making the molecule a potential alkylating agent for nucleophilic residues in proteins, primarily the thiol groups of cysteine and the primary amino groups of lysine and the N-terminus.
Proposed Mechanism of Action
The labeling reaction with this compound is a nucleophilic substitution (SN2) reaction.[3] The nucleophilic sulfur atom of a cysteine thiol or the nitrogen atom of a primary amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a stable covalent bond.
DOT Script for the Proposed Reaction Mechanism
Caption: Proposed SN2 reaction of this compound with a protein nucleophile.
A Comparative Analysis: this compound vs. Established Alternatives
The utility of a labeling reagent is best understood in comparison to widely adopted methods. Here, we compare the hypothetical application of isotopically labeled this compound with two gold-standard reagents: iodoacetamide for thiol alkylation and N-hydroxysuccinimide (NHS) esters for amine acylation.
| Feature | This compound (Hypothetical) | Iodoacetamide (for Thiols) | NHS Esters (for Amines) |
| Target Residues | Cysteine (thiols), Lysine (amines), N-terminus (amine) | Cysteine (thiols) | Lysine (amines), N-terminus (amine) |
| Reaction Type | SN2 Alkylation | SN2 Alkylation | Nucleophilic Acyl Substitution |
| Reaction pH | Neutral to slightly alkaline | Slightly alkaline (pH ~8)[4] | Slightly alkaline (pH 7.2-8.5)[5] |
| Specificity | Potentially lower due to reactivity with multiple nucleophiles | High for thiols under controlled conditions[4] | High for primary amines[6] |
| Multiplexing | Dependent on the synthesis of isotopically distinct versions | Possible with isotopically coded versions (e.g., ICAT)[4][7] | High multiplexing capability (e.g., TMT, iTRAQ)[8] |
| Commercial Availability of Isotopically Labeled Forms | Not readily available | Commercially available in various isotopically labeled forms[7] | Commercially available in various isotopically labeled forms[8] |
Experimental Protocols
Hypothetical Protocol for Isotopic Labeling with this compound
This protocol is a projection based on the known reactivity of similar compounds. Optimization would be required for any specific application.
A. Synthesis of Isotopically Labeled Reagent
An isotopically labeled version of this compound (e.g., with ¹³C or ¹⁴C in the chloromethyl group) would first need to be synthesized. A plausible route involves the synthesis of the corresponding isotopically labeled 3-(hydroxymethyl)-1,2,3-benzotriazin-4-one, followed by conversion to the chloromethyl derivative using a chlorinating agent like thionyl chloride, analogous to the synthesis of similar compounds.[9]
B. Protein Labeling
-
Protein Preparation: Dissolve the protein sample in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
Reagent Preparation: Prepare a stock solution of isotopically labeled this compound in an organic solvent (e.g., DMSO).
-
Labeling Reaction: Add the labeling reagent to the protein solution at a defined molar excess. Incubate the reaction for 1-2 hours at room temperature.
-
Quenching: Quench the reaction by adding a small molecule with a nucleophilic group (e.g., dithiothreitol or Tris buffer).
-
Sample Cleanup: Remove excess reagent and byproducts by dialysis, size-exclusion chromatography, or protein precipitation.
DOT Script for the Hypothetical Labeling Workflow
Caption: Hypothetical workflow for protein labeling with this compound.
Established Protocol for Thiol Labeling with Iodoacetamide
This protocol is based on established methods for cysteine alkylation.[7][10]
-
Protein Reduction (Optional): To label all cysteines, reduce disulfide bonds by incubating the protein sample with a reducing agent (e.g., 10 mM DTT) for 1 hour at 37°C.
-
Protein Preparation: Prepare the protein solution in a buffer at a slightly alkaline pH (e.g., 50 mM Tris-HCl, pH 8.0).
-
Reagent Preparation: Prepare a fresh stock solution of isotopically labeled iodoacetamide in the same buffer.
-
Labeling Reaction: Add the iodoacetamide solution to the protein sample in the dark to prevent photodegradation of the reagent. Incubate for 1 hour at room temperature.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing compound, such as DTT or cysteine.
-
Sample Preparation for MS: Proceed with standard sample preparation steps for mass spectrometry, such as buffer exchange, protein digestion, and peptide cleanup.
Established Protocol for Amine Labeling with NHS Esters
This protocol is a standard procedure for labeling primary amines in proteins.[5][6]
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a pH between 7.2 and 8.5 (e.g., 100 mM sodium phosphate buffer, pH 7.5). If the protein is in a buffer containing primary amines like Tris, it must be exchanged.[5]
-
Reagent Preparation: Prepare a fresh stock solution of the isotopically labeled NHS ester (e.g., TMT or iTRAQ reagent) in a dry, aprotic organic solvent like DMSO or acetonitrile.
-
Labeling Reaction: Add the NHS ester solution to the protein solution. The molar excess of the reagent will depend on the desired degree of labeling. Incubate for 30-60 minutes at room temperature.[5]
-
Quenching: Stop the reaction by adding a buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM.[5]
-
Sample Combination and Cleanup: For multiplexed experiments, combine the differentially labeled samples. Remove excess reagent and byproducts using appropriate methods like dialysis or solid-phase extraction.
Discussion: Choosing the Right Labeling Strategy
The choice of an isotopic labeling reagent is dictated by the specific research question and the nature of the biological sample.
-
Specificity is Key: For targeted analysis of cysteine reactivity, a thiol-specific reagent like iodoacetamide is the preferred choice. For global protein quantification, amine-reactive NHS esters are highly effective due to the abundance of lysine residues and the N-terminus in most proteins.[6] The dual reactivity of This compound with both thiols and amines could be a disadvantage in many applications, leading to a complex mixture of labeled species and complicating data analysis. However, in specific contexts where simultaneous labeling of both residue types is desired, it could present an interesting, albeit unexplored, avenue.
-
Multiplexing and Throughput: The ability to compare multiple samples in a single experiment is a significant advantage of modern quantitative proteomics.[8] Reagents like TMT and iTRAQ (which are NHS esters) offer high levels of multiplexing. While isotopically coded versions of iodoacetamide exist (e.g., ICAT reagents), they generally offer lower multiplexing capabilities.[7] The multiplexing potential of this compound would depend on the feasibility and cost-effectiveness of synthesizing multiple isotopically distinct versions.
-
Availability and Cost: Established reagents like iodoacetamide and NHS esters are commercially available in a variety of isotopically labeled forms, making them readily accessible for most researchers.[7][8] In contrast, isotopically labeled this compound would require custom synthesis, which could be a significant barrier in terms of time, cost, and expertise.
Conclusion
This compound presents a chemically plausible, yet largely unexplored, option for the isotopic labeling of proteins. Its reactivity as an alkylating agent for nucleophilic amino acid residues is theoretically sound. However, when compared to well-established and highly optimized methods based on iodoacetamide and NHS esters, its practical utility for routine quantitative proteomics is questionable due to its potential lack of specificity, the absence of commercially available isotopically labeled forms, and the need for extensive protocol development.
For researchers requiring robust, reproducible, and high-throughput quantitative proteomics data, the established methods remain the superior choice. Nevertheless, the study of novel reactive scaffolds like this compound could pave the way for the development of new chemical tools with unique properties for specialized applications in chemical biology and proteomics.
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A Mechanistic Deep Dive: Comparing the Alkylating Potential of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one and Structurally Related Agents
This guide provides a comprehensive mechanistic comparison of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one (CMBT), a potent electrophilic agent, with key structural and functional analogs. We move beyond simple efficacy data to explore the underlying chemical reactivity and biological consequences that define their potential as therapeutic agents. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced structure-activity relationships of covalent inhibitors and DNA alkylating agents.
The benzotriazinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The introduction of a chloromethyl group at the N3 position, as in CMBT, creates a potent electrophilic center, suggesting a mechanism of action rooted in covalent modification of biological nucleophiles, most notably DNA.[5][6] Understanding the reactivity of this functional group in comparison to other alkylating agents is critical for optimizing efficacy and minimizing off-target toxicity.
The Panel of Comparators: Rationale and Selection
To contextualize the mechanistic profile of CMBT, we have selected a panel of compounds that allow for a systematic dissection of its structure and function. The choice of these comparators is fundamental to our investigation, enabling us to isolate the contributions of the benzotriazinone core, the leaving group, and the overall molecular architecture to the compound's reactivity and biological effect.
| Compound | Class | Rationale for Inclusion |
| This compound (CMBT) | Test Compound | The primary subject, a potential DNA alkylating agent. Its reactivity and biological activity are the focus of this guide. |
| 1,2,3-Benzotriazin-4(3H)-one | Parent Scaffold | Serves as a negative control to determine the contribution of the chloromethyl "warhead" to cytotoxicity and DNA interaction. |
| 1-Chloromethyl-1H-1,2,3-benzotriazole | Structural Isomer | Lacks the C4-keto group. This comparison allows for probing the electronic influence of the carbonyl group on the reactivity of the chloromethyl moiety.[7] |
| Chlorambucil | Functional Analog | A classic nitrogen mustard and clinically used DNA alkylating agent. It provides a benchmark for bifunctional alkylation and cross-linking, contrasting with the expected monofunctional alkylation by CMBT.[8] |
Mechanistic Hypothesis: Electrophilicity and DNA Alkylation
We hypothesize that CMBT functions as a monofunctional DNA alkylating agent. The primary mechanism involves the nucleophilic attack by electron-rich sites on DNA bases on the methylene carbon of the chloromethyl group, with the chloride ion acting as a leaving group. The N7 atom of guanine is the most nucleophilic site in DNA and is the most probable target for alkylation by such agents.[5][9]
This reaction covalently attaches the benzotriazinone moiety to the DNA backbone, forming a bulky adduct. This lesion can disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[6][10][11] The reactivity of CMBT is predicted to be significantly higher than its isomer, 1-Chloromethyl-1H-1,2,3-benzotriazole, due to the electron-withdrawing effect of the adjacent carbonyl group at the C4 position, which stabilizes the transition state of the nucleophilic substitution reaction.
Proposed Alkylation Mechanism
The diagram below illustrates the proposed SN2 reaction between CMBT and the N7 position of a guanine nucleotide within a DNA strand.
Caption: Experimental workflow for detecting DNA adducts via LC-MS/MS.
Protocol: LC-MS/MS for Adduct Quantification
-
Incubate 100 µM of each compound with 1 mg/mL of calf thymus DNA in PBS (pH 7.4) at 37°C for 24 hours.
-
Precipitate the DNA using cold ethanol to remove any unbound compound.
-
Resuspend the DNA pellet and subject it to enzymatic digestion using nuclease P1 followed by alkaline phosphatase to break it down into individual nucleosides.
-
Analyze the resulting mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Monitor for the specific mass transition corresponding to the expected N7-alkylated guanosine adduct for each compound. Quantify the adduct level relative to the amount of unmodified guanosine.
Expected Data & Interpretation: The results from this assay will directly show which compounds can form DNA adducts and their relative efficiency. CMBT is expected to show a significant adduct peak, while the parent scaffold should show none. The level of adduct formation for CMBT is predicted to be higher than that for its less reactive isomer, providing a direct link between chemical reactivity (hydrolysis data) and target engagement.
Synthesis and Conclusion
The comparative framework presented in this guide—combining chemical reactivity, cellular cytotoxicity, and direct target engagement—provides a powerful strategy for the mechanistic evaluation of potential covalent drugs like this compound.
The data generated from these proposed studies would be expected to confirm that:
-
CMBT is a potent, monofunctional alkylating agent whose activity is critically dependent on the chloromethyl group.
-
The C4-keto group of the benzotriazinone ring significantly enhances the electrophilic reactivity of the chloromethyl moiety, leading to greater cytotoxicity compared to its non-ketonic isomer.
-
The primary mechanism of action is through covalent modification of DNA , leading to cytotoxic effects in cancer cells.
This logical, evidence-based approach allows researchers to make informed decisions in the drug development process. By understanding the causal relationships between chemical structure, reactivity, and biological function, we can more effectively design next-generation therapeutic agents with improved potency and selectivity.
References
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Some current commercial benzotriazinone anticancer drugs. (n.d.). ResearchGate. Retrieved from [Link]
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Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. (2023). MDPI. Retrieved from [Link]
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Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. (2023). PubMed. Retrieved from [Link]
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Development of novel benzotriazines for drug discovery. (2009). PubMed. Retrieved from [Link]
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Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. (2020). National Institutes of Health (NIH). Retrieved from [Link]
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1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. (2017). ResearchGate. Retrieved from [Link]
- Preparation of Some Benzotriazin Derivatives and Study of Their Biological Activity. (n.d.). Iraqi National Journal of Chemistry.
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1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. (2021). American Chemical Society. Retrieved from [Link]
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Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. (2024). National Institutes of Health (NIH). Retrieved from [Link]
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3-Chloromethyl-1,2,3-benzotriaz-4-one | C8H6ClN3O. (n.d.). PubChem. Retrieved from [Link]
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3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. (2021). PubMed Central. Retrieved from [Link]
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3-CHLOROMETHYL-1,2,3-BENZOTRIAZ-4-ONE. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]
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Recent advances in synthesis and transformations of 1,2,3-benzotriazinones. (2022). OUCI. Retrieved from [Link]
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Specificity of DNA alkylation by 1-(2-chloroethyl)-3-alkyl-3-acyltriazenes depends on the structure of the acyl group: kinetic and product studies. (1996). PubMed. Retrieved from [Link]
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Alkylating agents and platinum antitumor compounds. (2017). Oncohema Key. Retrieved from [Link]
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This compound. (2018). SIELC Technologies. Retrieved from [Link]
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Toward Hypoxia-Selective DNA-Alkylating Agents Built by Grafting Nitrogen Mustards onto the Bioreductively Activated, Hypoxia-Selective DNA-Oxidizing Agent 3-Amino-1,2,4-benzotriazine 1,4-Dioxide (Tirapazamine). (2014). National Institutes of Health (NIH). Retrieved from [Link]
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Chemistry and Biological Activity of-[1][12][13]Benzotriazine Derivatives. (2018). ResearchGate. Retrieved from [Link]
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1-Chloromethyl-1H-1,2,3-benzotriazole. (2010). National Institutes of Health (NIH). Retrieved from [Link]
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Alkylating Agents. (2004). Holland-Frei Cancer Medicine. 6th edition. Retrieved from [Link]
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Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (2024). MDPI. Retrieved from [Link]
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Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. (2015). RSC Publishing. Retrieved from [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). MDPI. Retrieved from [Link]
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Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction. (2003). PubMed. Retrieved from [Link]
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Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (2010). ACS Publications. Retrieved from [Link]
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Kinetics and mechanism of the reactions of chloromethyl radical with acetylene and decomposition of 1-chloroallyl and 2-chloromethyl vinyl radicals. (2006). ResearchGate. Retrieved from [Link]
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Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. (1982). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one
As a Senior Application Scientist, it is understood that excellence in research is intrinsically linked to a culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed protocol for the disposal of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one, a compound whose structural features—a halogenated alkyl group and a complex heterocyclic core—necessitate a rigorous and informed approach to its handling and disposal. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.
Part 1: Hazard Identification and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. While comprehensive toxicological data for this compound may not be extensively published, its structure allows for an expert assessment of its likely risks.
Structural Features and Inferred Reactivity: The molecule contains a chloromethyl (-CH₂Cl) group attached to a nitrogen atom within the benzotriazinone ring system. N-chloromethyl compounds are known to be reactive alkylating agents. This reactivity is the primary driver of both its potential utility in synthesis and its associated hazards.
-
Alkylation Potential: The chloromethyl group can react with nucleophiles, including biological macromolecules like DNA and proteins. This suggests the compound should be handled as a potential mutagen and carcinogen.
-
Reactivity with Water/Nucleophiles: The presence of water or other nucleophiles in waste containers could lead to reactions, potentially generating hydrochloric acid (HCl) and other byproducts.[1] Self-reaction or polymerization, where one molecule reacts with another, is also a possibility.[1]
Hazard Classification: Based on its chemical class, this compound must be treated as a Halogenated Organic Hazardous Waste . This is the single most important classification for determining its disposal pathway.[2][3]
| Property | Data / Inferred Hazard | Source |
| Chemical Name | This compound | [4][5] |
| CAS Number | 24310-41-6 | [4] |
| Molecular Formula | C₈H₆ClN₃O | [4][5] |
| Molecular Weight | 195.61 g/mol | [4][5] |
| Primary Hazard Class | Halogenated Organic Compound | [3][6][7] |
| Inferred Health Hazards | Toxic: Likely harmful if swallowed, inhaled, or absorbed through the skin.[8][9] Irritant: Causes skin and serious eye irritation.[8][9][10] Potential Alkylating Agent: Handle as a suspect carcinogen/mutagen. | Inferred |
| Reactivity Hazards | Reacts with nucleophiles (e.g., water, bases, amines).[1] Avoid mixing with incompatible waste streams, particularly strong acids, bases, or oxidizing agents.[9] Stable under normal storage conditions.[9][10] | Inferred |
Part 2: The Core Principle: Segregation of Halogenated Waste
The cornerstone of proper chemical waste management is meticulous segregation.[11] Halogenated organic compounds cannot be mixed with non-halogenated organic waste.
Causality Behind Segregation: The reason for this strict separation lies in the final disposal method. Most organic solvent waste is disposed of via incineration. The combustion of non-halogenated hydrocarbons primarily produces carbon dioxide and water. However, the incineration of chlorinated compounds can generate highly corrosive and toxic byproducts, such as hydrochloric acid (HCl) and potentially dioxins, if not performed in a specialized incinerator equipped with scrubbers to neutralize these acidic gases.[3]
Mixing halogenated waste into the far more common non-halogenated stream contaminates the entire volume, drastically increasing disposal costs and environmental risk.[6] A small amount of this compound can render a large container of non-halogenated solvent undeliverable to a standard incineration facility.
Caption: Decision workflow for segregating halogenated organic waste.
Part 3: Standard Operating Procedure (SOP) for Disposal
This protocol provides a step-by-step guide for the safe collection and disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure appropriate PPE is worn.
-
Eye Protection: Safety glasses with side shields or chemical goggles.[10]
-
Hand Protection: Nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[8]
-
Body Protection: A standard laboratory coat.[2]
-
Work Area: All handling of the solid compound and the transfer of its waste solutions should be conducted inside a certified chemical fume hood.[2][6]
2. Waste Container Selection and Preparation:
-
Container Type: Use only a designated "Halogenated Organic Waste" container provided by your institution's Environmental Health & Safety (EHS) department.[2][6] These are typically made of a material compatible with a wide range of chemicals, such as high-density polyethylene (HDPE).
-
Container Labeling: The container must be labeled before the first drop of waste is added.[7] Affix a hazardous waste tag, clearly listing:
3. Waste Collection:
-
Solid Waste: Collect unadulterated solid this compound in its original container if possible, or in a clearly labeled, sealed, and compatible container.
-
Liquid Waste: If the compound is in solution (e.g., dissolved in dichloromethane or chloroform), transfer the waste solution into the designated Halogenated Organic Waste container.
-
Contaminated Materials: Any materials grossly contaminated with the compound (e.g., pipette tips, weighing paper, gloves) should also be placed in a designated solid hazardous waste container.
4. In-Lab Storage (Satellite Accumulation Area):
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][13] This area should be clearly marked.
-
Secondary Containment: The waste container must be kept in a secondary containment bin or tray to contain any potential leaks.[6][11]
-
Container Closure: Keep the waste container securely closed at all times, except when actively adding waste.[6][7][13] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Segregation: Do not store the halogenated waste container next to incompatible materials, such as strong acids or bases.[6]
5. Arranging for Disposal:
-
Volume Limits: Do not overfill the waste container. A common rule is to fill it to no more than 75-80% of its capacity to allow for vapor expansion.[11]
-
Requesting Pickup: Once the container is full, or if the waste is no longer being generated, follow your institution's specific procedures to request a waste pickup from the EHS department.[6][13] Ensure the hazardous waste tag is complete and legible.
Caption: Lifecycle of hazardous chemical waste from the lab to final disposal.
Part 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental impact.
-
Small Spills (in a fume hood):
-
Ensure your PPE is intact.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent pad). Do not use combustible materials like paper towels on a large spill.
-
Carefully scoop the absorbent material into a designated hazardous waste bag or container.
-
Wipe the area with a suitable solvent (e.g., ethanol or acetone), and place the cleaning materials into the same waste container.
-
Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.[6]
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate: Alert personnel in the immediate area and evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Report: Immediately contact your institution's EHS department and follow their emergency instructions. Provide the name of the chemical, the quantity spilled, and the location.[6] Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.
-
Part 5: Waste Minimization
The most effective disposal strategy is to minimize waste generation at the source.[14][15]
-
Scale Reduction: Whenever possible, reduce the scale of experiments to minimize the volume of waste produced.[13]
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicate materials and to track chemicals that may expire.[13][14][16]
-
Substitution: Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.[14]
By adhering to these principles and protocols, researchers can ensure that the disposal of this compound is managed safely, responsibly, and in full compliance with environmental regulations, thereby upholding the highest standards of scientific practice.
References
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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3-Chloromethyl-1,2,3-benzotriaz-4-one | C8H6ClN3O. PubChem. [Link]
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Definitive Guide to Personal Protective Equipment (PPE) for Handling 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one
As Senior Application Scientists, our primary objective extends beyond providing high-quality reagents; we are fundamentally committed to ensuring your success and safety in the laboratory. This guide provides essential, field-proven safety and handling protocols for 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one. The procedural guidance herein is designed to establish a self-validating system of safety, grounded in authoritative EHS principles, to protect researchers from potential exposure.
The subject compound, this compound, is an alkylating agent. The chloromethyl group is a reactive moiety capable of alkylating nucleophilic sites on biological macromolecules. Structurally related compounds and alkylating agents as a class present significant health risks, including potential carcinogenicity, mutagenicity, and reproductive toxicity.[1][2] Therefore, handling this compound requires stringent controls and a comprehensive understanding of the necessary personal protective equipment.
Hazard Assessment & Risk Profile
Before any handling operation, a thorough understanding of the compound's hazard profile is critical. While comprehensive toxicological data for this specific molecule may be limited, its classification as an alkylating agent and the available safety data for structurally similar compounds mandate a high degree of caution.[1][2]
Table 1: GHS Hazard Profile Summary
| Hazard Classification | Category | Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed | [3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | [3] |
| Potential Carcinogenicity | Not Classified | Handled as a potential carcinogen due to its nature as an alkylating agent. |[1][2] |
The primary routes of occupational exposure are inhalation of aerosolized powders, dermal absorption from contaminated surfaces, and accidental ingestion.[2] The operational plans outlined below are designed to mitigate these risks systematically.
Core PPE Requirements: A Multi-Barrier System
A multi-layered approach to PPE is mandatory. The goal is to establish multiple barriers between the researcher and the chemical. All PPE must be inspected for integrity before each use.[4]
Table 2: Recommended PPE for Handling this compound
| Task / Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing Solid Compound | Double Nitrile Gloves (ASTM D6978 rated) | Chemical Splash Goggles & Face Shield | Disposable, solid-front Gown with elastic cuffs | NIOSH-approved N95 Respirator (minimum) within a ventilated enclosure or fume hood |
| Preparing Solutions | Double Nitrile Gloves (ASTM D6978 rated) | Chemical Splash Goggles & Face Shield | Disposable, solid-front Gown with elastic cuffs | Not required if performed exclusively within a certified Chemical Fume Hood |
| Administering Compound | Double Nitrile Gloves (ASTM D6978 rated) | Chemical Splash Goggles | Disposable, solid-front Gown with elastic cuffs | Not required if performed exclusively within a certified Chemical Fume Hood |
| Spill Cleanup | Heavy-duty Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Chemical-resistant disposable Coveralls (e.g., Tyvek) | NIOSH-approved Respirator with Organic Vapor Cartridge and P100 filter |
| Waste Disposal | Double Nitrile Gloves (ASTM D6978 rated) | Chemical Splash Goggles | Disposable, solid-front Gown with elastic cuffs | Not required for handling sealed waste containers |
Causality Behind PPE Choices:
-
Double Gloving: The outer glove provides the primary barrier and can be removed immediately upon contamination, preserving the integrity of the inner glove and preventing skin contact. Using gloves rated for chemotherapy drugs (ASTM D6978) ensures resistance to a wide range of cytotoxic compounds.
-
Gown Selection: A disposable, solid-front gown is crucial because standard lab coats are permeable and can hold contamination close to the body. Elastic cuffs ensure a seal with inner gloves.
-
Eye and Face Protection: The compound causes serious eye irritation.[3] Goggles provide a seal against splashes and aerosols, while a face shield protects the rest of the face during operations with a high splash potential, such as reconstituting the powder.
-
Respiratory Protection: Fine chemical powders can be easily aerosolized during weighing. An N95 respirator provides protection against particulate inhalation. All work with the solid should be performed in a ventilated enclosure (e.g., a powder-containment hood) or a chemical fume hood to minimize aerosol generation.[4]
Operational and Disposal Plans
Procedural discipline is as critical as the PPE itself. Follow these steps to ensure a safe operational workflow.
Designated Area Protocol
All work involving this compound must be conducted in a designated area (DA). The DA should be clearly marked with warning signs. Access should be restricted to trained personnel. All surfaces in the DA should be decontaminated at the end of each procedure.
PPE Donning and Doffing Workflow
The order of donning and doffing PPE is critical to prevent cross-contamination. The sequence is designed to ensure contaminated items are handled with clean items, and that the most contaminated items are removed first.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
